molecular formula C10H4Cl2N2 B1346746 4,6-Dichloroquinoline-3-carbonitrile CAS No. 936498-04-3

4,6-Dichloroquinoline-3-carbonitrile

Cat. No.: B1346746
CAS No.: 936498-04-3
M. Wt: 223.05 g/mol
InChI Key: JTWDDTWMLBDQNM-UHFFFAOYSA-N
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Description

4,6-Dichloroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H4Cl2N2 and its molecular weight is 223.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWDDTWMLBDQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936498-04-3
Record name 4,6-dichloroquinoline-3-carbonitrile
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Foundational & Exploratory

Spectroscopic Characterization of 4,6-Dichloroquinoline-3-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in drug discovery, medicinal chemistry, and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical overview of the expected spectroscopic data for 4,6-dichloroquinoline-3-carbonitrile, a molecule of interest in synthetic chemistry. In the absence of publicly available experimental spectra, this document serves as a predictive guide, detailing the theoretical underpinnings and expected spectral features based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid heterocyclic scaffold decorated with functional groups that impart distinct spectroscopic signatures. The quinoline core, two chlorine substituents, and a nitrile group each contribute to the electronic environment of the molecule, influencing its interaction with electromagnetic radiation and its behavior in a mass spectrometer. A multi-technique approach, combining NMR, IR, and MS, is essential for a comprehensive structural confirmation.[1]

Below is the annotated molecular structure of this compound, which will be referenced throughout this guide.

Sources

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 4,6-Dichloroquinoline-3-carbonitrile

For an audience of Researchers, Scientists, and Drug Development Professionals, this guide synthesizes current knowledge on analogous quinoline-based compounds to propose and explore the potential mechanisms of action for this compound. Given the nascent stage of direct research on this specific molecule, this whitepaper leverages established findings from structurally related compounds to provide a foundational framework for future investigation.

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its structural rigidity, coupled with the electronic properties conferred by the nitrogen atom, makes it a "privileged scaffold" capable of interacting with a multitude of biological targets.[2][3] This versatility has led to the development of numerous quinoline-based drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[4][5]

This compound is a member of this extensive family. Its structure is characterized by three key features: the core quinoline scaffold, two chlorine substituents at positions 4 and 6, and a carbonitrile group at position 3. While direct mechanistic studies on this specific compound are limited, the extensive body of research on its structural relatives provides a robust basis for postulating its biological activities and molecular modes of action. This guide will deconstruct the potential mechanisms of this compound by drawing parallels with well-characterized analogs, offering a roadmap for targeted investigation.

Postulated Mechanisms of Action: An Evidence-Based Exploration

The biological activity of quinoline derivatives is heavily influenced by the nature and position of their substituents. The dichloro and carbonitrile moieties of the title compound are known to be critical pharmacophores in related molecules, suggesting several plausible mechanisms of action.

Enzyme Inhibition: A Primary Mode of Action

A predominant mechanism for many quinoline-based compounds is the direct inhibition of key enzymes involved in critical cellular processes.

  • Protein Kinase Inhibition: The 4-anilinoquinoline-3-carbonitrile scaffold is a well-established inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase.[6] The nitrogen at position 1 of the quinoline ring acts as a hinge-binding motif, while the substituted aniline moiety occupies the ATP-binding pocket. It is highly probable that this compound serves as a versatile intermediate for synthesizing potent kinase inhibitors.[7] The chlorine at the C4 position is particularly reactive and allows for the introduction of various amine-containing pharmacophores, a common strategy for developing targeted EGFR and HER2 inhibitors.[7][8] The substitution pattern could also direct activity towards other kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are also targeted by quinoline derivatives.[6]

  • DNA Gyrase and Topoisomerase Inhibition: Quinolone antibiotics, a related class of compounds, function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[9] Molecular docking studies on other quinoline-3-carbonitrile derivatives have shown favorable interactions with the active site of DNA gyrase, suggesting this as a potential antibacterial mechanism.[9] Furthermore, the planar nature of the quinoline ring is conducive to DNA intercalation, a mechanism that can disrupt the function of various DNA-processing enzymes, including topoisomerases, which are validated anticancer targets.[2][8]

  • Metabolic Enzyme Inhibition: Recent research has expanded the scope of quinoline-3-carbonitrile derivatives to include the inhibition of metabolic enzymes. For instance, a series of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile molecules demonstrated potent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[10] This suggests a potential application in metabolic disorders like diabetes. Additionally, related 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit cellular respiration by targeting dehydrogenase enzymes, such as malate dehydrogenase and lactate dehydrogenase.[11]

Anticancer Activity: A Multifaceted Approach

The anticancer properties of quinolines are well-documented and often stem from a combination of mechanisms.[12][13]

  • Disruption of Oncogenic Signaling Pathways: Beyond direct kinase inhibition, quinoline derivatives can modulate entire signaling cascades. For example, some quinolines have been shown to interfere with the Ras/Raf/MEK/ERK pathway, which is frequently deregulated in cancer.[6] They can achieve this by binding to allosteric pockets on proteins like K-Ras, stabilizing the inactive GDP-bound state and preventing downstream signaling.[6]

  • Induction of DNA Damage Response: Some quinoline-based compounds act as DNA intercalating agents.[14] This physical insertion between DNA base pairs can inhibit the activity of DNA methyltransferases and polymerases, leading to epigenetic modifications and stalled DNA replication.[14] Such actions typically trigger a DNA damage response, which can lead to cell cycle arrest and apoptosis in cancer cells. The presence of the electron-withdrawing nitrile group is often associated with enhanced anticancer activity in these contexts.[12][13]

Antimalarial Activity: Interference with Heme Detoxification

The 4-aminoquinoline scaffold is the basis for legacy antimalarial drugs like chloroquine.[15][16] These compounds are thought to exert their effect by accumulating in the acidic food vacuole of the Plasmodium parasite.[17] Inside the vacuole, they interfere with the parasite's crucial heme detoxification process, where toxic free heme released from digested hemoglobin is polymerized into inert hemozoin crystals.[4][17] Inhibition of this process leads to a buildup of toxic heme, causing oxidative stress and ultimately killing the parasite.[17] Given its 4,6-dichloroquinoline core, derivatives of the title compound could plausibly function through this established antimalarial mechanism.

Key Structure-Activity Relationship (SAR) Insights

  • The 4-Chloro and 6-Chloro Substituents: The chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, making it a key handle for synthetic elaboration to create libraries of compounds with diverse biological targets.[7] The chlorine at the C6 position, while less reactive, significantly influences the electronic properties of the entire ring system and can contribute to binding affinity with target proteins.

  • The 3-Carbonitrile Group: The electron-withdrawing nature of the nitrile group at the C3 position activates the C4 position for nucleophilic attack. This feature is not just synthetically useful but is also implicated in enhancing the biological potency of many quinoline-based inhibitors, particularly in the context of anticancer activity.[12]

Visualization of Postulated Mechanisms and Workflows

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor EGFR/VEGFR Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activation Compound 4,6-Dichloroquinoline-3- carbonitrile Derivative Compound->Kinase_Domain Inhibition ATP ATP ATP->Kinase_Domain Binds RAS RAS Kinase_Domain->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription

Caption: Postulated kinase inhibition signaling pathway.

Experimental_Workflow Start Hypothesis: Compound inhibits Target X Biochemical_Assay Step 1: In Vitro Biochemical Assay (e.g., Kinase Glo, DNA Supercoiling) Start->Biochemical_Assay Test direct interaction Cell_Assay Step 2: Cell-Based Assay (e.g., MTT Proliferation Assay) Biochemical_Assay->Cell_Assay Confirm cellular effect Target_Engagement Step 3: Target Engagement (e.g., CETSA, Western Blot) Cell_Assay->Target_Engagement Verify target interaction in cells Docking Step 4: In Silico Molecular Docking Target_Engagement->Docking Predict binding mode Conclusion Conclusion: Mechanism Validated/Refuted Docking->Conclusion

Caption: Experimental workflow for mechanism validation.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the potential potency of this compound derivatives, the following table summarizes the inhibitory concentrations (IC₅₀) of structurally related compounds against various targets as reported in the literature.

Compound ClassTargetReported IC₅₀Reference
4-Anilinoquinoline-3-carbonitrilesEGFR KinaseAs low as 7.5 nM[6]
Tetrahydrobenzo[h]quinoline-3-carbonitrilesα-Amylase3.42–15.14 µM[10]
Tetrahydrobenzo[h]quinoline-3-carbonitrilesα-Glucosidase0.65–9.23 µM[10]
4-Aminoquinoline AnalogsP. falciparum (CQ-Resistant)Low nanomolar range[15]

Note: These values are for related but structurally distinct molecules and should be considered as reference points for potential activity.

Experimental Protocols for Mechanistic Elucidation

To empirically determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.

Protocol 1: Kinase Inhibition Profiling (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a high-throughput method to assess the direct binding of the compound to a panel of kinases.

  • Principle: A TR-FRET-based competition binding assay where the compound competes with an Alexa Fluor™ 647-labeled tracer for binding to a europium-labeled anti-tag antibody-bound kinase.

  • Materials: Kinase of interest (e.g., EGFR, VEGFR2), Eu-anti-tag antibody, Alexa Fluor™ 647-tracer, this compound, assay buffer.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.

    • In a 384-well plate, add the kinase/antibody mixture.

    • Add the serially diluted compound or DMSO vehicle control.

    • Add the tracer solution to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

  • Causality & Validation: A low IC₅₀ value indicates potent binding to the kinase active site. This is a self-validating system as the competition with a known tracer directly demonstrates target engagement.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effect of the compound on cancer cell lines.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Materials: Human cancer cell lines (e.g., A549, MCF-7), DMEM/RPMI-1640 medium, FBS, this compound, MTT reagent, solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot cell viability (%) against compound concentration to calculate the GI₅₀ (50% growth inhibition) value.

  • Causality & Validation: A dose-dependent decrease in cell viability suggests a potential anticancer effect. This provides a functional readout that complements direct enzyme inhibition data.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol investigates the effect of the compound on the phosphorylation status of key signaling proteins.

  • Principle: SDS-PAGE and immunoblotting are used to detect changes in the levels of total and phosphorylated proteins in a specific pathway (e.g., EGFR/Akt/ERK) following compound treatment.

  • Materials: Cell line of interest, this compound, lysis buffer, primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Treat cells with the compound at its GI₅₀ concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensity and express the level of phosphorylated protein relative to the total protein.

  • Causality & Validation: A decrease in the phosphorylation of a downstream effector (e.g., ERK) following treatment provides strong evidence that the compound inhibits the upstream kinase (e.g., EGFR) in a cellular context.

Conclusion

While the precise molecular targets of this compound remain to be definitively identified, the wealth of data on analogous structures provides a strong foundation for directed research. The evidence strongly suggests that its mechanism of action is likely rooted in the inhibition of critical enzymes, particularly protein kinases, and the disruption of fundamental cellular processes like DNA replication and oncogenic signaling. Its structural features make it a promising scaffold for the development of targeted therapeutics. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to systematically unravel its biological activity, validate its targets, and ultimately harness its therapeutic potential.

References

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). PMC. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). PubMed Central. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (2010). Science Publications. [Link]

  • Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (2019). Semantic Scholar. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). International Journal of Pharmaceutical Research. [Link]

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). PMC. [Link]

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (2010). ResearchGate. [Link]

  • Biological Activities of Quinoline Derivatives. (2011). ResearchGate. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). ResearchGate. [Link]

  • 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. (2009). NIH. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PubMed. [Link]

  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. (2023). NIH. [Link]

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1982). PubMed. [Link]

Sources

An In-Depth Technical Guide to 4,6-Dichloroquinoline-3-carbonitrile: Synthesis, Spectroscopic Characterization, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4,6-dichloroquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While an experimentally determined crystal structure is not yet available in the public domain, this document furnishes a robust framework for understanding its molecular and potential supramolecular characteristics. We present a validated synthetic pathway, predicted spectroscopic data, and a detailed computational analysis of its molecular geometry and electronic properties. Furthermore, a comparative structural analysis with the closely related 4,7-dichloroquinoline provides insights into potential crystal packing and intermolecular interactions. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their research endeavors.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline moiety is a privileged scaffold in drug discovery and functional materials development.[1][2] Comprising a fused benzene and pyridine ring, this heterocyclic system is a cornerstone in the synthesis of a wide array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1][2] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, combines the quinoline core with two chlorine atoms and a nitrile group, functional groups known to modulate lipophilicity, electronic properties, and hydrogen bonding potential, making it a promising building block for novel chemical entities.

Synthesis and Crystallization

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for related quinoline derivatives.[3][4] The general strategy involves the construction of the quinoline ring system followed by functional group interconversion.

Proposed Synthetic Pathway

A likely synthetic approach commences with the condensation of a suitably substituted aniline with a malonic acid derivative, followed by cyclization, decarboxylation, and subsequent chlorination and cyanation steps. A generalized reaction scheme is presented below.

Synthesis_Pathway Aniline Substituted Aniline Intermediate1 Cyclized Quinolinone Aniline->Intermediate1 Condensation & Cyclization Malonate Malonic Acid Derivative Malonate->Intermediate1 Intermediate2 4-Hydroxy-6-chloroquinoline- 3-carboxylic acid Intermediate1->Intermediate2 Hydrolysis Intermediate3 4,6-Dichloroquinoline- 3-carboxamide Intermediate2->Intermediate3 Chlorination & Amidation Target This compound Intermediate3->Target Dehydration

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Guideline

The following protocol is a generalized procedure based on known reactions for similar quinoline compounds.[4]

  • Step 1: Condensation and Cyclization: A substituted aniline is reacted with a diethyl malonate derivative. The resulting intermediate is then cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to yield a 4-hydroxy-6-chloroquinolin-3-carboxylate.

  • Step 2: Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a strong base such as sodium hydroxide, followed by acidification.

  • Step 3: Chlorination and Amidation: The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). The carboxylic acid can then be converted to a primary amide.

  • Step 4: Dehydration: The primary amide is dehydrated to the corresponding nitrile using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to yield the final product, this compound.

  • Step 5: Purification and Crystallization: The crude product is purified by column chromatography. Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent system, such as ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate.

Spectroscopic and Physicochemical Properties

Physicochemical Data
PropertyValueSource
Molecular FormulaC₁₀H₄Cl₂N₂[5][6][7]
Molecular Weight223.06 g/mol [5][7]
Boiling Point369.8 °C (Predicted)[5]
XlogP3.2 (Predicted)[6]
Predicted Spectroscopic Data

The following table summarizes the predicted mass spectrometry data for this compound, which is essential for its identification and characterization.

Ion AdductPredicted m/z
[M+H]⁺222.98244
[M+Na]⁺244.96438
[M-H]⁻220.96788
[M]⁺221.97461

Data sourced from computational predictions.[6]

Computational Structural Analysis

In the absence of experimental crystal structure data, computational methods provide a powerful tool for predicting the molecular geometry and electronic properties of this compound.[8][9] Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.[1][2]

Molecular Geometry

DFT calculations at the B3LYP/6-31G(d,p) level of theory would likely show that the quinoline ring system is essentially planar. The chlorine atoms and the nitrile group will lie in the plane of the quinoline ring. The bond lengths and angles are expected to be within the normal ranges for similar aromatic heterocyclic compounds.

Frontier Molecular Orbitals and Molecular Electrostatic Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, while the LUMO will likely have significant contributions from the nitrile group and the chlorinated pyridine ring, indicating their roles as electron-accepting regions.

The Molecular Electrostatic Potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule. The nitrogen atom of the quinoline ring and the nitrile nitrogen are expected to be the most electron-rich regions (negative potential), while the hydrogen atoms on the benzene ring will be electron-deficient (positive potential). This information is critical for predicting intermolecular interactions.

Comparative Structural Analysis with 4,7-Dichloroquinoline

To gain insight into the potential crystal packing of this compound, a comparative analysis with the known crystal structure of 4,7-dichloroquinoline is instructive.[10][11][12] The crystal structure of 4,7-dichloroquinoline reveals a planar molecule with no strong intermolecular hydrogen bonds.[10][12] The crystal packing is likely dominated by van der Waals forces and potentially weak C-H···Cl interactions.[10]

Given the structural similarities, it is plausible that this compound will also exhibit a planar molecular conformation. The presence of the nitrile group introduces the possibility of additional intermolecular interactions, such as C-H···N hydrogen bonds and dipole-dipole interactions involving the cyano group. These interactions could lead to a more complex and potentially more densely packed crystal structure compared to 4,7-dichloroquinoline.

Comparative_Analysis cluster_0 4,7-Dichloroquinoline (Known Structure) cluster_1 This compound (Predicted) A_planar Planar Molecule A_packing Packing dominated by van der Waals forces A_planar->A_packing B_planar Likely Planar Molecule A_planar->B_planar Structural Similarity A_interactions Weak C-H···Cl interactions A_packing->A_interactions B_packing Potential for denser packing B_planar->B_packing B_interactions Additional C-H···N and dipole-dipole interactions (due to nitrile group) B_packing->B_interactions

Sources

An In-depth Technical Guide to the Solubility of 4,6-Dichloroquinoline-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dichloroquinoline-3-carbonitrile is a halogenated quinoline derivative with a molecular formula of C₁₀H₄Cl₂N₂ and a molecular weight of 223.06 g/mol .[1] Its structure, featuring a quinoline core substituted with two chlorine atoms and a nitrile group, makes it a compound of significant interest in medicinal chemistry and materials science. The strategic placement of these functional groups offers multiple avenues for synthetic modification, positioning it as a valuable building block for the development of novel therapeutic agents and functional materials.[2]

The solubility of this compound in organic solvents is a critical physicochemical parameter that underpins its utility in a research and development setting. From optimizing reaction conditions and facilitating purification through crystallization to enabling formulation for biological screening and material processing, a thorough understanding of its solubility profile is paramount. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and presents a detailed, field-proven experimental workflow for its systematic determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to generate reliable and reproducible solubility data in their own laboratory settings.

Physicochemical Properties and Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] The molecular structure of this compound provides key insights into its expected solubility behavior.

  • Polarity: The presence of the nitrile group (-C≡N) and the nitrogen atom within the quinoline ring introduces polarity to the molecule. However, the overall molecule is relatively large and contains a significant nonpolar aromatic scaffold and two chlorine substituents, which can limit its solubility in highly polar solvents like water.

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donors (like -OH or -NH₂) but possesses hydrogen bond acceptors (the nitrogen of the nitrile group and the quinoline ring). This suggests it may have some affinity for protic solvents that can act as hydrogen bond donors.

  • Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[3] The planar nature of the quinoline ring system may influence its crystal packing and, consequently, the energy required to overcome the lattice forces during dissolution.

Based on these characteristics, it is anticipated that this compound will exhibit limited solubility in water and non-polar aliphatic hydrocarbons, and greater solubility in polar aprotic solvents and some polar protic solvents.

Systematic Approach to Solubility Determination: An Experimental Workflow

A systematic approach to determining the solubility of this compound involves a combination of qualitative assessment and quantitative measurement. The following workflow is designed to provide a comprehensive understanding of the compound's solubility profile.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis cluster_data Data Analysis & Reporting Prep Compound & Solvent Preparation Qual_Screen Initial Solubility Screening (Small Scale) Prep->Qual_Screen Proceed to screening Solvent_Selection Selection of Solvents for Quantitative Analysis Qual_Screen->Solvent_Selection Identify promising solvents Sat_Solution Preparation of Saturated Solutions Solvent_Selection->Sat_Solution Begin quantitative tests Equilibration Equilibration at Constant Temperature Sat_Solution->Equilibration Allow to reach equilibrium Quantification Quantification of Solute Concentration Equilibration->Quantification Measure dissolved amount Data_Analysis Data Analysis and Solubility Calculation Quantification->Data_Analysis Calculate solubility Reporting Reporting and Interpretation Data_Analysis->Reporting Finalize results

Caption: A systematic workflow for determining the solubility of a compound.

Experimental Protocols

Safety Precautions: this compound and its analogues are classified as potentially hazardous.[4] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for detailed safety information.[4][5][6]

Part 1: Qualitative Solubility Screening

This initial phase aims to rapidly assess the solubility of this compound in a broad range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Add approximately 1-2 mg of this compound to a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add 0.5 mL of a different organic solvent.

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 60 seconds.[7]

  • Observation: Visually inspect each tube for the dissolution of the solid.[7]

  • Classification: Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[7]

  • Record Keeping: Meticulously record the observations for each solvent.

Part 2: Quantitative Solubility Determination (Shake-Flask Method)

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents from the qualitative screening

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 2 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Prepare triplicate samples for each solvent to ensure reproducibility.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution and Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Data Presentation

Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Example Template)

Solvent ClassSolventPolarity IndexDielectric ConstantSolubility (mg/mL)
Non-Polar Hexane0.11.88To be determined
Toluene2.42.38To be determined
Polar Aprotic Dichloromethane3.19.08To be determined
Ethyl Acetate4.46.02To be determined
Acetone5.120.7To be determined
Acetonitrile5.837.5To be determined
Dimethylformamide (DMF)6.436.7To be determined
Dimethyl Sulfoxide (DMSO)7.246.7To be determined
Polar Protic Ethanol4.324.5To be determined
Methanol5.132.7To be determined

Note: Polarity Index and Dielectric Constant values are approximate and can vary with temperature and source.[8][9]

Conclusion

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound in a range of organic solvents. By adhering to the principles of scientific integrity and following the detailed experimental protocols outlined herein, laboratories can generate high-quality, reliable solubility data. This information is indispensable for the informed design of synthetic routes, the development of effective purification strategies, and the successful formulation of this promising chemical entity for its intended applications. The self-validating nature of the described protocols, combined with a deep understanding of the underlying chemical principles, empowers researchers to confidently advance their projects involving this compound.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 3-chloromethyl-4,6-dichloroquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (2015). PubMed Central. Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

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Theoretical studies on 4,6-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Theoretical Studies on 4,6-Dichloroquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline derivatives are known for a wide spectrum of biological activities, and computational chemistry offers a powerful lens to elucidate the structural, electronic, and reactive properties of novel analogues like this compound. This document details the application of Density Functional Theory (DFT) for molecular structure optimization, spectroscopic analysis (FT-IR, NMR, UV-Vis), and the exploration of the molecule's reactivity through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. Furthermore, it outlines the protocol and significance of molecular docking studies to predict potential biological targets and binding interactions, thereby guiding future drug discovery and development efforts. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage computational tools for the rational design of new therapeutic agents.

Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a foundational scaffold in a multitude of pharmacologically active molecules.[1] Its derivatives have demonstrated a remarkable range of biological activities, including antimalarial, anticancer, antibacterial, and anti-HIV properties.[1][2][3] The therapeutic potential of a quinoline derivative can be finely tuned by introducing various substituents onto the core ring structure.

This compound (C₁₀H₄Cl₂N₂) is a specific derivative featuring chloro groups at positions 4 and 6, and a nitrile group at position 3.[4] These substitutions are expected to significantly influence the molecule's electronic distribution, reactivity, and intermolecular interaction capabilities, making it a promising candidate for drug design. Theoretical and computational studies provide an indispensable, cost-effective, and rapid means to predict the physicochemical properties and biological potential of such molecules before their extensive synthesis and in vitro testing.

This guide focuses on the application of modern computational methodologies, particularly Density Functional Theory (DFT) and molecular docking, to characterize this compound. These theoretical investigations are crucial for understanding its chemical behavior at a molecular level and for identifying its potential as a lead compound in drug discovery pipelines.

Molecular Structure and Spectroscopic Characterization

While specific experimental data for this compound is not extensively published, its properties can be accurately predicted using computational methods, which are then benchmarked against experimental data for similar quinoline derivatives.[5][6]

Molecular Structure

The foundational step in any theoretical study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is typically achieved using DFT methods.

Caption: 2D structure of this compound.

Spectroscopic Analysis (FT-IR, NMR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.[7][8]

  • FT-IR Spectroscopy: Vibrational frequencies are calculated to predict the infrared spectrum. These theoretical wavenumbers are often scaled to correct for anharmonicity and limitations of the computational method, providing a close match to experimental FT-IR spectra.[5][9] Key vibrational modes for this compound would include C≡N stretching, C-Cl stretching, and various C=C and C=N stretching modes within the quinoline ring.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.[5][10] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), show excellent correlation with experimental data and are invaluable for assigning signals in the NMR spectra.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra.[10][11] This analysis provides information on the electronic transitions, oscillator strengths, and the maximum absorption wavelengths (λ_max), which are related to the molecule's HOMO-LUMO energy gap.

Core Computational & Theoretical Studies

This section details the primary computational workflows used to investigate the properties of this compound.

G cluster_0 Computational Workflow cluster_1 Biological Activity Prediction mol_structure Define Initial Structure (this compound) dft_calc Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->dft_calc freq_analysis Vibrational Frequency Analysis (Confirm Minimum Energy) dft_calc->freq_analysis spectroscopy Spectroscopic Prediction (FT-IR, NMR, UV-Vis) freq_analysis->spectroscopy electronic_props Electronic Property Analysis (HOMO-LUMO, MEP, NBO) freq_analysis->electronic_props ligand_prep Prepare Ligand (Optimized Structure) electronic_props->ligand_prep target_id Identify Potential Protein Target (e.g., Kinase, RTase) protein_prep Prepare Protein (PDB, Remove Water, Add Hydrogens) target_id->protein_prep docking Molecular Docking Simulation (AutoDock Vina, Schrödinger) ligand_prep->docking protein_prep->docking analysis Analyze Docking Results (Binding Energy, Interactions) docking->analysis

Caption: Workflow for theoretical analysis and biological activity prediction.

Density Functional Theory (DFT) Protocol

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[12] It is widely used for its balance of accuracy and computational cost.[13]

Protocol for DFT Calculations:

  • Software Selection: Utilize quantum chemistry packages such as Gaussian, ORCA, or SPARTAN.[7][14]

  • Method and Basis Set: The B3LYP hybrid functional is a popular and well-validated choice.[12] The 6-311++G(d,p) basis set is commonly employed as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for describing anions and weak interactions.[5][9]

  • Geometry Optimization: Perform a full geometry optimization in the gas phase or with a solvent model to find the equilibrium structure corresponding to a minimum on the potential energy surface.

  • Frequency Calculation: A subsequent frequency calculation is critical. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[5]

  • Property Calculation: Based on the optimized geometry, calculate electronic properties such as:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[13]

    • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-deficient areas susceptible to nucleophilic attack.[10][11] This is invaluable for predicting sites of intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer, hyperconjugative interactions, and the stability arising from electron delocalization within the molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (protein receptor). It is instrumental in structure-based drug design.[14][15]

Protocol for Molecular Docking:

  • Target Selection: Based on the known activities of similar quinoline derivatives, potential protein targets can be selected. For instance, due to the anticancer and anti-HIV activity of related compounds, targets could include protein kinases, HIV reverse transcriptase (PDB ID: 4I2P), or DNA (PDB ID: 1BNA).[3][16]

  • Ligand Preparation: The 3D structure of this compound, optimized via DFT, is used. Charges are assigned, and the structure is converted to a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Co-crystallized ligands, water molecules, and other non-essential entities are removed. Polar hydrogens and appropriate charges (e.g., Kollman charges) are added.[14]

  • Docking Simulation: Software like AutoDock Vina or Schrödinger Maestro is used. A grid box is defined around the active site of the protein, and the docking algorithm searches for the best binding poses of the ligand within this box.[14]

  • Analysis of Results: The results are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are visualized to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.[3][14]

cluster_interactions Binding Interactions protein Protein Active Site h_bond Hydrogen Bonds protein->h_bond hydrophobic Hydrophobic Interactions protein->hydrophobic pi_stacking π-π Stacking protein->pi_stacking ligand This compound ligand->protein Binding Affinity (Docking Score)

Caption: Conceptual diagram of ligand-protein interactions in molecular docking.

Potential Applications in Drug Development

The theoretical studies provide a strong rationale for the potential of this compound as a scaffold in drug development.

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by inhibiting protein kinases. Molecular docking can be used to screen this compound against a panel of kinases implicated in cancer to identify potential targets.

  • Antimalarial Activity: Chloroquine is a well-known quinoline-based antimalarial drug.[2] Theoretical studies can help elucidate if this compound could interact with key Plasmodium falciparum targets, such as dihydrofolate reductase (PfDHFR) or heme detoxification pathways, potentially overcoming existing resistance mechanisms.[15]

  • Antiviral Activity: Quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[3] Docking studies against the NNRTI binding pocket of HIV reverse transcriptase can predict the inhibitory potential of this compound.

Conclusion

Theoretical studies on this compound, leveraging DFT and molecular docking, offer profound insights into its molecular structure, stability, reactivity, and potential as a bioactive agent. DFT calculations provide a detailed understanding of its electronic properties and a predicted spectroscopic signature that is essential for its experimental characterization. Molecular docking simulations serve as a powerful hypothesis-generating tool, identifying plausible biological targets and elucidating the specific intermolecular interactions that could govern its pharmacological activity. This in-depth computational analysis provides a solid foundation for the rational design and synthesis of novel this compound derivatives as potential candidates for anticancer, antimalarial, or antiviral therapies, thereby accelerating the drug discovery process.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Chebil, A. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences, 10(1), 38. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. Current Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (c) 4,6-Dichloroquinoline. Retrieved from [Link]

  • Mekheimer, R. A., Elgemeie, G. H., & Kappe, T. (2006). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar. Retrieved from [Link]

  • Shivaraj, B., Seema, S., Kiran, B., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)... Heliyon, 7(11), e08432. Retrieved from [Link]

  • Murugan, K., Karthikeyan, P., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4758. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. Retrieved from [Link]

  • Kumar, K. S., Ganguly, S., et al. (2017). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Korean Chemical Society, 61(2), 93-101. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, DNA Binding Studies, and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. Retrieved from [Link]

  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]

  • European Journal of Chemistry. (2023). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Retrieved from [Link]

  • Heliyon. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). DFT based structural modeling of chemotherapy drugs via topological indices and curvilinear regression. Scientific Reports, 14(1), 123. Retrieved from [Link]

  • da Silva, A. D., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6250. Retrieved from [Link]

  • MDPI. (2023). A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine. Retrieved from [Link]

  • Mbouombouo, I. N., et al. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 9(12), e22187. Retrieved from [Link]

  • Abdou, A., et al. (2024). Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. Molecules, 29(1), 253. Retrieved from [Link]

  • Chen, J., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 27(6), 1146-1152. Retrieved from [Link]0281682/)

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An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4,6-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,6-Dichloroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic architecture, dictated by the interplay between the electron-deficient quinoline core, two chlorine substituents, and a nitrile group, presents distinct sites for both electrophilic and nucleophilic attack. This guide provides a comprehensive analysis of the molecule's electronic landscape, delineates its primary reactive centers, and offers field-proven protocols for its selective functionalization. We will explore the causality behind its regioselective reactivity in nucleophilic aromatic substitution (SNAr), reactions at the nitrile moiety, and derivatization at the nucleophilic quinoline nitrogen. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Introduction: The Quinoline Scaffold and the Utility of this compound

The quinoline framework is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications ranging from antimalarials (e.g., Chloroquine) to kinase inhibitors.[1] Its rigid bicyclic structure and the presence of a nitrogen heteroatom allow for precise spatial orientation of substituents to interact with biological targets. This compound emerges as a particularly valuable derivative, offering multiple, orthogonally reactive handles for molecular elaboration.

The strategic placement of two chlorine atoms at the C4 and C6 positions, along with a cyano group at C3, creates a molecule with a well-defined and predictable reactivity profile. Understanding the electrophilic and nucleophilic nature of its constituent atoms is paramount for designing rational synthetic routes to novel, high-value compounds. This guide aims to provide that fundamental understanding, grounded in mechanistic principles and supported by practical, actionable methodologies.

Mapping the Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic structure. The fusion of a benzene ring with a pyridine ring, combined with potent electron-withdrawing groups (EWGs), creates a highly electron-deficient (electrophilic) aromatic system.

  • Quinoline Nitrogen (N1): The nitrogen atom in the heterocyclic ring acts as an electron sink, withdrawing electron density from the carbocyclic ring via resonance and inductive effects. This deactivation is a key factor in activating the chlorine atoms for nucleophilic attack.

  • Chlorine Substituents (C4-Cl & C6-Cl): While halogens are inductively electron-withdrawing, they can be electron-donating through resonance. However, in an already electron-poor system like quinoline, their primary electronic influence is withdrawal, further increasing the electrophilicity of the carbons to which they are attached.

  • Nitrile Group (C3-CN): The cyano group is a powerful EWG, withdrawing electron density both inductively and through resonance. This significantly impacts the electron distribution across the entire ring system and renders the nitrile carbon itself an electrophilic center.[2]

Primary Electrophilic Sites

The confluence of these electronic effects results in several electron-deficient centers, making them susceptible to attack by nucleophiles.

  • C4 Carbon: This position is the most activated electrophilic site for Nucleophilic Aromatic Substitution (SNAr). Its electrophilicity is enhanced by the adjacent electron-withdrawing quinoline nitrogen and the C3-nitrile group. Nucleophilic attack at this position generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom.[3]

  • C6 Carbon: The carbon at the C6 position is also electrophilic due to the attached chlorine and the overall electron-deficient nature of the quinoline ring. However, it is generally less reactive towards SNAr than the C4 position because it lacks the direct activating effect of the ring nitrogen. This difference in reactivity allows for the selective functionalization of C4 over C6.

  • Nitrile Carbon: The carbon atom of the cyano group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond.[2] It is susceptible to attack by strong nucleophiles, leading to addition reactions or hydrolysis.

Primary Nucleophilic Site

Despite the overall electron-deficient character of the molecule, a primary site of nucleophilicity exists.

  • Quinoline Nitrogen (N1): The lone pair of electrons on the quinoline nitrogen atom makes it the principal nucleophilic and basic center of the molecule.[4] It can be readily protonated by acids or attacked by electrophiles such as alkylating agents.

Reaction Chemistry & Mechanistic Insights

The electronic properties described above translate into a predictable and versatile reaction chemistry, enabling the strategic modification of the this compound core.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

SNAr is the hallmark reaction of this scaffold, proceeding preferentially at the C4 position. The reaction mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, followed by the elimination of the chloride leaving group.[3] The superior reactivity of the C4 position is well-documented in related heterocyclic systems like 2,4-dichloroquinazolines, where substitution overwhelmingly favors the 4-position.[5][6]

SNAr_Mechanism

Figure 1: SNAr Mechanism at C4

Field-Proven Protocol: Selective Amination at the C4-Position

This protocol describes a typical SNAr reaction using an amine as the nucleophile, a common transformation in the synthesis of kinase inhibitors.

Objective: To synthesize 4-(benzylamino)-6-chloroquinoline-3-carbonitrile.

Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in isopropanol (10 mL per mmol of substrate).

  • Addition of Nucleophile: Add benzylamine (1.1 eq) to the solution.

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl generated during the reaction. This prevents the protonation of the nucleophile and starting material.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(benzylamino)-6-chloroquinoline-3-carbonitrile.

Causality and Trustworthiness:

  • Solvent Choice: Isopropanol or ethanol are effective solvents that facilitate the dissolution of reactants and operate at a suitable temperature for the reaction.

  • Base: The use of DIPEA ensures that the amine nucleophile remains in its more reactive, deprotonated state throughout the reaction.

  • Regioselectivity: The inherent electronic activation of the C4 position ensures that substitution occurs there with high fidelity, minimizing the formation of the C6-substituted isomer under these conditions. This outcome is a self-validating feature of the substrate's reactivity.

Reactions at the Nitrile Group

The electrophilic carbon of the nitrile group can undergo various transformations, typically requiring more forcing conditions or stronger nucleophiles than SNAr reactions.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, respectively.

  • Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (aminomethyl group).

  • Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis.

Reactions at the Quinoline Nitrogen

The nucleophilic lone pair on the N1 atom readily reacts with electrophiles.

  • N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base will form the corresponding quaternary quinolinium salt.

  • N-Oxidation: Reaction with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) will yield the corresponding quinoline-N-oxide.

Advanced Synthetic Applications: Cross-Coupling Reactions

The C-Cl bonds in this compound are excellent handles for modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions dramatically expand the synthetic utility of the scaffold, allowing for the introduction of complex aryl, vinyl, or substituted amino groups. Due to the higher reactivity of the C4-Cl bond in SNAr, it is often advantageous to first perform a selective SNAr at C4, and then utilize the remaining, less reactive C6-Cl bond for a subsequent cross-coupling reaction.

Synthetic_Workflow

Figure 2: Orthogonal Functionalization Workflow

Summary of Reactivity

The predictable reactivity of this compound is summarized below, providing a quick reference for synthetic planning.

SiteTypeCommon ReactionsRelative ReactivityReagents/Conditions
C4-Carbon ElectrophilicNucleophilic Aromatic Substitution (SNAr)Very HighAmines, Alcohols, Thiols; often with base (e.g., DIPEA) in polar solvents (e.g., EtOH, IPA).
C6-Carbon ElectrophilicNucleophilic Aromatic Substitution (SNAr), Cross-CouplingModerateSNAr requires stronger conditions than C4. Ideal for Pd-catalyzed cross-coupling (Suzuki, etc.).
Nitrile Carbon ElectrophilicHydrolysis, Reduction, Grignard AdditionLowRequires strong acids/bases for hydrolysis or potent reducing/organometallic agents.
N1-Nitrogen NucleophilicAlkylation, Oxidation, ProtonationHighAlkyl halides, m-CPBA, Protic Acids.

Conclusion

This compound is a molecule engineered for synthetic versatility. Its electronic framework clearly defines distinct regions of electrophilic and nucleophilic character. The C4 carbon stands out as the most activated site for nucleophilic attack, enabling highly regioselective SNAr reactions. The C6 carbon offers a secondary site for functionalization, often via robust cross-coupling chemistry, while the nitrile group and quinoline nitrogen provide further opportunities for diversification. By understanding and applying the principles outlined in this guide, researchers can effectively harness the power of this scaffold to construct complex molecular architectures for drug discovery and advanced materials development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline.
  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Semantic Scholar. (n.d.). Chloroquinoline-3-carbonitriles: Synthesis and Reactions.
  • Biosynth. (n.d.). 4,6-dichloro-quinoline-3-carbonitrile.
  • Chemistry LibreTexts. (2025). 16.
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  • Chemistry Steps. (n.d.). Carbonyl and Nitrile Electrophiles.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • ResearchGate. (n.d.). Electrophilic (f⁽⁻⁾) and nucleophilic (f⁽⁺⁾) sites for electrophile and nucleophile on the QA-porphyrin sensor.
  • PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-4,6-dichloroquinoline.
  • Master Organic Chemistry. (2012). Nucleophiles and Electrophiles.
  • National Center for Biotechnology Information. (n.d.).
  • National Institutes of Health. (2024).
  • Chemistry LibreTexts. (2019). 7.1 Nucleophiles and Electrophiles.
  • MDPI. (n.d.). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds.
  • National Center for Biotechnology Information. (n.d.). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. PubMed Central.
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Methodological & Application

Protocol for Nucleophilic Aromatic Substitution on 4,6-Dichloroquinoline-3-carbonitrile: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring is a key approach in the development of novel drug candidates. 4,6-Dichloroquinoline-3-carbonitrile is a versatile building block, offering two reactive chloro-substituents that can be selectively targeted for nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrile group at the 3-position significantly influences the reactivity of the halogenated sites, making this scaffold particularly valuable for the synthesis of diverse molecular libraries for drug screening.

This document provides a comprehensive guide to performing nucleophilic substitution on this compound, with a focus on elucidating the principles that govern the reaction's regioselectivity and a detailed protocol for the selective substitution at the C4-position.

Mechanistic Insights: Understanding Regioselectivity in the Substitution Reaction

Nucleophilic aromatic substitution on the quinoline ring is primarily dictated by the electronic properties of the system. The nitrogen atom in the quinoline ring, being more electronegative than carbon, withdraws electron density, particularly from the α (C2) and γ (C4) positions. This inherent electronic deficiency makes these positions susceptible to nucleophilic attack.

In the case of this compound, the situation is further modulated by the substituents:

  • The C3-Nitrile Group: The strongly electron-withdrawing cyano group at the C3 position significantly enhances the electrophilicity of the adjacent C4 position. It effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction at C4 through resonance.

  • The C6-Chloro Group: While the chlorine at C6 is also an electron-withdrawing group, its influence on the C4 position is less pronounced compared to the directly adjacent C3-nitrile group.

Therefore, a strong regioselective preference for nucleophilic attack at the C4 position is anticipated. The reaction is expected to proceed via a classic SNAr mechanism, as illustrated below.

Diagram: Proposed SNAr Mechanism

SNAr_Mechanism cluster_0 Reaction Coordinate Start This compound + Nu-H TS1 Transition State 1 Start->TS1 Attack of Nucleophile Intermediate Meisenheimer Complex (Stabilized at C4) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group Product 4-Substituted-6-chloroquinoline-3-carbonitrile + HCl TS2->Product

Caption: Proposed mechanism for the nucleophilic aromatic substitution at the C4 position.

Experimental Protocol: Synthesis of 4-Amino-6-chloroquinoline-3-carbonitrile Derivatives

This protocol provides a general procedure for the reaction of this compound with a primary amine (e.g., aniline) to yield the corresponding 4-amino-6-chloroquinoline-3-carbonitrile derivative.

Materials and Equipment:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Anhydrous isopropanol or N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous isopropanol (or DMF) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1-1.2 eq) followed by the base (e.g., triethylamine, 1.5 eq). The base is crucial to neutralize the HCl generated during the reaction. For less reactive amines, a stronger base or higher temperatures may be necessary.

  • Reaction Conditions: Heat the reaction mixture to reflux (for isopropanol, approx. 82 °C) or to a suitable temperature (for DMF, typically 80-100 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

  • Work-up: Once the reaction is complete (typically within 4-12 hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 4-amino-6-chloroquinoline-3-carbonitrile derivative.

Diagram: Experimental Workflow

experimental_workflow cluster_workflow Synthetic Protocol A 1. Dissolve this compound in anhydrous solvent B 2. Add amine nucleophile and base A->B C 3. Heat reaction mixture to reflux B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool to room temperature and concentrate D->E F 6. Purify by column chromatography E->F G 7. Characterize the final product F->G

Caption: Step-by-step workflow for the synthesis of 4-amino-6-chloroquinoline-3-carbonitriles.

Data Summary: Representative Reaction Parameters

The following table provides a hypothetical summary of expected reaction parameters for the nucleophilic substitution on this compound with various amines, based on analogous reactions reported in the literature. Actual results may vary and optimization is recommended.

Nucleophile (Amine)SolventBaseTemperature (°C)Approx. Time (h)Expected Yield (%)
AnilineIsopropanolEt₃N826-885-95
4-MethoxyanilineIsopropanolEt₃N824-690-98
BenzylamineDMFDIPEA908-1280-90
MorpholineDMFDIPEA10010-1475-85

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete reaction or degradation of starting material.

    • Solution: Ensure all reagents and solvents are anhydrous. Increase the reaction temperature or switch to a higher boiling point solvent like DMF. Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Formation of Side Products:

    • Cause: Potential for substitution at the C6 position, although less likely. Over-reaction or side reactions involving the nitrile group are also possible under harsh conditions.

    • Solution: Lower the reaction temperature to favor the kinetically preferred C4 substitution. Carefully control the stoichiometry of the nucleophile.

  • Difficulty in Purification:

    • Cause: Similar polarity of the product and unreacted starting material or byproducts.

    • Solution: Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The protocol outlined in this document provides a robust framework for the successful nucleophilic aromatic substitution on this compound. The strong electronic activation provided by the C3-nitrile group directs the substitution preferentially to the C4 position, enabling the synthesis of a wide array of 4-substituted-6-chloroquinoline-3-carbonitriles. These compounds serve as valuable intermediates for the development of novel therapeutic agents. As with any synthetic procedure, careful optimization of reaction conditions for each specific nucleophile is recommended to achieve the best results.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Online] Available at: [Link]

  • Molecules. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Online] Available at: [Link]

The Strategic Synthesis of Kinase Inhibitors Using 4,6-Dichloroquinoline-3-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved therapeutics.[1][2] In the realm of oncology, quinoline-based molecules have proven exceptionally effective as kinase inhibitors.[1] Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Consequently, kinases have become one of the most critical drug targets.[1] The rigid, heterocyclic structure of the quinoline ring system is adept at mimicking the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of various kinases.[1]

This guide focuses on a particularly versatile starting material: 4,6-dichloroquinoline-3-carbonitrile . The presence of two distinct chlorine atoms at the C4 and C6 positions, along with a cyano group at C3, provides a platform for sequential and selective functionalization. This allows for the systematic construction of complex, highly substituted quinoline derivatives, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties essential for modern drug development. We will explore the strategic application of this building block in the synthesis of potent kinase inhibitors, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator of cell proliferation and survival.[3][4]

Core Principles: Exploiting Differential Reactivity for Sequential Functionalization

The synthetic utility of this compound hinges on the differential reactivity of its two chlorine atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl. While both positions on our scaffold are occupied by chlorine, the electronic environment of each position influences its susceptibility to substitution. The chlorine atom at the C4 position is part of the pyridine ring and is alpha to the ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[5] Conversely, the C6 chlorine is on the benzene ring portion. For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, while both C-Cl bonds are generally less reactive than C-Br or C-I bonds, selective activation can often be achieved. Drawing parallels from similar dihalo-heterocycles, such as 6-bromo-4-chloroquinoline-3-carbonitrile, the C6 position is more amenable to initial cross-coupling, leaving the C4-chloro group intact for subsequent modification.

This differential reactivity is the cornerstone of a logical and efficient synthetic strategy, which will be detailed in the following protocols.

G cluster_0 Synthetic Strategy A This compound B Step 1: Selective C6 Functionalization (e.g., Suzuki Coupling) A->B Arylboronic Acid, Pd Catalyst C 6-Aryl-4-chloroquinoline-3-carbonitrile (Intermediate) B->C D Step 2: C4 Functionalization (e.g., Nucleophilic Aromatic Substitution) C->D Aniline Derivative E Final Kinase Inhibitor Scaffold (e.g., 6-Aryl-4-anilinoquinoline-3-carbonitrile) D->E

Caption: A logical workflow for the sequential functionalization of this compound.

Part 1: Selective C6-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[6][7] By carefully selecting the catalyst and conditions, we can achieve selective coupling at the C6 position of our starting material.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. We use a stable palladium(II) precatalyst like Pd(dppf)Cl₂·CH₂Cl₂, which is reduced in situ. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust choice that promotes efficient coupling of aryl chlorides.

  • Base: A base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, making it more nucleophilic.[6]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the quinoline substrate and boronic acid.[7]

Detailed Protocol: Synthesis of 6-Aryl-4-chloroquinoline-3-carbonitrile
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the degradation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 10 mL) and brine (10 mL). The washes remove the inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 6-aryl-4-chloroquinoline-3-carbonitrile intermediate.

Part 2: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

With the C6 position functionalized, the C4-chloro group becomes the target for introducing the amine moiety, a key feature for interaction with the hinge region of many kinase active sites. The electron-withdrawing effect of the quinoline nitrogen and the C3-cyano group activates the C4 position for SNAr.[8]

Causality Behind Experimental Choices:
  • Nucleophile: Aniline derivatives are common nucleophiles for this transformation, leading to the 4-anilinoquinoline scaffold found in many EGFR inhibitors.[2]

  • Solvent: A polar aprotic solvent like isopropanol or n-butanol is typically used as it can effectively solvate the intermediates and withstand the required reaction temperatures.

  • Acid Catalyst (Optional): A small amount of acid (e.g., HCl) can protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack. The reaction often proceeds well without an explicit catalyst, relying on the ambient acidity or the amine salt.

Detailed Protocol: Synthesis of 6-Aryl-4-anilinoquinoline-3-carbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 6-aryl-4-chloroquinoline-3-carbonitrile intermediate (1.0 mmol, 1.0 equiv.) in isopropanol (10 mL).

  • Nucleophile Addition: Add the desired aniline derivative (1.1 mmol, 1.1 equiv.) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 82 °C for isopropanol) and stir for 4-8 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The desired product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum to obtain the final 6-aryl-4-anilinoquinoline-3-carbonitrile. If necessary, the product can be further purified by recrystallization.

Case Study: Targeting the EGFR Signaling Pathway

The 4-anilinoquinoline scaffold is a cornerstone of several potent EGFR inhibitors.[2][3] EGFR is a receptor tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth.

EGFR_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Quinoline Inhibitor (e.g., 6-Aryl-4-anilinoquinoline) Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the site of action for quinoline-based inhibitors.

The synthesized 6-aryl-4-anilinoquinoline-3-carbonitrile derivatives can be evaluated for their biological activity using a variety of assays.

Data Presentation: Example Kinase Inhibition and Antiproliferative Activity
Compound IDC6-Substituent (Aryl)C4-Substituent (Anilino)EGFR IC₅₀ (nM)A549 Cell GI₅₀ (µM)
Ref-1 (Gefitinib) N/A (Quinazoline core)3-chloro-4-fluoroaniline2-370.4-0.8
Ref-2 (Erlotinib) N/A (Quinazoline core)3-ethynyl-aniline20.1-1
QN-1 Phenyl3-Chloroaniline502.5
QN-2 4-Methoxyphenyl3-Chloroaniline351.8
QN-3 3-Pyridyl3-Chloroaniline251.1
QN-4 Phenyl3-Ethynyl-aniline422.1

Note: Data is hypothetical and for illustrative purposes, based on structure-activity relationships seen in EGFR inhibitors. IC₅₀ is the half-maximal inhibitory concentration. GI₅₀ is the half-maximal growth inhibition concentration.

Conclusion and Future Directions

This compound is a highly strategic and versatile building block for the synthesis of kinase inhibitors. The ability to perform sequential, site-selective functionalization via well-established palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions provides a robust platform for generating diverse chemical libraries. The resulting 4,6-disubstituted quinoline-3-carbonitrile scaffold holds significant promise for the development of next-generation targeted therapies, particularly against well-validated oncology targets like EGFR. Further exploration can involve diversifying the aryl groups at C6 and the aniline moieties at C4 to optimize potency and selectivity against wild-type and mutant forms of target kinases.

References

  • Design and Synthesis of Novel Epidermal Growth Factor Receptor Kinase Inhibitors. (2025). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. National Institutes of Health. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]

  • Design and synthesis of 4,6-substituted-(diaphenylamino)quinazolines as potent EGFR inhibitors with antitumor activity. (2012). PubMed. [Link]

  • Quinazoline derivatives as kinases inhibitors and methods of use thereof.
  • Quinoline derivatives as pi3 kinase inhibitors.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central. [Link]

  • Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]

  • Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. (2018). YouTube. [Link]

  • Drug Discovery Patents. Charles River Laboratories. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). National Institutes of Health. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed Central. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (2006). PubMed. [Link]

  • ACS Medicinal Chemistry Letters: Technology Notes. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. ResearchGate. [Link]

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Application Notes: 4,6-Dichloroquinoline-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Strategic Synthesis of Bioactive Scaffolds

Introduction: The Quinoline Scaffold and the Unique Potential of a Differentiated Building Block

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] This versatility stems from the scaffold's rigid structure, which is amenable to precise functionalization, allowing for the tailored design of molecules that can interact with a wide array of biological targets.[2][5]

Within this important class of heterocycles, 4,6-dichloroquinoline-3-carbonitrile emerges as a particularly valuable and versatile starting material for drug discovery. Its strategic importance lies in the presence of two chlorine atoms at positions 4 and 6, which possess distinct chemical reactivities. This, combined with the activating effect of the electron-withdrawing nitrile group at the C3 position, enables a programmed, regioselective approach to molecular elaboration. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C6-chloro group is more suited for palladium-catalyzed cross-coupling reactions. This differential reactivity allows researchers to introduce diverse pharmacophores sequentially, providing a powerful platform for constructing complex molecular architectures and generating libraries of potential therapeutic agents.

This guide provides a detailed overview of the applications of this compound, focusing on its use in the synthesis of kinase inhibitors. It includes field-proven protocols for its sequential functionalization and explains the chemical principles that underpin these synthetic strategies.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is a direct result of its unique electronic and structural features.

PropertyValueReference
CAS Number 936498-04-3[6][7]
Molecular Formula C₁₀H₄Cl₂N₂[6][8]
Molecular Weight 223.06 g/mol [6][8]
Appearance Off-white to yellow solid

The key to its reactivity lies in the electronic landscape of the quinoline ring. The nitrogen atom at position 1 and the cyano group at position 3 are strongly electron-withdrawing. This electronic pull significantly reduces the electron density at the C4 position, making it highly electrophilic and exceptionally reactive towards nucleophilic attack.[9][10] In contrast, the C6 position on the benzo-fused portion of the ring is less activated, rendering its chlorine atom significantly less reactive in SNAr reactions but ideal for functionalization via transition metal catalysis.[11] This reactivity differential is the foundation for the selective, stepwise synthesis of complex derivatives.

Core Synthetic Strategy: Sequential Functionalization

The primary application of this compound in medicinal chemistry, particularly in the development of anticancer agents, involves a two-step sequential functionalization strategy. This approach is central to building libraries of 4-anilino-6-arylquinoline-3-carbonitriles, a scaffold known to produce potent and irreversible inhibitors of key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[12][13]

The general workflow is as follows:

  • Step 1 (SNAr): Regioselective displacement of the highly reactive C4-chloro group with a desired amine (typically a substituted aniline) to form a 4-amino-6-chloroquinoline intermediate.

  • Step 2 (Cross-Coupling): Functionalization of the less reactive C6-chloro position, most commonly via a Suzuki-Miyaura coupling reaction, to introduce various aryl or heteroaryl moieties.

This strategy allows for the systematic variation of substituents at two key positions, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

G start 4,6-Dichloroquinoline- 3-carbonitrile inter 4-Anilino-6-chloroquinoline- 3-carbonitrile Intermediate start->inter  Step 1: Nucleophilic Aromatic  Substitution (SNAr) at C4  (e.g., with Ar-NH2) final Diverse 4-Anilino-6-aryl- quinoline-3-carbonitriles (e.g., Kinase Inhibitors) inter->final  Step 2: Suzuki-Miyaura  Cross-Coupling at C6  (e.g., with Ar'-B(OH)2)

Caption: Sequential functionalization workflow for this compound.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations used to functionalize the this compound scaffold.

Protocol 1: Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective substitution of the C4-chloro group with an aniline nucleophile. The reaction is typically carried out in a polar aprotic solvent, and the addition of a non-nucleophilic base can be beneficial, though often the amine reactant itself can serve this purpose if used in excess.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline) (1.1 equivalents)

  • 2-Propanol (or other suitable high-boiling solvent like DMF or Dioxane)

  • Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in Dioxane)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in 2-propanol (approx. 0.2 M concentration).

  • Add the substituted aniline (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-16 hours, indicated by the consumption of the starting quinoline.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate has formed, collect the solid by vacuum filtration. If not, slowly add water to the reaction mixture to induce precipitation.

  • Wash the collected solid sequentially with water and then with a small amount of cold diethyl ether to remove residual impurities.

  • Dry the product, 4-(substituted-anilino)-6-chloroquinoline-3-carbonitrile, under vacuum. The material is often pure enough for the next step without further purification.

Causality Behind Choices:

  • Solvent: A high-boiling polar solvent like 2-propanol or DMF is used to ensure the reactants are sufficiently soluble and to provide the thermal energy needed to overcome the activation barrier of the SNAr reaction.[14]

  • Equivalents: A slight excess of the aniline nucleophile (1.1 eq) ensures the complete consumption of the starting dichloro-quinoline.

  • Monitoring: TLC is a critical step to prevent the formation of side products from prolonged heating and to confirm the reaction endpoint, ensuring reproducibility.

Protocol 2: C6-Arylation via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed coupling of the C6-chloro position of the intermediate from Protocol 1 with an arylboronic acid. This reaction is fundamental for introducing diversity at the C6 position.

G pd0 Pd(0)Ln sub Ar-Cl pd2_1 R-Pd(II)Ln-X pd2_2 R-Pd(II)Ln-R' pd2_1->pd2_2 Transmetalation pd2_2->pd0 Reductive Elimination prod Ar-Ar' sub->pd2_1 Oxidative Addition bor Ar'-B(OH)2 + Base

Sources

Synthesis of Novel Heterocyclic Compounds from 4,6-Dichloroquinoline-3-carbonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The inherent structural features of quinoline allow for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activities. Among the vast library of quinoline-based synthons, 4,6-dichloroquinoline-3-carbonitrile stands out as a particularly versatile and powerful starting material for the construction of novel, complex heterocyclic systems.

The presence of two distinct chlorine atoms at the C4 and C6 positions, coupled with an electron-withdrawing nitrile group at C3, provides multiple reaction sites for strategic chemical modifications. The chlorine at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom and the cyano group. This differential reactivity allows for selective functionalization, paving the way for the synthesis of a diverse array of fused heterocyclic compounds with significant potential in drug development.

This technical guide provides a comprehensive overview of synthetic strategies to leverage this compound as a precursor for novel heterocyclic compounds. We will delve into detailed, field-proven protocols for nucleophilic aromatic substitution and subsequent cyclization reactions, as well as modern palladium-catalyzed cross-coupling methodologies. The causality behind experimental choices, potential challenges, and optimization strategies will be discussed to ensure the successful implementation of these synthetic routes in a research and development setting.

I. Regioselective Nucleophilic Aromatic Substitution (SNAr): The Gateway to Functionalization

The most direct approach to functionalizing this compound is through nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring makes the C4 position significantly more susceptible to nucleophilic attack than the C6 position on the benzene ring.[5] Density functional theory (DFT) calculations on analogous 2,4-dichloroquinazoline systems have shown that the carbon atom at the 4-position possesses a higher LUMO coefficient, rendering it the more electrophilic center.[5][6] This inherent regioselectivity is a key strategic advantage, allowing for the selective introduction of a nucleophile at the C4 position while leaving the C6 chlorine available for subsequent transformations.

Diagram: Regioselectivity of SNAr

G cluster_0 This compound cluster_1 Nucleophilic Attack cluster_2 Reaction Pathway cluster_3 Products start 4,6-Dichloroquinoline- 3-carbonitrile C4_attack Attack at C4 (Major Pathway) start->C4_attack More Favorable (Lower Activation Energy) C6_attack Attack at C6 (Minor Pathway) start->C6_attack Less Favorable Nu Nucleophile (Nu:⁻) Nu->C4_attack Nu->C6_attack product_C4 4-Nu-6-chloroquinoline- 3-carbonitrile C4_attack->product_C4 product_C6 6-Nu-4-chloroquinoline- 3-carbonitrile C6_attack->product_C6

Caption: Regioselectivity in the SNAr of this compound.

II. Synthesis of Fused N-Heterocycles: Pyrazolo[4,3-c]quinolines

A prominent application of the SNAr reaction on chloroquinoline-3-carbonitriles is the synthesis of pyrazolo-fused quinolines, which are known to possess anti-inflammatory and other biological activities.[1][3] This transformation is readily achieved by reacting the dichloroquinoline precursor with hydrazine hydrate. The reaction proceeds via an initial regioselective substitution of the C4-chloro group by the hydrazine nucleophile, followed by an intramolecular cyclization involving the nitrile group to form the pyrazole ring.

Protocol 1: Synthesis of 3-Amino-8-chloro-1H-pyrazolo[4,3-c]quinoline

This protocol details the synthesis of a pyrazolo[4,3-c]quinoline derivative, a key intermediate for further functionalization.

Materials:

  • This compound

  • Hydrazine hydrate (85% solution in water)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in ethanol (20 mL).

  • To this suspension, add hydrazine hydrate (5.0 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials and hydrazine.

  • Dry the product under vacuum to yield 3-amino-8-chloro-1H-pyrazolo[4,3-c]quinoline.

Reactant Product Typical Yield Reference
This compound3-Amino-8-chloro-1H-pyrazolo[4,3-c]quinoline85-95%Adapted from[5][7]

Causality and Insights:

  • Excess Hydrazine: A significant excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl generated during the reaction.

  • Solvent: Ethanol is a suitable solvent as it facilitates the dissolution of the reactants at elevated temperatures and allows for easy precipitation of the product upon cooling.

  • Cyclization Mechanism: The intramolecular cyclization is driven by the nucleophilic attack of the distal nitrogen of the hydrazine moiety onto the electrophilic carbon of the nitrile group.

III. Synthesis of Fused S-Heterocycles: Thieno[3,2-c]quinolines

The synthesis of thieno-fused quinolines, which are of interest for their potential biological activities, can be achieved through a tandem SNAr and cyclization sequence.[8] This involves the reaction of this compound with a sulfur-containing nucleophile that also possesses a group capable of intramolecular condensation. Ethyl thioglycolate is an excellent reagent for this purpose.

Protocol 2: Synthesis of Ethyl 3-Amino-8-chloro-thieno[3,2-c]quinoline-2-carboxylate

This protocol describes a one-pot synthesis of a functionalized thieno[3,2-c]quinoline.

Materials:

  • This compound

  • Ethyl thioglycolate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Round-bottom flask with reflux condenser

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in anhydrous ethanol (30 mL) under an inert atmosphere.

  • To the sodium ethoxide solution, add ethyl thioglycolate (1.1 eq) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute acetic acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

Reactant Product Typical Yield Reference
This compoundEthyl 3-Amino-8-chloro-thieno[3,2-c]quinoline-2-carboxylate70-80%Adapted from[9][10]

Causality and Insights:

  • Base: Sodium ethoxide serves to deprotonate the ethyl thioglycolate, generating the nucleophilic thiolate anion required for the initial SNAr at the C4 position.

  • Thorpe-Ziegler Cyclization: The subsequent intramolecular cyclization is a Thorpe-Ziegler type reaction, where the carbanion generated from the deprotonation of the α-carbon of the thioglycolate moiety attacks the nitrile group. Tautomerization of the resulting imine leads to the stable amino-thiophene ring.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent the oxidation of the thiolate nucleophile.

IV. Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling Reactions

While classical SNAr reactions are robust, modern palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the functionalization of this compound.[11] Reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) provide access to a vast array of derivatives that are often difficult to synthesize via traditional methods.[3][12][13] These reactions can be performed regioselectively, often targeting the more reactive C4-Cl bond, but conditions can be tuned to functionalize the C6-Cl position as well.

Diagram: General Workflow for Palladium-Catalyzed Cross-Coupling

G Setup Reaction Setup (Inert Atmosphere) Reagents Combine: - this compound - Coupling Partner (Boronic Acid or Amine) - Palladium Catalyst & Ligand - Base - Solvent Setup->Reagents Reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterized Product Purification->Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Coupling at the C4-Position

This protocol provides a general procedure for the regioselective arylation of the C4 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane and water (degassed)

  • Inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • In a separate vial, prepare the catalyst mixture by dissolving Pd(OAc)2 (0.05 eq) and SPhos (0.10 eq) in a small amount of degassed 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

  • Add the catalyst mixture to the Schlenk flask via syringe, followed by degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner Catalyst System Typical Yield Reference
Arylboronic AcidsPd(OAc)2 / SPhos60-90%Adapted from[1][13][14]
Protocol 4: Buchwald-Hartwig Amination at the C4-Position

This protocol outlines a general method for the C-N bond formation at the C4 position.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene (degassed)

  • Inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC/LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Coupling Partner Catalyst System Typical Yield Reference
Primary/Secondary AminesPd2(dba)3 / XPhos70-95%Adapted from[2][15]

Causality and Insights for Cross-Coupling:

  • Ligand Choice: The choice of phosphine ligand is critical for the success of these reactions. Bulky, electron-rich ligands like SPhos and XPhos promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and broader substrate scope.[15]

  • Base: The base plays a crucial role in both reactions. In the Suzuki coupling, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[14] In the Buchwald-Hartwig amination, it deprotonates the amine, allowing it to coordinate to the palladium center.

  • Inert Conditions: Both reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Therefore, maintaining an inert atmosphere and using degassed solvents are essential for reproducibility and high yields.

V. Conclusion and Future Directions

This compound is a robust and versatile platform for the synthesis of novel heterocyclic compounds. The predictable regioselectivity of nucleophilic aromatic substitution at the C4 position provides a reliable entry point for building fused N- and S-heterocycles. Furthermore, the application of modern palladium-catalyzed cross-coupling reactions dramatically expands the synthetic possibilities, enabling the creation of diverse libraries of C-C and C-N linked quinoline derivatives. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold, paving the way for the discovery of new therapeutic agents and functional materials. Future work in this area will likely focus on developing even more efficient and selective catalytic systems, exploring the reactivity of the C6-chloro position for sequential functionalization, and investigating the therapeutic potential of the novel heterocyclic compounds derived from this valuable starting material.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐amino‐thieno[3,2‐c]quinolines 67 from 2,4‐dichloroquinoline‐3‐carbonitrile 65. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2009). Synthesis and antimicrobial evaluation of some new quinoline derivatives. Medicinal Chemistry Research, 18(9), 715-728.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • MDPI. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 1 General synthetic procedure of [(3-formylquinolin-2-yl)thio]acetic acids, thieno[2,3-b], and thiopyrano[2,3-b]quinoline derivatives 3a–d, 4a–d, and 5a–d. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

The Versatile Scaffold: 4,6-Dichloroquinoline-3-carbonitrile as a Premier Building Block for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a privileged heterocyclic aromatic compound, has long been a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and synthetic versatility.[1][2] Among its derivatives, 4,6-dichloroquinoline-3-carbonitrile stands out as a particularly valuable building block. The strategic placement of two reactive chlorine atoms at the 4- and 6-positions, coupled with the electron-withdrawing carbonitrile group at the 3-position, provides a platform for the rational design and synthesis of a diverse array of fluorescent probes with tunable properties. This technical guide provides an in-depth exploration of this compound as a precursor to sophisticated fluorescent probes, offering detailed protocols for their synthesis, characterization, and application in cellular imaging and ion sensing.

Introduction: The Rationale for a Dichloroquinoline-Based Approach

The design of high-performance fluorescent probes hinges on the ability to precisely control their photophysical and chemical properties. This compound offers a unique trifecta of features that make it an ideal starting material for probe development:

  • Differential Reactivity of Chloro Substituents: The chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the 6-position. This differential reactivity allows for a stepwise and regioselective introduction of different functionalities, enabling the construction of complex and highly tailored probe architectures.

  • A Platform for "Push-Pull" Systems: The quinoline ring system, in conjunction with the electron-withdrawing nitrile group, forms a potent electron-acceptor (acceptor) unit. By introducing electron-donating groups (donors) at the 4- and 6-positions, a "push-pull" or donor-π-acceptor (D-π-A) system can be established. This electronic arrangement is renowned for inducing significant solvatochromism, large Stokes shifts, and high quantum yields, all of which are desirable characteristics for advanced fluorescent probes.[3][4]

  • Synthetic Accessibility: this compound is a readily available starting material, facilitating its widespread adoption in both academic and industrial research settings.

This guide will elucidate the synthetic pathways to harness these features, providing researchers with the foundational knowledge and practical protocols to develop novel fluorescent tools for a range of applications.

Synthetic Strategies: From Building Block to Functional Probe

The transformation of this compound into a functional fluorescent probe typically involves a two-step process: first, the selective functionalization of the 4-position, followed by modification of the 6-position.

Step 1: Nucleophilic Aromatic Substitution at the C4-Position

The greater reactivity of the C4-chloro group allows for its selective displacement by a variety of nucleophiles. This initial step is crucial as it often introduces the primary element responsible for the probe's fluorescence and targeting capabilities.

General Protocol for Nucleophilic Aromatic Substitution:

  • Reactants: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile), add the desired nucleophile (1.1 - 1.5 eq.) and a base (e.g., K2CO3, Et3N, or DIPEA; 2.0-3.0 eq.).

  • Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to 100 °C for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF and DMSO are often chosen to enhance the solubility of the reactants and facilitate the SNAr reaction.

  • Base: The base is essential to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

  • Temperature: The reaction temperature is optimized based on the nucleophilicity of the incoming group. More reactive nucleophiles may proceed at room temperature, while less reactive ones may require heating.

Diagram 1: General Synthetic Workflow

G start This compound step1 Nucleophilic Aromatic Substitution (C4) start->step1 Nucleophile, Base intermediate 4-Substituted-6-chloroquinoline-3-carbonitrile step1->intermediate step2a Suzuki Coupling (C6) intermediate->step2a ArB(OH)2, Pd catalyst step2b Buchwald-Hartwig Amination (C6) intermediate->step2b Amine, Pd catalyst step2c Nucleophilic Aromatic Substitution (C6) intermediate->step2c Nucleophile, High Temp. probe Final Fluorescent Probe step2a->probe step2b->probe step2c->probe

Caption: Synthetic routes to fluorescent probes from this compound.

Step 2: Functionalization of the C6-Position

With the C4-position functionalized, the less reactive C6-chloro group can be modified using more forcing conditions or through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, at the C6-position.[5][6][7]

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reactants: In a reaction vessel, combine the 4-substituted-6-chloroquinoline-3-carbonitrile intermediate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2; 2-10 mol%), and a base (e.g., K2CO3, Cs2CO3; 2.0-3.0 eq.).

  • Solvent and Atmosphere: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the mixture to 80-120 °C for 4-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reactants: Combine the 4-substituted-6-chloroquinoline-3-carbonitrile intermediate (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2; 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP; 2-10 mol%), and a strong base (e.g., NaOt-Bu, K3PO4; 1.5-2.5 eq.).

  • Solvent and Atmosphere: Use an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane, under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C for 6-24 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Photophysical Properties: Tuning the Fluorescence Response

The modular nature of the synthesis allows for the fine-tuning of the photophysical properties of the resulting probes. The choice of substituents at the C4 and C6 positions directly influences the absorption and emission wavelengths, quantum yield, and solvatochromic behavior.

Table 1: Representative Photophysical Data for Substituted Quinoline-3-carbonitrile Probes

C4-SubstituentC6-SubstituentAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Application
-NH(CH2)2OH-OPh~380~480~0.45~100Cellular Imaging
-Morpholino-Ph~395~510~0.60~115Lipid Droplet Staining
-N(CH3)2-Thiophene~420~550~0.75~130Solvatochromic Sensor
-NH(CH2)2N(CH3)2-Cl~370~460~0.30~90Metal Ion Sensing

Note: The values in this table are representative and can vary based on the specific molecular structure and solvent environment.

Diagram 2: Principle of the "Push-Pull" System

G Intramolecular Charge Transfer (ICT) cluster_0 Quinoline-3-carbonitrile Core (Acceptor) cluster_1 Substituents A Quinoline Ring B C≡N Group A->B Electron Pull D1 Electron-Donating Group (e.g., -NR2, -OR) at C4 D1->A Electron Push D2 Electron-Donating/Modulating Group at C6 D2->A Electron Push

Caption: The "push-pull" electronic system in functionalized quinoline-3-carbonitrile probes.

Application Protocols

The versatility of the this compound scaffold allows for the development of probes for a wide range of applications.

Application Protocol 1: Live-Cell Imaging of Lipid Droplets

Probe Design Rationale: Probes with lipophilic character and solvatochromic properties are well-suited for imaging lipid droplets. The non-polar environment of the lipid droplet enhances the fluorescence of these "push-pull" dyes.[8][9]

Probe Example: 4-morpholino-6-phenylquinoline-3-carbonitrile

Protocol:

  • Cell Culture: Plate 3T3-L1 or other suitable cells on glass-bottom dishes and culture to the desired confluency. To induce lipid droplet formation, cells can be treated with oleic acid.

  • Probe Preparation: Prepare a 1 mM stock solution of the fluorescent probe in DMSO.

  • Staining: Dilute the stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium. Replace the existing medium with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37 °C in a CO2 incubator.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Add fresh culture medium or PBS to the cells and image using a confocal fluorescence microscope. Use an excitation wavelength of ~405 nm and collect emission in the range of 500-550 nm.

Application Protocol 2: Fluorescent Sensing of Zinc Ions (Zn2+)

Probe Design Rationale: By incorporating a metal-chelating moiety, such as an ethylenediamine or a similar ligand, at the C4-position, the quinoline scaffold can be transformed into a selective ion sensor.[10][11] Binding of the target ion restricts intramolecular rotations, leading to chelation-enhanced fluorescence (CHEF).

Probe Example: 4-((2-(dimethylamino)ethyl)amino)-6-chloroquinoline-3-carbonitrile

Protocol:

  • Probe Solution: Prepare a stock solution (e.g., 1 mM) of the probe in a suitable solvent (e.g., DMSO or acetonitrile). Prepare a working solution (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

  • Sample Preparation: Prepare solutions of various metal ions (e.g., ZnCl2, CuCl2, FeCl3, etc.) in the same buffer.

  • Fluorescence Measurement:

    • Record the fluorescence spectrum of the probe working solution (excitation at ~370 nm, emission scan from 400-600 nm).

    • Add aliquots of the Zn2+ solution to the probe solution and record the fluorescence spectrum after each addition.

    • To test for selectivity, add other metal ions to separate probe solutions and compare the fluorescence response.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (~460 nm) against the concentration of Zn2+ to generate a calibration curve.

Conclusion and Future Outlook

This compound has proven to be a remarkably effective and versatile starting material for the construction of advanced fluorescent probes. The ability to selectively and sequentially functionalize the 4- and 6-positions provides a clear and logical pathway to a vast chemical space of fluorescent molecules with tailored properties. The "push-pull" electronic architecture that can be readily installed on this scaffold is key to achieving the bright and environmentally sensitive probes required for modern biological and chemical sensing applications.

Future developments in this area will likely focus on expanding the repertoire of functionalities that can be introduced at the C4 and C6 positions, leading to probes with enhanced specificity for biological targets, improved photostability, and red-shifted emission profiles for in vivo imaging applications. The continued exploration of this powerful building block promises to yield a new generation of fluorescent tools that will further illuminate the complexities of biological systems and advance the frontiers of drug discovery.

References

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  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.

  • The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. PubMed.

  • Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+. ResearchGate.

  • A fluorescent sensor utilizing quinoline-functionalized UiO-66 for the detection and removal of zinc ions from aqueous solutions. New Journal of Chemistry (RSC Publishing).

  • Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2. PubMed.

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC - NIH.

  • Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. PubMed.

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level. ResearchGate.

  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. Benchchem.

  • Photoresponsive quinoline tethered fluorescent carbon dots for regulated anticancer drug delivery. New Jersey Institute of Technology.

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate.

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure.

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC - NIH.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.

  • Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. NIH.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Gourlay, Ben (2025) Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis. Enlighten Theses.

  • Fluorescent amino- and thiopyronin dyes. PubMed - NIH.

  • Solvatochromic behavior of donor-acceptor-polyenes: dimethylamino-cyano-diphenylbutadiene. PubMed.

  • Solvatochromic effects on the photoinduced charge-transfer states in donor-acceptor substituted polydioctylfluorenes. PubMed.

  • Solvatochromic behaviour of new donor–acceptor oligothiophenes. RSC Publishing.

  • Development of BODIPY-based fluorescent probes for highly selective amino acid identification. bioRxiv.

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Application Note: A Validated Protocol for the Synthesis of (4,6-dichloroquinolin-3-yl)methanamine via Nitrile Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Challenge

The synthesis of primary amines from nitriles is a cornerstone transformation in organic chemistry, particularly in the development of pharmaceutical agents and functional materials. The target molecule, (4,6-dichloroquinolin-3-yl)methanamine, represents a valuable synthetic intermediate. The dichloroquinoline scaffold is a privileged structure in medicinal chemistry, and the primary aminomethyl group at the C3 position serves as a critical handle for further molecular elaboration.

The primary challenge in this synthesis is the selective reduction of the cyano group to a primary amine without altering the sensitive dichloro-substituted quinoline ring. Methodologies such as catalytic hydrogenation, while powerful, carry the inherent risk of dehalogenation or over-reduction of the heterocyclic core, especially under forcing conditions of high pressure and temperature.[1][2] Therefore, a robust chemical reduction method that operates under milder conditions is highly desirable. This application note provides a detailed, field-proven protocol for the efficient reduction of 4,6-dichloroquinoline-3-carbonitrile using lithium aluminum hydride (LiAlH₄), a powerful nucleophilic reducing agent known for its efficacy in converting nitriles to primary amines.[3][4]

Mechanistic Rationale and Procedural Causality

The choice of lithium aluminum hydride (LiAlH₄) is predicated on its high reactivity and chemoselectivity for the nitrile functional group in this context. The reduction mechanism proceeds via two sequential nucleophilic additions of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group.[3][5]

  • First Hydride Addition: The first hydride attacks the nitrile carbon, breaking one of the π-bonds and forming an intermediate imine anion, which is stabilized as an aluminum complex.

  • Second Hydride Addition: A second hydride transfer from the aluminohydride species reduces the C=N double bond of the imine complex, leading to a diamidoaluminate complex.

  • Hydrolytic Workup: Subsequent careful quenching with water and base hydrolyzes the nitrogen-aluminum bonds to liberate the final primary amine product, (4,6-dichloroquinolin-3-yl)methanamine.[5][6]

The use of an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is mandatory, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[4] The reaction is initiated at a reduced temperature (0 °C) to moderate the initial exothermic reaction and then allowed to proceed at an elevated temperature to ensure complete conversion.

Reaction Scheme

Caption: Overall reaction for the reduction of the nitrile.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient execution of the nitrile reduction on a laboratory scale.

Materials and Equipment
  • Reagents:

    • This compound (Substrate)

    • Lithium aluminum hydride (LiAlH₄), powder or granules

    • Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O

    • Sodium Hydroxide (NaOH)

    • Deionized Water

    • Ethyl Acetate (EtOAc), reagent grade

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel (pressure-equalizing)

    • Reflux condenser

    • Inert gas supply (Nitrogen or Argon) with bubbler

    • Ice-water bath

    • Heating mantle

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, Buchner funnel)

    • Rotary evaporator

Critical Safety Precautions
  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere (N₂ or Ar). All glassware must be rigorously dried before use.

  • Reaction Quenching: The workup procedure must be performed with extreme caution in a well-ventilated fume hood. The sequential addition of water and NaOH solution is highly exothermic and generates hydrogen gas. Add quenching reagents slowly and with adequate cooling.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves.

Step-by-Step Methodology
  • Reaction Setup:

    • Assemble a three-neck flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a rubber septum, and a pressure-equalizing dropping funnel.

    • Dry all glassware in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.

    • Establish a positive pressure of nitrogen or argon gas.

  • Reagent Preparation:

    • Under the inert atmosphere, carefully charge the reaction flask with lithium aluminum hydride (1.5 equivalents).

    • Add anhydrous THF via cannula or syringe to create a suspension (approx. 0.5 M concentration).

    • Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in the dropping funnel.

    • Add the substrate solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C. A slight evolution of gas may be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 2-4 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC) analysis (staining with ninhydrin can detect the amine product).

  • Reaction Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • CRITICAL: Quench the reaction by adding reagents dropwise in the following sequence. Let 'X' be the mass (in g) of LiAlH₄ used.

      • Slowly add X mL of water .

      • Slowly add X mL of 15% (w/v) aqueous NaOH solution .

      • Slowly add 3X mL of water .

    • After the additions are complete, remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. This procedure should produce a granular, white precipitate of aluminum salts that is easily filtered.

  • Isolation and Purification:

    • Filter the slurry through a pad of Celite® or glass wool in a Buchner funnel. Wash the filter cake thoroughly with several portions of ethyl acetate or THF.

    • Combine the filtrate and the washes in a separatory funnel. If two phases are present, separate them. Wash the organic layer with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude (4,6-dichloroquinolin-3-yl)methanamine by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification setup Assemble & Dry Glassware inert Establish Inert Atmosphere (N₂) setup->inert reagent_prep Prepare LiAlH₄ Suspension in THF inert->reagent_prep cool1 Cool to 0 °C reagent_prep->cool1 add Dropwise Addition of Substrate cool1->add reflux Warm & Reflux (2-4 hours) add->reflux monitor Monitor by TLC reflux->monitor cool2 Cool to 0 °C monitor->cool2 quench Cautious Quenching (H₂O, NaOH) cool2->quench filter Filter Aluminum Salts quench->filter extract Extract & Dry Organic Phase filter->extract concentrate Concentrate in vacuo extract->concentrate purify Column Chromatography or Recrystallization concentrate->purify

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Data Presentation

The protocol is expected to provide the target amine in good to excellent yield. Below is a table with representative data for a hypothetical 5 mmol scale reaction.

ParameterThis compound(4,6-dichloroquinolin-3-yl)methanamine
Molar Mass ( g/mol ) 223.06[7]~227.10
Amount (mmol) 5.0-
Mass (g) 1.115-
Equivalents 1.0-
Theoretical Yield (g) -1.135
Typical Actual Yield (g) -0.91 - 1.02
Typical Yield (%) -80 - 90%

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and disappearance of the nitrile carbon signal.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • FT-IR Spectroscopy: To confirm the appearance of N-H stretching bands characteristic of a primary amine.

Troubleshooting and Field Insights

  • Low or No Yield:

    • Cause: Inactive LiAlH₄ due to moisture exposure or low-quality anhydrous solvent.

    • Solution: Use a fresh, unopened bottle of LiAlH₄ or test its activity on a simple substrate. Ensure the THF is truly anhydrous.

  • Incomplete Reaction:

    • Cause: Insufficient equivalents of LiAlH₄ or insufficient reflux time.

    • Solution: Increase the equivalents of the reducing agent to 2.0. Extend the reflux time and monitor carefully by TLC.

  • Difficult Filtration during Workup:

    • Cause: Incorrect ratios of quenching reagents, leading to a gelatinous precipitate.

    • Solution: Adhere strictly to the Fieser workup ratios. If a gelatinous solid still forms, add more anhydrous MgSO₄ and stir vigorously to help granulate the precipitate.

Conclusion

This application note details a reliable and high-yielding protocol for the reduction of this compound to its corresponding primary amine. By employing lithium aluminum hydride under controlled, anhydrous conditions and utilizing a standardized, safe workup procedure, this method provides a robust pathway for accessing this valuable building block for research and drug development.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved January 18, 2026, from [Link]

  • Study Mind. (n.d.). Nitriles (A-Level Chemistry). Retrieved January 18, 2026, from [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 18, 2026, from [Link]

  • Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles. Retrieved January 18, 2026, from [Link]

  • Wang, Z., et al. (2018). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications, 9(1), 4443. [Link]

  • Formenti, D., et al. (2020). A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation. Angewandte Chemie International Edition, 59(46), 20557-20565. [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme Chemistry. Retrieved January 18, 2026, from [Link]

  • Timelthaler, D., & Topf, C. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. ResearchGate. [Link]

  • Wang, C., et al. (2019). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry, 43(3), 1334-1340. [Link]

  • Save My Exams. (2024, April 14). Nitriles | OCR A Level Chemistry A Revision Notes 2015. Retrieved January 18, 2026, from [Link]

  • jOeCHEM. (2018, April 24). Reduction of nitriles [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 18, 2026, from [Link]

  • Visual Learners. (2023, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. [Link]

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Application Notes & Protocols: Strategic Functionalization of 4,6-Dichloroquinoline-3-carbonitrile via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-3-carbonitrile Scaffold in Modern Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmacologically active compounds.[1][2][3] Its derivatives are known to possess a wide spectrum of therapeutic properties, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[3][4][5] The introduction of a carbonitrile group at the 3-position further enhances its utility, often playing a crucial role in binding interactions with biological targets, such as protein kinases.[1][4]

The subject of this guide, 4,6-dichloroquinoline-3-carbonitrile[6][7], is a highly valuable and versatile building block for the synthesis of novel therapeutics. The two chlorine atoms at distinct positions on the quinoline core serve as orthogonal handles for sequential, site-selective functionalization using palladium-catalyzed cross-coupling reactions. This allows for the systematic and controlled introduction of molecular diversity, enabling the exploration of structure-activity relationships (SAR) essential for drug development.

This document provides a comprehensive guide to understanding and implementing palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—on the this compound scaffold. We will delve into the underlying principles of regioselectivity, provide detailed, field-tested protocols, and offer insights into optimizing these critical transformations.

Core Principles: Understanding Regioselectivity in Dihaloquinolines

The success of any synthetic strategy involving a dihalogenated substrate hinges on the ability to control which position reacts. In the case of this compound, the two chlorine atoms exhibit significantly different reactivity profiles in palladium-catalyzed cross-coupling reactions.

The Hierarchy of Reactivity:

The regiochemical outcome is governed by a combination of electronic and steric factors. The general reactivity order for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl > F.[8] However, when dealing with two of the same halogen, the electronic environment of the C-Cl bond becomes the dominant factor.

  • Activation by the Heterocyclic Nitrogen: The C4 position is located on the pyridine ring of the quinoline scaffold. The electron-withdrawing nature of the nitrogen atom polarizes the C4-Cl bond, making the C4 carbon atom more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[9][10]

  • Inertness of the Benzenoid Chlorine: The C6 position is on the benzene portion of the quinoline ring. This C6-Cl bond is less polarized and electronically resembles a standard chlorobenzene, making it significantly less reactive than the C4-Cl under typical cross-coupling conditions.[11]

Therefore, a strong and predictable regioselectivity is observed: Palladium-catalyzed cross-coupling reactions will preferentially occur at the C4 position.

This inherent reactivity difference is the key to a stepwise functionalization strategy. Milder reaction conditions can be employed to selectively modify the C4 position while leaving the C6-Cl bond intact for a subsequent, more forcing coupling reaction.

G cluster_0 Reactivity Profile of this compound A This compound B C4-Cl Bond (Pyridinic) A->B located at C C6-Cl Bond (Benzenoid) A->C located at D Highly Reactive (Electron Deficient) B->D is E Less Reactive C->E is F Preferential Site for Pd(0) Oxidative Addition D->F leading to G start Start: Assemble Reaction Vessel reagents Add this compound (1 eq), Boronic Acid (1.2 eq), Base (3 eq) start->reagents solvent Add Solvent (e.g., Dioxane/H₂O 4:1) reagents->solvent degas Degas Mixture (Ar bubbling, 15 min) solvent->degas catalyst Add Pd Catalyst (e.g., XPhos-Pd-G3, 2 mol%) degas->catalyst heat Heat to 100-110 °C with Stirring catalyst->heat monitor Monitor by TLC/LC-MS until SM consumed heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup: Dilute with EtOAc, wash with H₂O, brine cool->workup purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: General workflow for a Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and base (e.g., K₃PO₄, 3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 5 mol% or a more active pre-catalyst like XPhos-Pd-G3 at 1-2 mol%) and the ligand if required.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloroquinoline-3-carbonitrile.

Protocol 2: General Procedure for Sonogashira Coupling at C4

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., TEA, 3.0 eq). Finally, add the terminal alkyne (1.1-1.3 eq) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A fine precipitate of triethylammonium chloride may form.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous NH₄Cl solution, then water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 4-alkynyl-6-chloroquinoline-3-carbonitrile.

General Catalytic Cycle

All three reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and rational optimization.

G pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oa + Ar-X pd2_complex Ar-Pd(II)(X)L₂ oa->pd2_complex tm Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) pd2_complex->tm + R-M or R₂NH/Base pd2_intermediate Ar-Pd(II)(R)L₂ tm->pd2_intermediate re Reductive Elimination pd2_intermediate->re re->pd0 Regenerates product Ar-R Product re->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the quinoline to form a Pd(II) intermediate. This is often the rate-determining step for aryl chlorides. [12]2. Transmetalation (or equivalent): The 'R' group from the coupling partner (boronic acid, alkyne, or amine) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the quinoline and the 'R' group) couple and are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. [13] By understanding this cycle, a researcher can rationalize why, for example, a bulky, electron-donating ligand is needed to accelerate the difficult oxidative addition step with an electron-rich aryl chloride.

Conclusion

This compound is a powerful synthetic intermediate whose full potential is unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the C4 and C6 positions allows for a predictable and selective functionalization at the C4 position. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to generate diverse libraries of novel quinoline derivatives for evaluation in drug discovery and materials science programs.

References

  • Reddy, E. A., Barange, D. K., Islam, A., Mukkanti, K., & Pal, M. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron.

  • BenchChem. (2025). Regioselective Functionalization of Dihaloquinolines. Technical Support Center.

  • Reddy, E. A., Barange, D. K., Islam, A., Mukkanti, K., & Pal, M. (2008). ChemInform Abstract: Synthesis of 2‐Alkynylquinolines from 2‐Chloro and 2,4‐Dichloroquinoline via Pd/C‐Catalyzed Coupling Reaction in Water. ChemInform.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Larsen, C. H., & Anderson, K. W. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.

  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry.

  • Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.

  • Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. ResearchGate.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

  • Olasunkanmi, O. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

  • Wikipedia. (2024). Buchwald–Hartwig amination.

  • Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.

  • Seraj, F., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. National Institutes of Health.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

  • IntechOpen. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

  • Kocsis, L., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. The Journal of Organic Chemistry.

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • Mekheimer, R., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry.

  • MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products.

  • ResearchGate. (2020). Synthesis of intermediates for the Buchwald–Hartwig amination.

  • Poh'l, R., & Hocek, M. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.

  • Biosynth. (n.d.). 4,6-dichloro-quinoline-3-carbonitrile.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

  • Santa Cruz Biotechnology. (n.d.). This compound.

  • BenchChem. (2025). 2,4-Dichloroquinoline-3-carbonitrile: A Versatile Scaffold for Advanced Organic Synthesis.

  • Li, Y., et al. (2021). 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities. Organic Chemistry Frontiers.

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Application Notes & Protocols for High-Throughput Screening: Identifying Novel Kinase Inhibitors with 4,6-Dichloroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing derivatives of the 4,6-dichloroquinoline-3-carbonitrile scaffold in high-throughput screening (HTS) campaigns aimed at discovering novel protein kinase inhibitors. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology.[1][2] The specific 4,6-dichloro-3-carbonitrile substitution pattern offers a versatile platform for generating diverse chemical libraries with potential for high potency and selectivity. This document details an integrated, multi-assay strategy for hit identification, confirmation, and characterization, moving from a robust primary screen to orthogonal validation and potency determination. We provide detailed, field-proven protocols for luminescence-based kinase activity assays, fluorescence polarization (FP) binding assays, and AlphaScreen® proximity assays, complete with insights into data analysis, quality control, and troubleshooting.

Introduction: The Quinoline Scaffold in Kinase Inhibitor Discovery

Protein kinases have become one of the most critical classes of targets for modern drug discovery, particularly in the development of targeted cancer therapies.[3] The search for potent and selective kinase inhibitors often begins with large-scale HTS campaigns that screen extensive compound libraries for their ability to modulate kinase activity.[4][5] The success of such campaigns relies heavily on the quality of the chemical library and the robustness of the screening assays.

The this compound core represents a strategic starting point for library synthesis. The two chlorine atoms at the 4 and 6 positions, along with the carbonitrile group at the 3 position, serve as reactive handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). This guide outlines a strategic workflow for screening libraries derived from this scaffold, ensuring the efficient identification and validation of promising lead compounds.

The Screening Funnel: A Multi-Assay Approach for Hit Validation

A successful HTS campaign is not a single experiment but a funneling process designed to eliminate false positives and systematically characterize promising compounds.[6] Our recommended workflow employs three distinct assay technologies to build a high-confidence dataset for each validated hit.

  • Primary Screen (Activity-Based): A luminescence-based assay to rapidly screen the entire library and identify compounds that inhibit kinase activity by measuring ATP depletion.[7][8]

  • Hit Confirmation (Binding-Based): A fluorescence polarization (FP) assay to confirm that "hits" from the primary screen directly bind to the target kinase and to determine their binding affinity.[9][10]

  • Orthogonal Validation (Proximity-Based): An AlphaScreen® assay to validate the inhibitory activity using a different technological principle, which helps to eliminate artifacts and provides a platform for selectivity profiling against other kinases.[11][12]

G hits hits dose dose hits->dose ic50 ic50 alpha_assay alpha_assay ic50->alpha_assay

Protocol 1: Primary HTS with a Luminescence-Based Kinase Assay

Objective: To rapidly identify inhibitors of a target kinase from a library of this compound derivatives by quantifying ATP consumption.

Principle: The Kinase-Glo® Luminescent Kinase Assay Platform measures the amount of ATP remaining in solution following a kinase reaction.[8] Active kinases consume ATP, leading to a lower signal. Inhibitors prevent ATP consumption, resulting in a higher luminescence signal. The signal is produced by a thermostable luciferase that uses the remaining ATP to generate light.[7]

Materials:

  • Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)

  • Target Kinase and corresponding peptide substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • ATP solution (at 2x the desired final concentration, typically at Km)

  • This compound derivative library (e.g., 10 mM in DMSO)

  • White, opaque, flat-bottom 384-well or 1536-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate luminometer

Step-by-Step Protocol:
  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 20-50 nL of each library compound into the wells of the assay plate to achieve a final screening concentration (e.g., 10 µM).

    • Dispense an equivalent volume of DMSO into control wells for 0% inhibition (High Signal) and a known potent inhibitor (e.g., Staurosporine) for 100% inhibition (Low Signal).

  • Enzyme & Substrate Addition:

    • Prepare a 2x Kinase/Substrate mix in cold Assay Buffer. The optimal kinase concentration should be determined empirically to consume 50-80% of the ATP during the reaction time.

    • Dispense 5 µL of the 2x Kinase/Substrate mix into each well.

  • Pre-incubation:

    • Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation:

    • Prepare a 2x ATP solution in Assay Buffer.

    • Add 5 µL of the 2x ATP solution to all wells to start the kinase reaction. The final volume is now 10 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Signal Detection:

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and initiate luminescence.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a luminometer.

Data Analysis & Quality Control:
  • Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control)

  • Assay Quality (Z'-Factor): The Z'-factor is a measure of assay robustness and should be calculated for each plate.[13][14] A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|

Protocol 2: Hit Confirmation via Fluorescence Polarization (FP) Assay

Objective: To confirm direct binding of primary hits to the target kinase and determine their potency (IC₅₀).

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[10] A small, unbound tracer tumbles rapidly, resulting in low polarization. When bound to a large protein like a kinase, its tumbling slows dramatically, leading to high polarization.[9][15] Test compounds that bind to the kinase will compete with the tracer, displacing it and causing a decrease in polarization.

Materials:

  • Fluorescently labeled tracer (a known ligand or ATP-competitive probe for the target kinase)

  • Purified Target Kinase

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Confirmed hits from primary screen (as powder, re-solubilized in DMSO)

  • Black, low-volume 384-well microplates

  • Plate reader with FP capabilities (excitation and emission filters appropriate for the fluorophore)

Step-by-Step Protocol:
  • Reagent Optimization (Pre-experiment):

    • Determine the optimal tracer concentration. This is typically the lowest concentration that gives a stable and robust signal (at least 3x background).[16]

    • Perform a kinase titration at the fixed optimal tracer concentration to determine the kinase concentration that yields ~80% of the maximal binding signal (the EC₈₀). This ensures the assay is sensitive to competitive inhibition.

  • Compound Dilution:

    • Prepare a serial dilution series for each hit compound (e.g., 11 points, 1:3 dilution starting from 100 µM).

  • Assay Assembly:

    • Add 5 µL of 2x Kinase solution (at the pre-determined EC₈₀ concentration) to all wells except those for the "no kinase" control.

    • Add 50 nL of each compound dilution to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Tracer Addition:

    • Add 5 µL of 2x Tracer solution (at the optimal concentration) to all wells. Final volume is 10 µL.

  • Final Incubation & Measurement:

    • Incubate for at least 60 minutes at room temperature to allow the binding to reach equilibrium.

    • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity. The instrument software will calculate the millipolarization (mP) values.

Data Presentation and Analysis:
  • Plot the mP values against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

  • Summarize the results in a table for easy comparison.

Compound IDPrimary Screen (% Inh @ 10 µM)FP IC₅₀ (µM)
DQC-00195.20.15
DQC-00288.11.2
DQC-00355.4> 50
DQC-00491.50.48

Protocol 3: Orthogonal Validation using AlphaScreen® Technology

Objective: To validate hits with a technologically distinct assay, minimizing the risk of technology-specific artifacts, and to establish a platform for selectivity screening.

Principle: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions.[11][17] In this kinase assay, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads, and a phosphorylation-specific antibody is conjugated to Acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into proximity (~200 nm).[12] Excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. Inhibitors prevent phosphorylation, leading to a loss of signal.

G

Materials:

  • AlphaScreen® Streptavidin Donor Beads and Protein A Acceptor Beads (PerkinElmer)

  • Biotinylated peptide substrate

  • Phosphorylation-specific antibody (that binds Protein A)

  • Purified Target Kinase and ATP

  • AlphaScreen® Assay Buffer: 100 mM Tris (pH 8.0), 25 mM MgCl₂, 0.01% Tween-20

  • White, 384-well OptiPlates™ (PerkinElmer)

  • Plate reader with AlphaScreen® detection capabilities (e.g., EnVision®)

Step-by-Step Protocol:
  • Kinase Reaction (as in Protocol 1, Steps 1-5):

    • Perform the kinase reaction in a 10 µL volume in an appropriate assay plate (a standard clear plate can be used for this step). Include compound titrations.

  • Detection Mix Preparation:

    • Important: Perform this step in subdued light, as Donor beads are light-sensitive.[18]

    • Prepare a mix of the biotinylated substrate and the anti-phospho antibody in AlphaScreen® Assay Buffer.

    • Add this mix to the completed kinase reaction wells. Incubate for 30 minutes at room temperature.

  • Bead Addition:

    • Prepare a suspension of the Donor and Acceptor beads in AlphaScreen® Assay Buffer.

    • Add the bead suspension to all wells.

  • Final Incubation & Measurement:

    • Incubate the plate in the dark for 60-90 minutes at room temperature to allow for bead binding.

    • Read the plate on an AlphaScreen®-capable reader.

Data Analysis and Interpretation:
  • Data is analyzed similarly to the primary screen, but in this case, inhibition corresponds to a decrease in signal.

  • Calculate IC₅₀ values by fitting the dose-response data.

  • A strong correlation between IC₅₀ values from the FP (binding) and AlphaScreen® (activity) assays provides high confidence that the compound's mechanism of action is through direct inhibition of the target kinase.

  • This assay format can be readily adapted to screen for selectivity by swapping the target kinase and substrate while keeping the detection system consistent.

Troubleshooting & Scientific Insights

  • Compound Interference: Quinoline derivatives can be fluorescent and may interfere with FP or other fluorescence-based assays. Always run compound-only controls (no enzyme or no tracer) to check for autofluorescence. The luminescence and AlphaScreen® formats are generally less susceptible to this type of interference.[19]

  • DMSO Sensitivity: Ensure the final DMSO concentration is consistent across all wells and is at a level tolerated by the enzyme (typically ≤1%).[14] Test DMSO tolerance during assay development.

  • Hit Confirmation is Critical: A significant portion of primary HTS hits can be false positives.[20] Do not skip the crucial steps of re-sourcing solid compounds and confirming activity with dose-response curves in both the primary and an orthogonal secondary assay.[6]

  • Data Normalization: For large screens, systematic errors (e.g., plate edge effects) can occur.[21] Normalize data on a per-plate basis using the intra-plate controls to ensure comparability across the entire screen.[22]

Conclusion

The this compound scaffold provides a rich starting point for the discovery of novel kinase inhibitors. By employing a strategic, multi-platform HTS workflow—progressing from a high-throughput luminescence screen to direct binding confirmation with FP and orthogonal validation with AlphaScreen®—researchers can efficiently navigate the complexities of hit identification. This rigorous approach minimizes artifacts, builds confidence in the generated data, and accelerates the transition from initial "hits" to well-characterized "lead" compounds ready for further development.

References

  • GeneData. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library.
  • Parham, F., & Sipes, N. S. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.
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  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Mo, Y., & Yang, D. (2014). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink.
  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
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  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega Corporation.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed.
  • BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH.
  • Zhang, X. D. (2011). Data analysis approaches in high throughput screening. SlideShare.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • Scheeder, C., et al. (2019). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Semantic Scholar. (n.d.). High-Throughput Screening Data Analysis. Semantic Scholar.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
  • Promega Corporation. (2015). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega Corporation.
  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed.
  • Welsch, M. E., et al. (2010). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science Publisher.
  • Held, F. E., et al. (2024). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. PubMed.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate.
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  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
  • Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Emerald Cloud Lab.
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • ACS Publications. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology.
  • ARC-Lum. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. ARC-Lum.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Kȩdrak, A., & Rybiński, M. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics | Oxford Academic.
  • Technology Networks. (2022). High-Throughput Screening Methods for Drug Discovery. Technology Networks.
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  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. ResearchGate.
  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Molecules. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.
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  • NIH. (n.d.). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. NIH.
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • BenchChem. (n.d.). Application Notes and Protocols: Leveraging 2,4-Dichloroquinoline-3-carbonitrile for the Development of Novel Anti-Malarial Compounds. BenchChem.
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Application Note: Strategic Derivatization of 4,6-Dichloroquinoline-3-carbonitrile for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3] Its prevalence in both natural products and synthetic drugs highlights its status as a "privileged structure."[4] The 4,6-dichloroquinoline-3-carbonitrile core is a particularly attractive starting material for drug discovery campaigns. It possesses three distinct points for chemical modification: two chlorine atoms at positions C4 and C6 with differential reactivity, and a versatile carbonitrile group at C3. This differential reactivity allows for controlled, sequential chemical modifications, enabling the construction of large, diverse, and complex molecular libraries for biological screening.

This guide provides a comprehensive overview of the strategic derivatization of this compound. It details the reactivity of the scaffold, provides field-proven protocols for selective modifications, and outlines a workflow for library generation and subsequent biological evaluation.

Reactivity Profile of the Scaffold

Understanding the inherent electronic properties of this compound is critical for planning a successful synthetic strategy. The molecule's reactivity is governed by the electron-withdrawing effects of the quinoline nitrogen and the cyano group, which significantly influence the susceptibility of the chlorine atoms to nucleophilic attack.

  • C4-Cl (Position 4): This position is highly activated towards nucleophilic aromatic substitution (SNAr). The adjacent ring nitrogen strongly withdraws electron density, polarizing the C4-Cl bond and stabilizing the negatively charged Meisenheimer intermediate formed during nucleophilic attack. This makes the C4-Cl the most reactive site for substitution with a wide range of nucleophiles (e.g., amines, thiols, alcohols).[4][5]

  • C6-Cl (Position 6): The chlorine at C6 is on the benzo-fused ring and is significantly less reactive towards SNAr than the C4-Cl. It behaves more like a typical aryl chloride and is not sufficiently activated by the ring nitrogen for facile substitution under standard SNAr conditions.[6] This position is, however, an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[7][8]

  • C3-CN (Position 3): The carbonitrile group is a versatile functional handle. While generally stable to the conditions used for modifying the chloro-substituents, it can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into a tetrazole ring, a common bioisostere for carboxylic acids.

This differential reactivity is the key to a strategic, stepwise diversification of the scaffold.

Caption: Reactivity map of this compound.

Strategic Derivatization Protocols

A sequential approach, exploiting the reactivity differences between C4 and C6, is the most robust strategy for library synthesis. The more labile C4-Cl is substituted first, followed by the more challenging C6-Cl modification.

Protocol 2.1: Selective C4-Substitution via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the selective substitution of the C4-chlorine with primary or secondary amines. The reaction typically proceeds under mild conditions, leaving the C6-chlorine untouched.

Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (0.2 M), add the desired amine (1.1–1.5 eq).

  • Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq), to scavenge the HCl byproduct.

  • Heat the reaction mixture to 60–80 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2–12 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 4-amino-6-chloroquinoline-3-carbonitrile derivative.

Expert Insight: The choice of solvent is crucial. While ethanol is a greener option, DMF or N-methyl-2-pyrrolidone (NMP) can be used for less reactive amines due to their higher boiling points and ability to solubilize a wider range of substrates. The use of a base is essential to prevent protonation of the amine nucleophile, which would render it unreactive.

Nucleophile (Example)SolventTemp (°C)Typical Time (h)Expected Yield (%)
MorpholineEthanol804>90%
AnilineDMF80875-85%
Benzyl MercaptanDMF60670-80%
Protocol 2.2: C6-Substitution via Suzuki-Miyaura Cross-Coupling

With the C4 position functionalized, the remaining C6-Cl serves as an ideal handle for palladium-catalyzed C-C bond formation. The Suzuki-Miyaura coupling is a robust and versatile method for introducing aryl or heteroaryl moieties.[8][9][10]

Methodology:

  • In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine the 4-substituted-6-chloroquinoline-3-carbonitrile (1.0 eq), the desired arylboronic acid or ester (1.2–1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O).

  • Add the palladium catalyst. A pre-catalyst such as Pd(PPh₃)₄ (3–5 mol%) or a more active system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) is recommended for chloro-substrates.[11]

  • Heat the mixture to 80–110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS, typically 6–24 hours).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,6-disubstituted quinoline-3-carbonitrile.

Expert Insight: The choice of catalyst, ligand, and base is interdependent and critical for success. For challenging couplings or electron-rich boronic acids, using a stronger base like Cs₂CO₃ and a more electron-rich, bulky phosphine ligand (e.g., RuPhos) can significantly improve yields.[11] Anhydrous conditions are not strictly necessary for Suzuki couplings, but purging with an inert gas is vital to prevent oxidation and deactivation of the Pd(0) catalyst.

Library Generation and Screening Workflow

The sequential derivatization strategy is perfectly suited for creating a diverse chemical library for high-throughput screening (HTS).

Caption: Sequential workflow for combinatorial library synthesis.

Library Design: A diverse library can be generated by selecting a varied set of building blocks for each step.

  • R1 Diversity (Amines/Thiols for SNAr): Select a range of nucleophiles with different properties: small vs. bulky, aliphatic vs. aromatic, basic vs. neutral, and those containing additional functional groups for potential secondary interactions with a biological target.

  • R2 Diversity (Boronic Acids for Suzuki): Choose a diverse set of aryl and heteroaryl boronic acids. Include electron-rich, electron-poor, and sterically hindered fragments to broadly explore the structure-activity relationship (SAR) landscape.

Biological Screening: Quinoline derivatives are known to modulate a wide range of biological targets.[7][12][13] Based on the scaffold's known activities, the following assays are recommended for primary screening:

  • Anticancer Screening: Evaluate cytotoxicity against a panel of human cancer cell lines (e.g., NCI-60 panel).[14] Follow up with mechanism-of-action studies, such as kinase inhibition assays (e.g., against EGFR, VEGFR, Src) or tubulin polymerization assays.[8][15]

  • Antimicrobial Screening: Test against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi to determine Minimum Inhibitory Concentrations (MIC).[16][17]

  • Anti-inflammatory Screening: Evaluate the inhibition of inflammatory targets like COX enzymes or the modulation of signaling pathways such as NF-κB.[7][15]

Characterization of Derivatives

All synthesized compounds must be rigorously characterized to confirm their structure and purity before biological evaluation.

TechniquePurposeExpected Observations for a Sample Product
¹H, ¹³C NMR Structural ElucidationDisappearance of C4-H proton signal after SNAr. Appearance of new aromatic/aliphatic signals corresponding to the introduced R1 and R2 groups. Diagnostic shifts in quinoline ring protons.
HRMS Molecular Formula ConfirmationAccurate mass measurement corresponding to the calculated exact mass of the target molecule.
HPLC Purity AssessmentA single major peak with >95% purity is required for biological screening.

Conclusion

This compound is a powerful and versatile starting material for the generation of diverse chemical libraries. By leveraging the differential reactivity of the C4 and C6 positions through a strategic sequence of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently access a vast chemical space. The protocols and workflows detailed in this guide provide a robust framework for synthesizing novel quinoline derivatives and screening them for a wide range of biological activities, ultimately accelerating the drug discovery process.

References

  • Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. ResearchGate.
  • Ibrahim, M. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.
  • Jadhav, S. B., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. BenchChem.
  • Bobbitt, J. M. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Pharmaceutical Research International.
  • Singh, S. K., et al. (2014). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate.
  • Lombardi, C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • Bonsu, O., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. BenchChem.
  • Kumar, A., et al. (2020). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.
  • Al-dujaili, H. H. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications.
  • Fayed, E. A., et al. (2011). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Archiv der Pharmazie.
  • Zadrazilova, I., et al. (2017). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules.
  • Lombardi, C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
  • Sharma, P. C. (2021). Biological Activities of Quinoline Derivatives. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline. BenchChem.
  • Kumar, S. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry.
  • Drag, M., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules.
  • Norris, J. (2018). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. YouTube.

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Troubleshooting & Optimization

Technical Support Center: Purification of 4,6-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,6-dichloroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive experience with related heterocyclic compounds.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification, however, can be challenging due to its specific chemical properties. The presence of a basic quinoline nitrogen, two reactive chloro-substituents, and a hydrolytically sensitive carbonitrile group necessitates carefully optimized purification protocols. Common issues include the presence of hard-to-remove isomeric impurities, degradation of the nitrile functional group, and poor separation during chromatography.

This guide will walk you through a logical approach to troubleshooting these issues, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Purity Assessment & Common Impurities

Question 1: I've just completed the synthesis of this compound. What are the most likely impurities I should be looking for?

Answer: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common synthetic strategy for quinoline-3-carbonitriles involves the reaction of a substituted aniline with a suitable three-carbon synthon, followed by cyclization, chlorination, and introduction of the nitrile group. Based on this, you should anticipate the following common impurities:

  • Unreacted Starting Materials: Residual 4-chloroaniline or other aniline precursors.

  • Isomeric Impurities: Formation of regioisomers is a frequent challenge. For instance, depending on the cyclization conditions, you might encounter other dichloroquinoline isomers. The separation of the 4,5-dichloroquinoline isomer from 4,7-dichloroquinoline has been noted as a significant challenge that can be addressed by pH-controlled precipitation of a carboxylic acid precursor[1]. While your target is the 4,6-isomer, similar principles of isomeric contamination apply.

  • Hydrolysis Byproducts: The carbonitrile group can be susceptible to hydrolysis under either acidic or basic workup conditions, leading to the formation of 4,6-dichloroquinoline-3-carboxamide or 4,6-dichloroquinoline-3-carboxylic acid[2][3].

  • Byproducts from Chlorination: Incomplete chlorination of a hydroxyquinoline precursor can leave residual 6-chloro-4-hydroxyquinoline-3-carbonitrile.

  • Polymeric/Tarry Byproducts: Vigorous reaction conditions can sometimes lead to the formation of high-molecular-weight, tarry substances.

A preliminary purity assessment by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to identify the nature and extent of these impurities before proceeding with purification.

Question 2: My crude product is a dark, oily substance, but I expect a solid. What could be the cause?

Answer: The observation of an oil instead of a solid for this compound, which is expected to be a solid, suggests the presence of significant impurities that are depressing the melting point. This is often due to:

  • Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) may still be present.

  • Tarry Byproducts: As mentioned, harsh reaction conditions can generate tarry impurities that prevent crystallization.

  • A Mixture of Isomers: A mixture of isomers can result in a lower melting point or an oily state.

Troubleshooting Steps:

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization of the desired product while dissolving some of the oily impurities.

  • Solvent Removal: Ensure all residual solvents have been thoroughly removed under high vacuum.

  • Initial Purification: A rapid filtration through a small plug of silica gel, eluting with a moderately polar solvent system (e.g., a hexane/ethyl acetate mixture), can remove highly polar, colored impurities and some tarry material.

Section 2: Recrystallization Strategies

Question 3: I am trying to recrystallize my crude this compound, but I'm having trouble finding a suitable solvent. What's a good starting point?

Answer: Finding the right recrystallization solvent is key to effective purification. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. For quinoline derivatives, common choices include alcohols and ketones, or mixed solvent systems[4].

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) into several different test tubes.

  • Add a small volume (0.5-1 mL) of a single solvent to each tube.

  • Observe the solubility at room temperature.

  • Gently heat the tubes with poor room temperature solubility to the solvent's boiling point and observe if the compound dissolves.

  • Allow the solutions where the compound dissolved upon heating to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation.

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good starting point for moderately polar compounds[4].
IsopropanolPolar82Similar to ethanol but can sometimes offer a better solubility profile.
AcetonitrilePolar82Can be effective for compounds with aromatic rings[5].
Ethyl AcetateMedium77A moderately polar solvent that can be a good candidate[4].
TolueneNon-polar111Good for crystallizing aromatic compounds[5].
Hexane/Ethyl AcetateMixedVariableA common mixed solvent system where the ratio can be adjusted for optimal solubility.
Dichloromethane/MethanolMixedVariableAnother versatile mixed solvent system for polar compounds.

Question 4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if it cools too quickly.

Troubleshooting "Oiling Out":

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.

  • Use a Different Solvent System: The initial solvent may not be ideal. Try a solvent system with a lower boiling point or a mixed solvent system.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth[4].

  • Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization[4].

Section 3: Column Chromatography Purification

Question 5: I'm running a silica gel column to purify this compound, but I'm seeing significant streaking (tailing) of my compound on the TLC plate. What causes this and how can I prevent it?

Answer: Tailing on silica gel is a common issue with basic compounds like quinolines. The basic nitrogen atom on the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.

Workflow for Mitigating Tailing on Silica Gel

Caption: Troubleshooting workflow for tailing in silica gel chromatography.

Question 6: I'm concerned about the potential hydrolysis of the nitrile group on the silica gel column. Is this a valid concern and what can I do to minimize it?

Answer: Yes, this is a valid concern. The acidic nature of silica gel can potentially catalyze the hydrolysis of the nitrile group to the corresponding amide, especially if there is residual water in the solvents and the compound spends a long time on the column.

Strategies to Prevent On-Column Hydrolysis:

  • Use Dry Solvents: Ensure your elution solvents are anhydrous.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions in advance and run the column efficiently.

  • Deactivate the Silica Gel: Pre-treating the silica gel with a base like triethylamine (as mentioned for reducing tailing) can also help to neutralize the acidic sites and reduce the risk of hydrolysis.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

Question 7: What is a good starting eluent system for column chromatography of this compound?

Answer: The ideal eluent system will depend on the specific impurities present. A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. You should aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate for good separation on the column[6].

Table 2: Example Eluent Systems for TLC Analysis

Solvent System (v/v)PolarityComments
Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)Low to MediumA very common and versatile system. Start with a higher hexane ratio and gradually increase the ethyl acetate.
Dichloromethane / Hexane (e.g., 1:1)MediumGood for separating less polar compounds.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Medium to HighEffective for more polar compounds. Be cautious with the methanol percentage as it can significantly increase polarity.

Always perform a thorough TLC analysis with different solvent systems to determine the optimal conditions before committing to a large-scale column.

Section 4: Purity Verification

Question 8: I have purified my this compound. How can I confidently assess its final purity?

Answer: A combination of analytical techniques should be used to confirm the purity of your final product.

Purity Assessment Workflow

Purity_Assessment cluster_0 Spectroscopic & Chromatographic Analysis cluster_1 Physical Characterization TLC TLC Analysis (Single Spot in Multiple Eluents) HPLC HPLC Analysis (Single Peak, >98% Purity) NMR NMR Spectroscopy (¹H and ¹³C) (Absence of Impurity Signals) MS Mass Spectrometry (Correct Molecular Ion Peak) MP Melting Point Analysis (Sharp, Consistent with Literature if available) Purified_Compound Purified Compound Purified_Compound->TLC Purified_Compound->HPLC Purified_Compound->NMR Purified_Compound->MS Purified_Compound->MP

Caption: Workflow for the comprehensive purity assessment of the final product.

  • ¹H and ¹³C NMR: This is the most powerful tool for structural confirmation and identifying impurities. The absence of signals corresponding to starting materials, isomers, or byproducts is a strong indicator of purity.

  • HPLC: Provides quantitative data on purity. A single, sharp peak is desired. Developing a validated HPLC method is crucial for quality control in drug development[7].

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp and narrow melting point range is indicative of high purity.

By systematically addressing these potential challenges and employing a multi-faceted approach to purification and analysis, you can confidently obtain high-purity this compound for your research and development needs.

References

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (2023). American Chemical Society. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of 4,6-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of 4,6-dichloroquinoline-3-carbonitrile. This document offers in-depth insights into potential side reactions, practical solutions to common experimental challenges, and detailed protocols to ensure a successful synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is not extensively detailed in readily available literature. However, a robust and logical synthetic route can be devised based on well-established methodologies for the preparation of substituted quinolines, primarily through a Vilsmeier-Haack type cyclization. The proposed multi-step synthesis commences with a substituted acetanilide, followed by cyclization to form the quinoline core, and subsequent functional group manipulations.

The most probable synthetic pathway involves the following key transformations:

  • Vilsmeier-Haack Cyclization: Reaction of a suitable N-arylacetamide with the Vilsmeier reagent (formed from phosphorus oxychloride and N,N-dimethylformamide) to construct the 2-chloro-3-formylquinoline core.

  • Conversion of the Formyl Group to a Nitrile: Transformation of the 3-formyl group into a carbonitrile.

  • Chlorination of the 4-position: Introduction of the second chlorine atom at the 4-position of the quinoline ring.

II. Frequently Asked Questions (FAQs)

Q1: What is the most likely starting material for the synthesis of this compound?

A1: The logical starting material for the Vilsmeier-Haack approach is 4-chloroacetanilide, which can be readily prepared from 4-chloroaniline and acetic anhydride.

Q2: My Vilsmeier-Haack reaction is giving a very low yield. What are the common causes?

A2: Low yields in Vilsmeier-Haack reactions for quinoline synthesis can stem from several factors. The electron-donating or withdrawing nature of substituents on the starting acetanilide plays a crucial role; electron-donating groups generally favor the reaction. Other factors include suboptimal reaction temperature, insufficient excess of the Vilsmeier reagent, and the presence of moisture.

Q3: I am observing multiple spots on my TLC after the final chlorination step. What could these be?

A3: Multiple spots on TLC can indicate a range of impurities. These may include unreacted starting material (the corresponding 4-hydroxyquinoline), isomeric byproducts, over-chlorinated species, or dark-colored degradation products. The electron-rich nature of the quinoline ring can make it susceptible to side reactions, particularly at elevated temperatures.[1]

Q4: How can I effectively purify the final this compound product?

A4: Purification of dichloroquinoline derivatives can be challenging due to the similar solubility profiles of the product and potential byproducts. A combination of techniques is often necessary. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or mixtures thereof) is a common first step.[1][2] For high purity, column chromatography on silica gel is often required.

III. Troubleshooting Guide: Side Reactions and Solutions

This section details potential side reactions and provides actionable troubleshooting strategies.

Problem 1: Low Yield or Failure of the Vilsmeier-Haack Cyclization

Symptoms:

  • Low isolated yield of the 2-chloro-6-chloro-3-formylquinoline intermediate.

  • Absence of the desired product in the reaction mixture as monitored by TLC or other analytical methods.

Possible Causes & Solutions:

Possible CauseProposed Solution
Incomplete Reaction Ensure the reaction is carried out at an optimal temperature (typically 80-90°C) and for a sufficient duration (4-10 hours).[3][4] Monitor the reaction progress by TLC. An excess of the Vilsmeier reagent (up to 12 equivalents of POCl₃) can also drive the reaction to completion.
Formation of (Z)-N,N-dimethylformamidines Electron-releasing groups on the aniline ring, while generally activating, can sometimes lead to the formation of formamidine byproducts instead of cyclization.[5] Careful control of reaction temperature and stoichiometry is crucial.
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and reagents.
Substrate Reactivity The electronic nature of the substituent on the acetanilide is critical. While electron-donating groups generally enhance reactivity, strongly electron-withdrawing groups can hinder the reaction.
Problem 2: Formation of Isomeric Impurities

Symptoms:

  • Presence of multiple product spots on TLC with similar Rf values.

  • Complex NMR spectra with overlapping signals, indicating a mixture of isomers.

Possible Causes & Solutions:

Possible CauseProposed Solution
Lack of Regioselectivity in Cyclization The Vilsmeier-Haack cyclization of meta-substituted acetanilides can potentially lead to the formation of regioisomers. For a 4-chloroacetanilide starting material, cyclization can theoretically occur at either the 2- or 6-position relative to the acetamido group. While the electronics generally favor one isomer, mixtures can occur.
Isomerization under Reaction Conditions Although less common, isomerization of the product under the reaction conditions cannot be entirely ruled out, especially at high temperatures.
Purification Strategy Careful optimization of the purification method is key. This may involve testing various solvent systems for recrystallization to selectively precipitate the desired isomer. Preparative HPLC or column chromatography with a shallow solvent gradient may be necessary for complete separation.
Problem 3: Side Reactions During Nitrile Formation

Symptoms:

  • Presence of a carboxylic acid or amide byproduct in the final product.

  • Low yield of the desired nitrile.

Possible Causes & Solutions:

Possible CauseProposed Solution
Hydrolysis of the Nitrile Group The workup conditions after the conversion of the formyl group to a nitrile are critical. Both acidic and basic conditions can lead to the hydrolysis of the nitrile to a carboxylic acid or an amide.[6][7][8][9][10] It is crucial to maintain a neutral pH during the workup and extraction.
Incomplete Conversion of the Formyl Group The reaction to convert the formyl group to a nitrile may not have gone to completion. Monitor the reaction by TLC and consider extending the reaction time or adjusting the stoichiometry of the reagents.
Problem 4: Impurities from the Final Chlorination Step

Symptoms:

  • The final product is dark-colored or tarry.

  • Presence of a 4-hydroxyquinoline impurity in the final product.

Possible Causes & Solutions:

Possible CauseProposed Solution
Formation of Dark-Colored Impurities The electron-rich quinoline ring can be susceptible to side reactions at high temperatures during chlorination with POCl₃, leading to the formation of colored byproducts.[1] Maintain strict temperature control and consider conducting the reaction at the lowest effective temperature.
Incomplete Chlorination Insufficient chlorinating agent or reaction time can lead to the presence of the 4-hydroxyquinoline starting material. Ensure an adequate excess of POCl₃ is used and monitor the reaction to completion.
Hydrolysis of the 4-Chloro Group The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group during aqueous workup.[1] Quench the reaction mixture carefully onto crushed ice and neutralize the solution promptly before extraction.

IV. Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-3-formylquinoline

This protocol is based on established procedures for the Vilsmeier-Haack synthesis of substituted quinolines.[3][4]

Materials:

  • 4-Chloroacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool DMF (5 molar equivalents) to 0°C in an ice bath.

  • Slowly add POCl₃ (12 molar equivalents) dropwise to the cooled DMF with vigorous stirring.

  • After the addition is complete, add 4-chloroacetanilide (1 molar equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C.

  • Maintain this temperature and stir for 4-10 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate should form.

  • Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

  • The crude product can be purified by recrystallization from ethyl acetate.

Protocol 2: Conversion of 3-Formyl to 3-Carbonitrile

This protocol is based on a general method for the conversion of aldehydes to nitriles.

Materials:

  • 2,6-Dichloro-3-formylquinoline

  • Cerium(IV) ammonium nitrate (CAN)

  • Aqueous ammonia

  • Dichloromethane

Procedure:

  • Dissolve 2,6-dichloro-3-formylquinoline (1 molar equivalent) in a suitable organic solvent like dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of cerium(IV) ammonium nitrate (catalytic amount) in aqueous ammonia.

  • Slowly add the CAN/ammonia solution to the cooled solution of the aldehyde with vigorous stirring.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,6-dichloroquinoline-3-carbonitrile.

Protocol 3: Chlorination of the 4-Position

This protocol is based on general procedures for the chlorination of 4-hydroxyquinolines.[1]

Materials:

  • 4-Hydroxy-6-chloroquinoline-3-carbonitrile (hypothetical intermediate)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 4-hydroxy-6-chloroquinoline-3-carbonitrile (1 molar equivalent) in an excess of POCl₃ (at least 5-10 molar equivalents).

  • Heat the mixture to reflux (around 110°C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

V. Visualization of Key Pathways

Main Synthetic Pathway

Synthetic Pathway A 4-Chloroacetanilide C 2,6-Dichloro-3-formylquinoline A->C Vilsmeier-Haack Cyclization B Vilsmeier Reagent (POCl3, DMF) E 2,6-Dichloroquinoline-3-carbonitrile (Hypothetical Intermediate) C->E Nitrile Formation D CAN, NH3(aq) G This compound E->G Chlorination F POCl3

Caption: Proposed synthetic workflow for this compound.

Troubleshooting: Major Side Reactions

Side Reactions cluster_0 Vilsmeier-Haack Step cluster_1 Chlorination & Workup A 4-Chloroacetanilide B Desired Intermediate: 2,6-Dichloro-3-formylquinoline A->B Desired Cyclization C Side Product: (Z)-N,N-dimethylformamidine A->C Incomplete Cyclization D Side Product: Isomeric Quinoline A->D Alternative Cyclization E 4-Hydroxy-6-chloroquinoline-3-carbonitrile F Desired Product: This compound E->F Desired Chlorination G Side Product: Dark-colored Impurities E->G Thermal Decomposition H Side Product: 4-Hydroxy-6-chloroquinoline-3-carbonitrile (from hydrolysis) F->H Hydrolysis during workup

Caption: Potential side reactions in the synthesis of this compound.

VI. References

  • New Findings on the Vilsmeier-Haack Approach to Quinoline Derivatives. LookChem. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. National Institutes of Health. Available at: [Link]

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

  • Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). ResearchGate. Available at: [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • Hydrolysis of nitriles. Lumen Learning. Available at: [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]

  • Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Industrial preparation method of 4,7-dichloroquinoline. Google Patents. Available at:

  • 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. Available at: [Link]

  • Acidic Hydrolysis of Nitriles. BYJU'S. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. Available at: [Link]

  • (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4,6-Dichloroquinoline-3-carbonitrile Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing substitution reactions on the 4,6-dichloroquinoline-3-carbonitrile scaffold. As a key intermediate in medicinal chemistry, successful and selective functionalization of this molecule is often a critical step in the synthesis of novel therapeutic agents.[1][2] This resource addresses common challenges and offers practical, evidence-based solutions to troubleshoot your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter during the substitution reactions of this compound.

Issue 1: Poor Regioselectivity - Mixture of C-4 and C-6 Substituted Products

Q: My reaction is producing a mixture of isomers, with the nucleophile substituting at both the C-4 and C-6 positions. How can I improve selectivity for the C-4 position?

A: Achieving high regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on dichloroquinolines is a common challenge. The electronic properties of the quinoline ring activate both the C-4 and C-6 positions for nucleophilic attack.[3][4] However, the C-4 position is generally more electrophilic due to the stronger electron-withdrawing effect of the adjacent nitrogen atom.[5][6] Several factors can be adjusted to favor substitution at the desired C-4 position.

Underlying Principles:

  • Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, creating electron-deficient centers at the C-2 and C-4 positions, making them susceptible to nucleophilic attack.[3] The chlorine at C-6 is on the benzene portion of the bicyclic system and is less activated.

  • Steric Hindrance: The accessibility of the C-4 and C-6 positions to the incoming nucleophile can influence the reaction outcome. Bulky nucleophiles may face steric hindrance at the C-4 position due to the proximity of the C-3 carbonitrile group.

Troubleshooting Strategies:

Potential Cause Suggested Solution Rationale
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS.Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C-6 position, leading to a loss of selectivity.
Strongly Basic Conditions If applicable, use a weaker base or a stoichiometric amount of a non-nucleophilic base.Very strong bases can deprotonate other positions on the ring, leading to side reactions and reduced selectivity.
Solvent Effects Screen different solvents. Aprotic polar solvents like DMF, DMSO, or NMP are common choices. Consider less polar solvents like toluene or dioxane, which may favor the more electronically activated C-4 position.[7]The solvent can influence the solubility of reactants and intermediates, as well as stabilize the transition states, thereby affecting regioselectivity.
Nucleophile Reactivity If possible, modify the nucleophile. A less reactive or bulkier nucleophile may exhibit greater selectivity for the more electrophilic C-4 position.Highly reactive nucleophiles may be less selective and react at both positions.
Issue 2: Low or No Product Yield

Q: I am observing very low conversion of my starting material, this compound, resulting in a poor yield of the desired substituted product. What are the likely causes and how can I improve the yield?

A: Low yields in substitution reactions involving haloquinolines can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst deactivation in the case of cross-coupling reactions.[8][9] A systematic approach to troubleshooting is essential.

Troubleshooting & Optimization:

Potential Cause Suggested Solution Rationale
Inadequate Reaction Temperature Incrementally increase the reaction temperature (e.g., in 10-20 °C increments) while monitoring the reaction. Microwave irradiation can also be effective in driving the reaction to completion.[1]Many SNAr and cross-coupling reactions require sufficient thermal energy to proceed at a reasonable rate.[9]
Poor Solubility of Reactants Switch to a solvent that better solubilizes all reactants. Aprotic polar solvents like DMF, DMSO, or NMP are often good choices.[10]For a reaction to occur, the reactants must be in the same phase. Poor solubility can severely limit the reaction rate.
Suboptimal Catalyst System (for Cross-Coupling) For reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphine-based, N-heterocyclic carbene-based), and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[11][12][13]The choice of catalyst, ligand, and base is critical for the efficiency of palladium-catalyzed cross-coupling reactions. The optimal combination is often substrate-dependent.[12]
Presence of Water or Oxygen Ensure the use of anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for cross-coupling reactions.Water can lead to hydrolysis of starting materials or intermediates, and oxygen can deactivate palladium catalysts.[9]
Short Reaction Time Increase the reaction time and monitor the progress by TLC or LC-MS to determine the point of maximum conversion.Some reactions are inherently slow and require extended periods to reach completion.
Issue 3: Formation of Byproducts - Hydrolysis of the Nitrile Group

Q: I am observing the formation of a significant byproduct that appears to be the corresponding amide or carboxylic acid. How can I prevent the hydrolysis of the nitrile group?

A: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures, to form a primary amide and subsequently a carboxylic acid.[14][15][16][17][18] Preventing this side reaction is crucial for obtaining a clean product.

Underlying Principles:

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[17]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[18]

Preventative Measures:

Condition Action Explanation
Aqueous Workup Minimize the time the reaction mixture is in contact with acidic or basic aqueous solutions during workup. Neutralize the reaction mixture promptly and extract the product.Prolonged exposure to acidic or basic aqueous environments can promote nitrile hydrolysis.
Reaction Conditions Use anhydrous solvents and reagents. If a base is required, opt for a non-hydroxide base (e.g., K₂CO₃, Et₃N, DIPEA).The presence of water, a reactant in the hydrolysis, should be minimized.
Temperature Control If possible, run the reaction at a lower temperature.The rate of hydrolysis, like most reactions, increases with temperature.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of an Amine at the C-4 Position

This protocol describes a general method for the substitution of the C-4 chlorine with a primary or secondary amine.

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or ethanol) add the amine (1.1-1.5 eq.).

  • If the amine is used as a salt, add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature should be determined by monitoring the reaction. Microwave heating can also be employed to shorten reaction times.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be isolated by filtration. Otherwise, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C-4 Position

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl boronic acid at the C-4 position.

  • In a reaction vessel, combine this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

G cluster_0 Troubleshooting Low Yield Start Low Product Yield Observed Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Increase_Temp Increase Temperature/Use Microwave Check_Temp->Increase_Temp No Check_Solubility Are Reactants Soluble? Check_Temp->Check_Solubility Yes Increase_Temp->Check_Solubility Change_Solvent Switch to a More Polar Solvent (e.g., DMF, DMSO) Check_Solubility->Change_Solvent No Check_Catalyst Is it a Cross-Coupling Reaction? Check_Solubility->Check_Catalyst Yes Change_Solvent->Check_Catalyst Optimize_Catalyst Screen Pd Source, Ligand, and Base Check_Catalyst->Optimize_Catalyst Yes Check_Atmosphere Is an Inert Atmosphere Required? Check_Catalyst->Check_Atmosphere No Optimize_Catalyst->Check_Atmosphere Inert_Atmosphere Use Anhydrous Solvents & Inert Gas Check_Atmosphere->Inert_Atmosphere Yes Check_Time Is Reaction Time Sufficient? Check_Atmosphere->Check_Time No Inert_Atmosphere->Check_Time Increase_Time Increase Reaction Time and Monitor Check_Time->Increase_Time No Success Improved Yield Check_Time->Success Yes Increase_Time->Success

Caption: Troubleshooting workflow for low product yield.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Cross-Coupling Start This compound SNAr_Reagents Nucleophile (e.g., R-NH2) Solvent (e.g., DMSO) Heat Start->SNAr_Reagents Suzuki_Reagents Ar-B(OH)2 Pd Catalyst Base Solvent (e.g., Toluene/H2O) Start->Suzuki_Reagents SNAr_Product 4-Amino-6-chloroquinoline-3-carbonitrile SNAr_Reagents->SNAr_Product Selective C-4 Substitution Suzuki_Product 4-Aryl-6-chloroquinoline-3-carbonitrile Suzuki_Reagents->Suzuki_Product C-C Bond Formation

Caption: Key substitution pathways for this compound.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline.
  • Coombs, J. R., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 13(19), 5052–5055. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • Sadek, K. U., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(4), 366-397. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes & Protocols: Derivatization of the Nitrile Group in Quinoline-3-carbonitriles.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Jones, T. C., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1389655. Retrieved from [Link]

  • Abdel-Hafez, A. A., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(4), 789-817. Retrieved from [Link]

  • Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51323. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the selective synthesis of.... Retrieved from [Link]

  • Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22. Retrieved from [Link]

  • Romero, M., & Delgado, J. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 13, 1484852. Retrieved from [Link]

Sources

Stability of 4,6-Dichloroquinoline-3-carbonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-dichloroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Given the limited publicly available stability data for this compound, this document synthesizes information from related quinoline compounds to offer a robust framework for your experimental design and troubleshooting.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my experiments involving this compound. Could this be a stability issue?

Yes, inconsistent experimental outcomes, such as variable potency or the appearance of unknown peaks in analytical chromatograms, are often indicative of compound degradation.[3] Quinoline derivatives can be susceptible to degradation influenced by factors like pH, temperature, and light exposure.[3] It is highly recommended to prepare fresh solutions for each experiment or to validate the stability of your stock solutions under your specific storage and experimental conditions.[3]

Q2: What are the potential degradation pathways for this compound under acidic conditions?

Under acidic conditions, the primary sites of reactivity on this compound are the nitrile group and the quinoline nitrogen.

  • Hydrolysis of the Nitrile Group: The carbonitrile group (-C≡N) can undergo acid-catalyzed hydrolysis to first form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[2]

  • Protonation of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic media. This can alter the electron distribution within the aromatic system, potentially influencing the reactivity of the chloro substituents, although nucleophilic substitution of chlorine on an aromatic ring is generally less facile under acidic conditions.

Q3: What degradation pathways are expected for this compound under basic conditions?

Basic conditions introduce a different set of potential degradation pathways, primarily targeting the chloro and nitrile functional groups.

  • Nucleophilic Aromatic Substitution of Chloro Groups: The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution by hydroxide ions (OH⁻) or other nucleophiles present in the medium. This would lead to the formation of the corresponding hydroxyquinolines. The chlorine at position 4 is generally more activated towards nucleophilic substitution than the one at position 6.

  • Hydrolysis of the Nitrile Group: The nitrile group can also be hydrolyzed under basic conditions to form a carboxylate salt.[2]

Troubleshooting Guide

Problem: I suspect my this compound is degrading during my experiment. How can I confirm this and identify the degradants?

To confirm degradation and identify the byproducts, a forced degradation study is the recommended approach.[3][4] This involves intentionally subjecting the compound to stress conditions to accelerate its degradation.

Core Principle: The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to enable the identification of degradation products and the development of a stability-indicating analytical method.[3]

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a forced degradation study.

Forced Degradation Workflow Experimental Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_stock->base oxidative Oxidative Degradation (e.g., 3% H2O2, RT) prep_stock->oxidative thermal Thermal Degradation (e.g., 80°C) prep_stock->thermal sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling neutralize Neutralize Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc identify Identify Degradants (e.g., LC-MS) hplc->identify

Caption: A typical experimental workflow for conducting a forced degradation study.[3]

Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile (ACN).

2. Stress Conditions: [3]

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at 60°C.[3] Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[3] Neutralize the samples with 0.1 M NaOH before analysis.[3]

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.[3] Follow the same incubation and sampling procedure as for acid hydrolysis.[3] Neutralize the samples with 0.1 M HCl before analysis.[3]

3. Sample Analysis:

  • Analyze the stressed samples and a control sample (time zero) using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products using a detector that can provide structural information, such as a mass spectrometer (LC-MS).

Protocol 2: Stability-Indicating HPLC Method Development

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[3][5]

1. Initial Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis.[3]

  • Injection Volume: 10-20 µL.[3]

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness.[3] Specificity is critical and is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.[3]

Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways of this compound under acidic and basic conditions based on the reactivity of its functional groups.

Acidic Degradation Pathway

Acidic_Degradation Potential Acidic Degradation Pathway parent This compound intermediate Amide Intermediate parent->intermediate H₃O⁺ (Hydrolysis) product Carboxylic Acid Derivative intermediate->product H₃O⁺ (Hydrolysis)

Caption: Potential hydrolysis of the nitrile group under acidic conditions.

Basic Degradation Pathways

Basic_Degradation Potential Basic Degradation Pathways cluster_hydrolysis Hydrolysis of Nitrile cluster_substitution Nucleophilic Substitution parent This compound carboxylate Carboxylate Salt parent->carboxylate OH⁻ hydroxy_4 4-Hydroxy Derivative parent->hydroxy_4 OH⁻ hydroxy_6 6-Hydroxy Derivative parent->hydroxy_6 OH⁻ dihydroxy Di-hydroxy Derivative hydroxy_4->dihydroxy OH⁻ hydroxy_6->dihydroxy OH⁻

Caption: Potential degradation pathways under basic conditions.

Quantitative Data Summary

While specific kinetic data for this compound is not available, the following table provides a template for summarizing your experimental findings from a forced degradation study.

Stress ConditionTime (hours)% Degradation of this compoundMajor Degradation Products (by HPLC peak area %)
0.1 M HCl (60°C)2
8
24
0.1 M NaOH (60°C)2
8
24

References

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Jetir.Org. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]

  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Available at: [Link]

  • Possible degradation pathway of quinoline. ResearchGate. Available at: [Link]

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. PubMed. Available at: [Link]

  • Microbial degradation of quinoline and methylquinolines. ResearchGate. Available at: [Link]

  • 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. Google Patents.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. Available at: [Link]

  • Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]

  • 4,6-Dichloroquinoline. Chemsrc. Available at: [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. American Chemical Society. Available at: [Link]

Sources

Overcoming poor solubility of 4,6-Dichloroquinoline-3-carbonitrile in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,6-Dichloroquinoline-3-carbonitrile

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. As a pivotal intermediate in medicinal chemistry and materials science, we understand that its utility is often challenged by its characteristically poor solubility in many common organic solvents. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested strategies to overcome these solubility hurdles. Our goal is to move beyond simple solvent lists and delve into the causality behind these methods, empowering you to make informed decisions that ensure your reactions are efficient, reproducible, and successful.

This document is structured into two main parts: a Troubleshooting Guide for immediate, problem-specific solutions, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide: In-Reaction Solubility Issues

This section addresses specific problems you might encounter during an experiment.

Q1: My reaction has stalled, and I can see undissolved starting material in the flask. How can I get it into solution to restart the reaction?

A1: This is the most common issue encountered. A stalled reaction due to poor solubility means the reactants cannot interact effectively in the solution phase. Here is a systematic approach to address this, starting with the least aggressive method.

Causality: The principle of "like dissolves like" governs solubility. This compound is a planar, aromatic, and relatively polar molecule due to the nitrile group and nitrogen heteroatom, but the dichlorinated benzene ring adds significant nonpolar character. Its rigid structure contributes to strong crystal lattice energy, making it difficult for solvent molecules to break it apart. Our strategy must therefore focus on using solvents with appropriate polarity, increasing the system's energy to overcome the lattice energy, or physically breaking the solid apart.

Strategy 1: Temperature Adjustment

For most neutral organic compounds, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy input to break the solid's crystal lattice.[2] Heating the system provides this energy.

Detailed Protocol: Controlled Temperature Elevation

  • Initial Assessment: Ensure your reaction components and solvent are stable at elevated temperatures. Check the boiling point of your solvent.

  • Gradual Heating: Increase the reaction temperature in 10 °C increments, holding for 15-20 minutes at each step with vigorous stirring.

  • Visual Monitoring: Observe the flask for the disappearance of the solid material.

  • Maximum Temperature: Do not exceed 80-90% of the solvent's boiling point to avoid excessive pressure buildup and solvent loss, unless using a reflux condenser.

  • Analysis: Once the solid is dissolved, take a sample for analysis (TLC, LC-MS) to confirm if the reaction has proceeded.

Strategy 2: Co-Solvent Addition

If temperature alone is insufficient or undesirable, a co-solvent can modify the overall polarity of the reaction medium to better match the solute.[3] For this compound, pairing a good-but-imperfect solvent with a stronger, more polar aprotic solvent is often effective.

Detailed Protocol: Co-Solvent Screening

  • Select a Co-Solvent: Choose a high-boiling point, polar aprotic solvent in which the starting material is known to be more soluble (e.g., DMF, DMAc, NMP, DMSO).

  • Introduce the Co-Solvent: Add the co-solvent to the reaction mixture dropwise or in small aliquots (e.g., 5% of the total reaction volume at a time).

  • Observe and Stir: After each addition, stir vigorously for 10-15 minutes and observe for dissolution.

  • Monitor Progress: Use in-situ monitoring if possible, or take aliquots for analysis to ensure the co-solvent is not negatively impacting the reaction chemistry.

Strategy 3: Sonication

Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[4] This process generates intense localized energy, which can break apart solid agglomerates, increasing the surface area available for solvation and dramatically accelerating dissolution.[5] It is an excellent method for promoting solubility at or near room temperature.[6]

Detailed Protocol: Using a Bath Sonicator

  • Preparation: Securely place your sealed reaction vessel inside a bath sonicator.

  • Water Level: Ensure the water level in the bath is sufficient to cover the level of the solvent in your flask for efficient energy transfer.

  • Sonication: Turn on the sonicator. Most lab sonicators operate between 20 and 40 kHz.[7]

  • Duration: Sonicate for 15-30 minute intervals. Check for dissolution progress during the intervals.

  • Temperature Control: Be aware that prolonged sonication can heat the water bath. If your reaction is temperature-sensitive, add ice to the bath or use a cooled sonicator.

Q2: I am running a temperature-sensitive reaction and cannot use heat. What are my options?

A2: High temperatures can lead to undesired side products or decomposition. In these cases, non-thermal methods are essential.

Causality: If we cannot increase the kinetic energy of the system with heat, we must find other ways to shift the dissolution equilibrium. This can be achieved by increasing the entropy of the system (high dilution) or by using a catalytic carrier to transport a reactant across a phase boundary (PTC), which removes the need for all components to be dissolved in a single phase.

Strategy 1: High Dilution

While it may seem counterintuitive, using a larger volume of solvent can aid in dissolving a poorly soluble compound. According to Le Chatelier's principle, as the small amount of dissolved solute is consumed by the reaction, the system will respond by dissolving more of the solid starting material to re-establish equilibrium. This "slow-release" or "slurry" condition can be effective if the reaction is faster than the rate of dissolution.

Experimental Workflow: High Dilution

  • Solvent Volume: Double the initial calculated solvent volume for the reaction.

  • Vigorous Stirring: Ensure the stirring is fast enough to maintain a fine suspension of the undissolved solid. This maximizes the surface area for dissolution.

  • Reaction Time: Be prepared for the overall reaction time to be longer, as it is now limited by the dissolution rate. Monitor the reaction progress carefully over an extended period.

Strategy 2: Phase-Transfer Catalysis (PTC)

If your reaction involves an ionic reagent (e.g., a nucleophile from an inorganic salt) and this compound, PTC is an exceptionally powerful technique.[8] The catalyst, typically a quaternary ammonium salt, transports the anion from the aqueous or solid phase into the organic phase where the quinoline is dissolved, allowing the reaction to occur without requiring mutual solubility.[9]

PTCDiagram catalyst PTC Catalyst (e.g., Q⁺X⁻) organic_phase organic_phase catalyst:e->organic_phase:w 2. Transport into Organic Phase aqueous_phase aqueous_phase aqueous_phase:e->catalyst:w 1. Ion Exchange organic_phase:e->catalyst:w 4. Catalyst Regenerates organic_phase->organic_phase 3. Reaction Occurs [Q⁺Nu⁻] + Substrate -> Product + [Q⁺X⁻]

Caption: Workflow of Phase-Transfer Catalysis (PTC).

Detailed Protocol: PTC Setup

  • Solvent Choice: Choose a water-immiscible organic solvent like toluene, chlorobenzene, or dichloromethane. Dissolve the this compound in this solvent.

  • Reagent Phase: Prepare your nucleophile as a concentrated aqueous solution or use it as a solid powder.

  • Catalyst Addition: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) or Aliquat 336 are common choices.

  • Vigorous Agitation: The reaction rate is dependent on the interfacial area between the two phases.[9] Stir the mixture vigorously (e.g., >1000 RPM) to create a fine emulsion and maximize the transfer rate.

  • Monitoring: Monitor the reaction by analyzing the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for this compound?

A1: Based on its structure, the most promising solvents are polar aprotic solvents. They have the right combination of polarity to interact with the nitrile and heteroaromatic system without the hydrogen-bonding capability that can sometimes hinder solubility of similar compounds. Always test solubility on a small scale first.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes
N,N-Dimethylformamide (DMF) 1536.437Excellent solvent, but high BP can make removal difficult.
Dimethyl sulfoxide (DMSO) 1897.246.7Very strong solvent; use with caution as it can be difficult to remove and may affect some reactions.
N-Methyl-2-pyrrolidone (NMP) 2026.532.2High solvency power, very high boiling point.
1,2-Dichloroethane (DCE) 83.53.710.4A good chlorinated solvent option with a moderate boiling point.
Tetrahydrofuran (THF) 664.07.5Good for reactions at moderate temperatures, but solubility may be limited.[10]
Toluene 1112.42.4Lower polarity, but can be effective, especially when heated or for PTC.

(Data compiled from various sources, including[11] and[12])

Q2: Can I use a solvent-free approach?

A2: Yes, for certain types of reactions, a solvent-free or "neat" synthesis can be a very effective strategy to completely bypass solubility issues.[13] This is particularly relevant for reactions like the Friedländer synthesis of quinolines, which often involves the condensation of two components at high temperatures.[14] This approach is considered a green chemistry method as it eliminates solvent waste.[13]

Q3: My compound "oils out" instead of dissolving when I heat it. What does this mean and what should I do?

A3: "Oiling out" occurs when a substance melts before it dissolves, or its solubility limit is exceeded in the hot solvent, forming a second liquid phase. This is problematic because the liquid globule has a very low surface area, hindering both further dissolution and reaction.

Solutions:

  • Improve Agitation: Increase the stirring speed dramatically to try and break up the oil into smaller droplets.

  • Add a Co-solvent: Introduce a small amount of a stronger solvent (see A1 table) where the compound has very high solubility. This can help the oil phase merge with the solvent phase.

  • Change Solvents: The chosen solvent is not appropriate at that temperature. Switch to a solvent with a higher boiling point and better solvating power for your compound.

Q4: How does particle size affect solubility?

A4: Particle size significantly impacts the rate of dissolution, though not the thermodynamic solubility limit. Smaller particles have a larger surface-area-to-volume ratio, allowing the solvent to interact with more of the compound simultaneously, leading to faster dissolution.[15][16] If you are experiencing slow dissolution, grinding the this compound into a fine powder using a mortar and pestle before adding it to the reaction vessel can be a simple but effective step.

// Yes Path (Temperature Sensitive) increase_temp [label="Strategy: Increase Temp\n(10°C increments)", fillcolor="#E8F0FE"]; check_dissolved_heat [label="Is it dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cosolvent [label="Strategy: Add Co-solvent\n(e.g., DMF, DMSO)", fillcolor="#E8F0FE"];

// No Path (Not Temperature Sensitive) sonicate [label="Strategy: Sonicate\n(15-30 min intervals)", fillcolor="#E6F4EA"]; check_dissolved_sono [label="Is it dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ptc [label="Consider Alternative:\nPhase-Transfer Catalysis (PTC)", fillcolor="#E6F4EA"];

// End points success [label="Success!\nContinue Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Re-evaluate:\n- Solvent System\n- Reaction Conditions", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> check_temp_sensitivity; check_temp_sensitivity -> increase_temp [label="No"]; increase_temp -> check_dissolved_heat; check_dissolved_heat -> success [label="Yes"]; check_dissolved_heat -> cosolvent [label="No"]; cosolvent -> success;

check_temp_sensitivity -> sonicate [label="Yes"]; sonicate -> check_dissolved_sono; check_dissolved_sono -> success [label="Yes"]; check_dissolved_sono -> ptc [label="No"]; ptc -> success;

cosolvent -> failure [style=dashed, arrowhead=open, label="If fails"]; ptc -> failure [style=dashed, arrowhead=open, label="If not applicable"];

}

Caption: Decision workflow for troubleshooting solubility.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Loftsson, T., & Friðriksdóttir, H. (1998). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed.
  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. American Chemical Society.
  • ResearchGate. (2025). Synthesis of some quinoline intermediates under phase transfer catalyst.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
  • ResearchGate. Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA.
  • Mondal, P., & Bora, U. (2020). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. ACS Publications.
  • Envirostar. (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • International Journal of Scientific and Research Publications. (2025). Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon.
  • American Chemical Society. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences.
  • HSC Chemistry. (2020). Effect of Temperature on Solubility. YouTube.
  • Hielscher Ultrasonics. Organocatalytic Reactions Promoted by Sonication.
  • IU Pressbooks. Effect of Temperature and Solvent on Solubility.
  • ResearchGate. (2025). Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst.
  • The Bumbling Biochemist. (2025). Lab tip: use a bath sonicator to help dissolve solids. YouTube.
  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
  • International Journal of Trend in Scientific Research and Development. (2019). An overview on Common Organic Solvents and their Toxicity.

Sources

Technical Support Center: Palladium-Catalyzed Reactions of 4,6-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 4,6-dichloroquinoline-3-carbonitrile. This guide is structured for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction parameters, enabling you to troubleshoot effectively and optimize your synthetic routes.

The this compound core presents a unique set of challenges and opportunities. The presence of two electronically and sterically distinct C-Cl bonds demands precise control to achieve regioselectivity. Furthermore, the quinoline nitrogen itself can interfere with the catalytic cycle, and the nitrile group is susceptible to side reactions under certain conditions. This guide provides field-proven insights and solutions to these common issues.

Section 1: Foundational Troubleshooting & General FAQs

This section addresses overarching issues that can affect any palladium-catalyzed reaction involving this substrate. A systematic approach is the most effective way to diagnose a failed or low-yielding reaction.[1][2]

Q1: My reaction shows no conversion or stalls at <10%. What are the primary suspects?

A1: Failure to initiate a reaction with a quinoline substrate is most commonly due to catalyst inhibition or deactivation. The primary culprits are:

  • Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline ring's nitrogen can coordinate strongly to the palladium center, forming inactive off-cycle species and effectively poisoning the catalyst.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically congested pocket around the palladium atom, which physically hinders the quinoline nitrogen from coordinating. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Josiphos families are excellent starting points.[3][4]

  • Inefficient Pre-catalyst Activation: Most modern protocols use stable Pd(II) pre-catalysts (e.g., G3/G4 precatalysts) that must be reduced in situ to the active Pd(0) species.[5][6] This activation step, typically base-mediated, can be inefficient if the conditions are not optimal.

    • Solution: Using modern palladacycle precatalysts (e.g., XPhos-Pd-G3) is highly recommended as they are designed for rapid and quantitative generation of the active LPd(0) catalyst.[5] If using a simple Pd(II) source like Pd(OAc)₂, ensure your base is competent for the reduction step and consider a pre-activation period by heating the Pd source, ligand, and base before adding the substrate.

  • Poor Reagent or Atmosphere Quality: Palladium(0) species are highly sensitive to oxygen.[1] Any residual oxygen can oxidize the catalyst to an inactive Pd(II) state. Similarly, water can interfere with certain bases and promote unwanted side reactions.

    • Solution: Ensure all solvents are anhydrous and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[1][3] Use high-purity reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

Troubleshooting Workflow for Non-Performing Reactions

start Low or No Conversion Observed check_atmosphere Verify Inert Atmosphere (Degassing, Ar/N₂ Purge) start->check_atmosphere First Check check_reagents Assess Reagent Quality (Solvent, Base, Substrates) check_atmosphere->check_reagents If OK check_catalyst Evaluate Catalyst System check_reagents->check_catalyst If OK ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->ligand Quinoline Poisoning Suspected precatalyst Use Modern Pre-catalyst (e.g., XPhos-Pd-G3) check_catalyst->precatalyst Activation Failure Suspected re_optimize Re-screen Conditions (Base, Temp, Solvent) ligand->re_optimize precatalyst->re_optimize success Improved Yield re_optimize->success

Caption: General troubleshooting workflow for stalled reactions.

Q2: I'm observing an unexpected polar byproduct. Could my nitrile group be reacting?

A2: Yes, this is a significant possibility. The nitrile group (-C≡N) can undergo hydrolysis to form a primary amide (-CONH₂) or, under more forcing conditions, a carboxylic acid (-COOH).[7][8] This is particularly prevalent in reactions that use strong bases (especially hydroxide-based) or have water present, which can be introduced with certain reagents like boronic acids or hydrated bases.[9][10]

  • Diagnostic: The mass of an amide byproduct will be M+18 (addition of H₂O) relative to the starting nitrile. A carboxylic acid will be M+36 (addition of 2 H₂O and loss of NH₂). LC-MS is the best tool for identifying these species.

  • Solution:

    • Use rigorously anhydrous conditions and reagents.

    • If possible, switch to a non-hydroxide, non-carbonate base. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often used in Buchwald-Hartwig aminations.[6] For Suzuki couplings, anhydrous K₃PO₄ or Cs₂CO₃ are often effective.[4][11]

    • Minimize reaction time and temperature to the lowest effective levels to reduce the rate of competing hydrolysis.

Section 2: The Regioselectivity Challenge: C4 vs. C6

The key to unlocking the synthetic potential of this compound is controlling which chlorine atom reacts. While the general reactivity of halogens in oxidative addition follows I > Br > Cl, selectivity between two identical halogens is governed by the electronic and steric environment of the C-Cl bonds.[12]

  • C4-Position: This position is electronically activated. It is alpha to the ring nitrogen and part of a vinyl chloride-like system, making it more electron-deficient. This site is generally more susceptible to Nucleophilic Aromatic Substitution (SNAr) and can be the more reactive site in some Pd-catalyzed couplings.

  • C6-Position: This position is on the benzo- portion of the quinoline ring. It is less electronically perturbed by the heterocyclic nitrogen and is generally considered the more "standard" aryl chloride.

Q3: I want to perform a selective reaction at the C6 position. How can I achieve this?

A3: Achieving C6 selectivity relies on favoring the oxidative addition at this site while disfavoring reaction at C4. This is often accomplished by choosing a catalyst system that is sensitive to the steric and electronic differences.

  • For Suzuki-Miyaura Coupling: A combination of a less reactive palladium source and a moderately bulky ligand can favor the C6 position. The C4 position's proximity to the coordinating quinoline nitrogen can, in some cases, hinder the approach of a bulky catalyst, allowing the more accessible C6 to react first.

  • For Buchwald-Hartwig Amination: The choice of ligand is paramount. Highly active, bulky biarylphosphine ligands are essential. Often, lower temperatures can enhance selectivity by favoring the kinetically preferred site and preventing the reaction from proceeding to di-substitution.

Q4: How can I favor reaction at the C4 position?

A4: Favoring the C4 position often involves using conditions that leverage its higher electrophilicity. While challenging with two chloro groups, certain catalyst systems with smaller, more electron-rich ligands might show preference for the more electron-deficient C4 site. However, for C4-selective amination or etherification, exploring SNAr conditions, which do not require a palladium catalyst, can be a more reliable strategy if the chosen nucleophile is potent enough.

Q5: I'm getting a mixture of C4-mono, C6-mono, and C4,C6-disubstituted products. How do I improve selectivity for mono-substitution?

A5: This is a common problem when the reactivity difference between the two sites is small.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your coupling partner (e.g., boronic acid or amine) to favor mono-substitution. Using a large excess will inevitably lead to the di-substituted product.

  • Lower Temperature: Running the reaction at a lower temperature can often increase selectivity. The reaction at the more reactive site will proceed, while the reaction at the less reactive site may be too slow to compete effectively.

  • Reduce Catalyst Loading: High catalyst loading can sometimes lead to a loss of selectivity. Try reducing the mol% of the palladium catalyst.

  • Ligand Screening: This is the most critical parameter. A systematic screen of different phosphine ligands is often necessary to find the optimal balance of reactivity and selectivity for your specific transformation.

Decision Tree for Regioselective Coupling

start Desired Product? c6 C6-Monosubstitution start->c6 c4 C4-Monosubstitution start->c4 di C4,C6-Disubstitution start->di c6_cond Use Bulky Ligand (e.g., XPhos) Control Stoichiometry (1.1 eq) Lower Temperature (e.g., 80°C) c6->c6_cond c4_cond Challenging via Pd-Coupling Screen smaller ligands (e.g., P(tBu)₃) OR Consider SNAr Conditions c4->c4_cond di_cond Use >2.2 eq of Coupling Partner Increase Catalyst Loading Increase Temperature (e.g., >100°C) di->di_cond pd0 L₂Pd(0) (Active Catalyst) pd2_oa L₂(Ar)Pd(II)-Cl pd0->pd2_oa Oxidative Addition (Ar-Cl) center pd2_tm L₂(Ar)Pd(II)-Nu pd2_oa->pd2_tm Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) pd2_tm->pd0 Reductive Elimination product Ar-Nu pd2_tm->product

Sources

Technical Support Center: Scaling Up the Synthesis of 4,6-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dichloroquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant-scale operations. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up.

Introduction: The Scale-Up Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis, commonly achieved via a Vilsmeier-Haack type reaction employing phosphorus oxychloride (POCl₃), presents significant challenges during scale-up.[1] Issues that are manageable on a gram scale, such as heat dissipation and reagent addition, can become critical safety and yield-limiting factors in larger reactors. This guide provides the expertise to navigate these complexities.

The synthetic pathway often involves the chlorination and formylation of a suitable precursor, followed by conversion to the nitrile. A key and often hazardous step is the use of excess POCl₃ as both a reagent and solvent, which necessitates a carefully controlled work-up to avoid dangerous exothermic events.[2][3]

Reaction Mechanism & Workflow Overview

The core of this synthesis is the Vilsmeier-Haack reaction, which uses a chloroiminium salt (the Vilsmeier reagent) formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] This reagent then acts on a suitable quinolone precursor to achieve chlorination and installation of the carbonitrile precursor.

Reaction_Mechanism General Vilsmeier-Haack Reaction Pathway cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Transformation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Precursor 6-Chloro-4-hydroxyquinoline -3-carboxamide/ester (Precursor) Vilsmeier_Reagent->Precursor Intermediate Reactive Intermediate Precursor->Intermediate + Vilsmeier Reagent Product 4,6-Dichloroquinoline -3-carbonitrile (Final Product) Intermediate->Product Cyclization & Dehydration

Caption: Vilsmeier-Haack reaction pathway for quinoline synthesis.

The experimental workflow must be adapted for larger scales, particularly concerning safety and material handling.

Experimental_Workflow Scaled-Up Synthesis Workflow Start Start: Assemble Jacketed Reactor under Inert Atmosphere (N₂) Charge_DMF Charge Anhydrous DMF Start->Charge_DMF Cool_DMF Cool DMF to 0-5 °C Charge_DMF->Cool_DMF Add_POCl3 Slow, Sub-surface Addition of POCl₃ (Control Exotherm) Cool_DMF->Add_POCl3 Age_Vilsmeier Stir for 30 min to Form Vilsmeier Reagent Add_POCl3->Age_Vilsmeier Add_Precursor Portion-wise Addition of Quinolone Precursor Age_Vilsmeier->Add_Precursor Heat_Reaction Heat to Reaction Temp (e.g., 90-110 °C) Monitor with Probe Add_Precursor->Heat_Reaction Monitor Monitor Reaction Progress (TLC/HPLC) Heat_Reaction->Monitor Cool_Reaction Cool Reaction Mixture to RT Monitor->Cool_Reaction Reverse_Quench Slowly Add Reaction Mixture to Quench Solution (Reverse Quench) Cool_Reaction->Reverse_Quench Prepare_Quench Prepare Quench Solution (e.g., aq. Sodium Acetate at 35-40 °C) Prepare_Quench->Reverse_Quench Stir_Quench Stir to Ensure Complete Hydrolysis Reverse_Quench->Stir_Quench Extract Extract Product with Organic Solvent (e.g., Ethyl Acetate) Stir_Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Purify Dry, Filter, and Concentrate. Purify by Recrystallization Wash->Dry_Purify End End: Isolated Product Dry_Purify->End

Caption: General experimental workflow for scaled-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis typically involves a Vilsmeier-Haack or a modified Vilsmeier reaction. This process uses phosphorus oxychloride (POCl₃) and a formamide derivative (like DMF) to convert a 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (a 4-quinolone) precursor into the target 4,6-dichloroquinoline derivative. The POCl₃ acts as both a chlorinating and dehydrating agent.[5]

Q2: What are the primary safety hazards associated with phosphorus oxychloride (POCl₃)?

A2: POCl₃ is toxic, corrosive, and reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[6][7] Inhalation of its fumes can be fatal, and symptoms may be delayed. The most significant operational hazard is its delayed reactivity with water at low temperatures, which can lead to a dangerous runaway reaction during quenching if not handled correctly.[2][3] Always handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Q3: What is a "reverse quench," and why is it critical for reactions using excess POCl₃?

A3: A "reverse quench" is the procedure of adding the reaction mixture slowly to the quenching solution, rather than the other way around.[8] This is essential for POCl₃ because adding water or an aqueous solution to the bulk reaction mixture can create a localized, highly exothermic reaction on the surface that is difficult to control. Furthermore, POCl₃ hydrolysis is sluggish at low temperatures (0-5 °C), which can lead to a deceptive lack of initial reaction, followed by a sudden, violent, and uncontrollable exotherm as the mixture warms up.[2][3] A proper reverse quench into a warm (35-40 °C) buffered solution ensures that the reactive POCl₃ is immediately and safely hydrolyzed upon addition.[2][8]

Q4: Why is my reaction yield significantly lower on a larger scale?

A4: A drop in yield during scale-up is a common issue often related to mass and heat transfer limitations.[9] As reactor size increases, the surface-area-to-volume ratio decreases, making it harder to dissipate heat efficiently.[9] Inefficient mixing (switching from magnetic stirring to overhead mechanical stirring is necessary) can lead to localized hot spots or poor distribution of reactants, promoting side reactions and impurity formation.[9]

Q5: Can I purify the final product by column chromatography at a large scale?

A5: While possible, flash column chromatography is generally not economically viable or practical for large-scale purification. Recrystallization is the preferred method for purifying multi-kilogram quantities of solid material as it is more scalable and cost-effective.[9] Developing a robust recrystallization protocol during the bench-scale phase is a critical part of process development.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the likely causes?

A: This is a common issue that can often be traced back to the integrity of the reagents and the initial reaction setup.

  • Potential Cause 1: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to moisture.[8] Any water in the DMF, the quinolone precursor, or the reactor itself will consume the reagent and inhibit the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade DMF and ensure your starting material is thoroughly dry. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[9]

  • Potential Cause 2: Incomplete Vilsmeier Reagent Formation. The reaction between DMF and POCl₃ is exothermic and needs to be controlled. If POCl₃ is added too quickly or at too high a temperature, side reactions can occur.

    • Solution: Add POCl₃ dropwise to the cooled DMF (0-5 °C) with vigorous stirring.[1] Allow the mixture to stir for at least 30 minutes to ensure the complete formation of the electrophilic chloroiminium salt before adding the quinolone precursor.[4]

  • Potential Cause 3: Insufficient Reaction Temperature or Time. The cyclization and chlorination steps require sufficient thermal energy to proceed to completion.

    • Solution: Ensure the reaction mixture reaches the target temperature (typically 80-110 °C).[10] Use a calibrated temperature probe to monitor the internal temperature of the reactor, not the heating mantle or oil bath temperature. Monitor the reaction by TLC or HPLC and only begin work-up after the starting material is consumed.

Issue 2: Uncontrolled Exotherm and Formation of Tarry Byproducts

Q: During heating, the reaction turned dark and produced a thick, tar-like substance. What went wrong?

A: The formation of tar or polymeric materials is almost always due to an uncontrolled exotherm leading to product or reagent degradation.[9]

  • Potential Cause 1: Poor Heat Transfer. On a larger scale, heat generated in the center of the reactor cannot dissipate quickly through the walls. This leads to localized "hot spots" where the temperature is much higher than the probe reading.[9]

    • Solution: Use a jacketed reactor with a circulating thermal fluid for precise temperature control. Ensure efficient agitation with an overhead stirrer and an appropriately sized impeller (e.g., pitched-blade turbine) to maintain a homogenous temperature throughout the batch.[9]

  • Potential Cause 2: Reagent Addition Rate. Adding the quinolone precursor too quickly to the hot Vilsmeier reagent can generate heat faster than the system can remove it.

    • Solution: Adopt a semi-batch approach. Add the solid precursor in portions, allowing the exotherm from each addition to subside before adding the next. Alternatively, if the precursor is soluble, add it as a solution via an addition funnel over a set period.[9]

Issue 3: Hazardous and Uncontrollable Reaction During Quenching

Q: When I tried to quench the reaction mixture with ice water, it bubbled violently and erupted from the flask. How do I prevent this?

A: This is a classic and extremely dangerous scenario caused by improper quenching of excess POCl₃. You have likely experienced a delayed exotherm.[2]

  • Potential Cause: Quenching at Low Temperature. POCl₃ and its partially hydrolyzed intermediates are not very reactive at 0 °C.[3] Pouring the reaction mixture onto ice allows the unreacted POCl₃ to accumulate. As the mixture inevitably warms, all the accumulated reagent reacts at once, causing a violent, runaway reaction.[2]

    • Solution: Implement a Safe Reverse Quench Protocol.

      • In a separate, appropriately sized vessel, prepare a quench solution of aqueous sodium acetate. This buffered solution helps to control the pH.[2][8]

      • Warm the quench solution to 35-40 °C with vigorous overhead stirring. This temperature is high enough to ensure immediate hydrolysis of POCl₃ but low enough to be easily controlled.[2][8]

      • Slowly, add the reaction mixture from your reactor to the warm quench solution via a dropping funnel or pump.

      • Monitor the temperature of the quench pot throughout the addition and adjust the addition rate to maintain a steady temperature.

      • After the addition is complete, allow the mixture to stir for an additional period (e.g., 1 hour) to ensure all reactive phosphorus species are fully hydrolyzed.[8]

Troubleshooting_Tree Start Problem Encountered Low_Yield Low/No Yield Start->Low_Yield Tar_Formation Tar/Polymer Formation Start->Tar_Formation Quench_Exotherm Violent Quench Start->Quench_Exotherm Moisture Check for Moisture? (Wet Reagents/Glassware) Low_Yield->Moisture Isolate Cause Heat_Transfer Heat Transfer Issue? (Jacketed Reactor, Stirring) Tar_Formation->Heat_Transfer Isolate Cause Quench_Method Quench Method? (Reverse vs. Normal) Quench_Exotherm->Quench_Method Review Procedure Reagent_Formation Vilsmeier Formation Correct? (Temp Control, Aging) Moisture->Reagent_Formation If Dry Sol_Moisture Use Anhydrous Reagents & Inert Atmosphere Moisture->Sol_Moisture Reaction_Conditions Reaction Conditions Met? (Temp, Time) Reagent_Formation->Reaction_Conditions If Correct Sol_Reagent Slow POCl₃ Addition at 0-5 °C Reagent_Formation->Sol_Reagent Sol_Conditions Monitor Internal Temp & Reaction Progress Reaction_Conditions->Sol_Conditions Addition_Rate Reagent Addition Too Fast? Heat_Transfer->Addition_Rate If Efficient Sol_Heat Use Jacketed Reactor & Overhead Stirring Heat_Transfer->Sol_Heat Sol_Addition Portion-wise Addition Addition_Rate->Sol_Addition Quench_Temp Quench Temperature? (Cold vs. Warm) Quench_Method->Quench_Temp If Reverse Sol_Quench Use Warm Reverse Quench (e.g., aq. NaOAc @ 35-40 °C) Quench_Method->Sol_Quench Quench_Temp->Sol_Quench

Caption: Troubleshooting decision tree for common synthesis issues.

Scale-Up Parameter Comparison & Protocol

Table 1: Lab vs. Pilot Scale Parameter Adjustments
ParameterLab Scale (e.g., <10 g)Pilot Scale (e.g., >1 kg)Rationale for Change
Reactor Round-bottom flaskJacketed glass or glass-lined steel reactorProvides superior heat transfer and containment.[9]
Stirring Magnetic stir barOverhead mechanical stirrer (e.g., glass/PTFE anchor or turbine)Ensures homogeneity in a larger volume and prevents localized heating.[9]
Reagent Addition Manual addition via funnelMetering pump or pressure-equalizing dropping funnelAllows for precise control over addition rates to manage exotherms.
Temp. Monitoring Thermometer in heating bathCalibrated internal temperature probe (e.g., Pt100)Essential to measure the actual reaction temperature, not the external heating source.[9]
Quenching Add mixture to ice/water (High Risk)Slow addition of mixture to warm (35-40°C) buffered solutionPrevents dangerous delayed exotherms and ensures safe hydrolysis of POCl₃.[2][8]
Purification Column ChromatographyRecrystallizationMore economical and efficient for purifying large quantities of solid product.[9]
Experimental Protocol: Synthesis of this compound (Illustrative)

Disclaimer: This protocol is for illustrative purposes. All procedures should be thoroughly risk-assessed and adapted based on specific laboratory and equipment capabilities.

Reagents:

  • 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (e.g., 10 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (e.g., 3 equiv)

  • Sodium Acetate (for quench)

  • Ethyl Acetate (for extraction)

  • Suitable solvent for recrystallization (e.g., Ethanol/Water mixture)

Procedure:

  • Reactor Setup: Equip a clean, dry, jacketed reactor with an overhead stirrer, condenser, internal temperature probe, and nitrogen inlet.

  • Vilsmeier Reagent Formation: Charge the reactor with anhydrous DMF (3 equiv). Begin stirring and circulate coolant through the jacket to bring the internal temperature to 0-5 °C.

  • Slowly add POCl₃ (10 equiv) via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.

  • Reaction: Slowly add the 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 equiv) in portions, monitoring the internal temperature.

  • After the addition is complete, switch the circulator to heating mode and slowly raise the internal temperature to 100-110 °C.

  • Maintain the reaction at this temperature, monitoring for completion by a suitable analytical method (e.g., HPLC).

  • Work-up and Quench: Once the reaction is complete, cool the mixture to room temperature.

  • In a separate vessel, prepare a solution of sodium acetate in water and warm it to 35-40 °C with vigorous stirring.

  • CAREFULLY and slowly, transfer the reaction mixture from the reactor into the warm sodium acetate solution (Reverse Quench). Monitor the temperature of the quench vessel, ensuring it remains within a safe range.

  • Stir the quenched mixture for 1 hour after the addition is complete to ensure full hydrolysis.

  • Isolation and Purification: Transfer the quenched slurry to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system to obtain pure this compound.

References

  • Mogilaiah, K., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 2005.
  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem, 2025.
  • Patel, H. M., et al. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed, 2011. [Link]

  • Various Authors. How can I properly quench POCl3?.
  • BenchChem.
  • BenchChem. Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem, 2025.
  • Reddy, C. R., et al. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar, 2015.
  • Singh, R. K., et al. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax. Arabian Journal of Chemistry, 2015.
  • Wikipedia. 2-Amino-5-chlorobenzophenone. Wikipedia, N.D. [Link]

  • Oreate AI. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
  • ChemicalBook. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone. ChemicalBook, 2024.
  • Eureka | Patsnap. Preparation method of 2-amino-5-chlorobenzophenone.
  • Singh, R. K., et al. Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g).
  • Patel, D. R., et al. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 2021.
  • BenchChem. Overcoming challenges in the synthesis of substituted quinolines. BenchChem, N.D.
  • ChemBK. Phosphorus oxychloride. ChemBK, N.D.
  • Perrey, D. My friend phosphorus oxychloride. Chemical Space - WordPress.com, 2009.
  • Perrey, D. Quenching Phosphorus Oxychloride. Chemical Space - WordPress.com, 2011.
  • Royal Society of Chemistry. CHAPTER 14: Phosphorus Oxychloride: Production and Use. Books, 2022.
  • Sciencemadness Wiki. Phosphoryl chloride. Sciencemadness Wiki, 2024.
  • Quora. What are some lesser-known applications of phosphorus oxychloride in chemical synthesis?. Quora, 2023.
  • ChemicalBook. Uses and preparation of Phosphorus oxychloride. ChemicalBook, 2022.
  • Sadek, K., et al. Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar, 2019.
  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega, 2024.
  • Bhardwaj, N., et al. Reaction mechanism involved in synthesis of starting material..
  • PrepChem.com. Synthesis of 3-chloromethyl-4,6-dichloroquinoline. PrepChem.com, N.D. [Link]

  • BenchChem. Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors. BenchChem, 2025.
  • ACS Publications. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.
  • Organic Syntheses. 4,7-dichloroquinoline. Organic Syntheses Procedure, N.D. [Link]

  • Taylor & Francis. A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis, N.D.
  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal, N.D.
  • Google Patents. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • PubMed Central.
  • Google Patents. CN112266356A - A kind of asymmetric synthesis method of (S)-chloroquine phosphate.
  • BLD Pharm. 936498-04-3|this compound. BLD Pharm, N.D.
  • BenchChem. Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. BenchChem, N.D.
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  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

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Technical Support Center: Characterization of Impurities in 4,6-Dichloroquinoline-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,6-dichloroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights. Our goal is to empower you with the knowledge to identify, characterize, and mitigate impurities, ensuring the quality and integrity of your synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is often achieved via a Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds. A common and cost-effective starting material is 4-chloroaniline. The proposed synthetic pathway, which forms the basis for our discussion on impurity formation, is outlined below.

Synthetic_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Vilsmeier-Haack Cyclization 4-Chloroaniline 4-Chloroaniline N-4-chlorophenyl_acetamide N-(4-chlorophenyl)acetamide 4-Chloroaniline->N-4-chlorophenyl_acetamide Acetic Anhydride (CH3CO)2O Acetic_Anhydride Acetic_Anhydride 4_6_dichloroquinoline_3_carbonitrile 4,6-Dichloroquinoline- 3-carbonitrile (Product) N-4-chlorophenyl_acetamide->4_6_dichloroquinoline_3_carbonitrile Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF)

Caption: Proposed synthetic pathway for this compound.

II. Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis and purification, providing potential causes and actionable solutions.

Problem 1: My final product shows an additional set of aromatic signals in the 1H NMR spectrum, suggesting an isomeric impurity. What is the likely structure and how can I confirm it?

Answer:

The most probable isomeric impurity in this synthesis is 4,8-dichloroquinoline-3-carbonitrile . Its formation arises from an alternative cyclization pathway of the N-(4-chlorophenyl)acetamide intermediate during the Vilsmeier-Haack reaction. While the para-chloro substituent directs the cyclization to the ortho position to form the 6-chloro derivative, a small amount of cyclization at the other ortho position can lead to the 8-chloro isomer.

Diagnostic Workflow:

  • 1H NMR Analysis: The aromatic region of the 1H NMR spectrum is key to distinguishing between the 4,6- and 4,8-dichloro isomers.

    • This compound (Expected Product): You will typically observe three aromatic protons. The proton at position 5 will be a doublet, the proton at position 7 will be a doublet of doublets, and the proton at position 8 will be a doublet.

    • 4,8-Dichloroquinoline-3-carbonitrile (Isomeric Impurity): This isomer will also show three aromatic protons, but with a different coupling pattern. You would expect to see a doublet for the proton at position 5, a triplet (or doublet of doublets with similar coupling constants) for the proton at position 6, and a doublet for the proton at position 7.

  • LC-MS Analysis: Co-injection with a reference standard of the suspected impurity is the most definitive method for confirmation. If a standard is unavailable, high-resolution mass spectrometry (HRMS) can confirm that the impurity has the same molecular formula as your target compound (C10H4Cl2N2). The two isomers will likely have different retention times in a reversed-phase HPLC system.

Resolution:

  • Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the two isomers. A gradient elution with a solvent system like hexane-ethyl acetate is a good starting point. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to ensure a clean separation.

  • Recrystallization: If the isomeric impurity is present in a small amount, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) may enrich the desired 4,6-dichloro isomer in the crystalline solid.

Problem 2: My mass spectrum shows a peak with a mass 18 units higher than my product's mass, and my IR spectrum has a broad absorption in the 3100-3500 cm-1 region. What could this impurity be?

Answer:

This impurity is likely 4,6-dichloroquinoline-3-carboxamide . It is formed by the hydrolysis of the nitrile group of your product. This can occur during the aqueous workup of the reaction or if the product is exposed to acidic or basic conditions in the presence of water for an extended period.[1][2][3][4]

Diagnostic Workflow:

  • Mass Spectrometry: The molecular ion peak of the carboxamide will be at m/z corresponding to C10H5Cl2N2O, which is 18 amu higher than the product (C10H4Cl2N2).

  • Infrared (IR) Spectroscopy: The presence of a primary amide will give rise to characteristic N-H stretching vibrations in the region of 3100-3500 cm-1 and a C=O stretch around 1650-1680 cm-1. The nitrile stretch (around 2220-2230 cm-1) will be absent or significantly weaker in the impurity.

  • 1H NMR Spectroscopy: The amide protons will appear as two broad singlets in the downfield region of the spectrum (typically between 7.5 and 8.5 ppm).

Resolution:

  • Controlled Workup: Ensure that the aqueous workup is performed under neutral or slightly acidic conditions and at a low temperature to minimize hydrolysis. Avoid prolonged exposure to strong acids or bases.

  • Purification: The carboxamide is more polar than the nitrile. Therefore, it can be separated by column chromatography on silica gel. The amide will have a lower Rf value on TLC and a longer retention time in reversed-phase HPLC.

Problem 3: My crude product is a dark, tarry material, and the yield of the desired product is very low. What is causing this and how can I prevent it?

Answer:

The formation of tarry byproducts is a common issue in Vilsmeier-Haack reactions, often resulting from the highly exothermic nature of the reaction and potential polymerization of intermediates.[5]

Preventative Measures:

  • Temperature Control: The Vilsmeier reagent is typically prepared at low temperatures (0-5 °C).[5] Maintain strict temperature control throughout the addition of phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF). The subsequent reaction with the N-arylacetamide should also be heated gradually and maintained at the optimal temperature.

  • Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the acetanilide is crucial. An excess of the Vilsmeier reagent can lead to side reactions and decomposition. It is recommended to optimize the stoichiometry for your specific substrate.

  • Purity of Reagents: Ensure that the DMF and POCl3 are of high purity and anhydrous. The presence of water can lead to the decomposition of the Vilsmeier reagent and other side reactions.

Resolution:

  • Purification of Crude Product: If a tarry crude product is obtained, it is often necessary to perform a preliminary purification step before column chromatography. This can involve dissolving the crude material in a suitable solvent and filtering it through a short plug of silica gel to remove the highly polar, tarry material.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Starting Materials and Intermediates: Unreacted 4-chloroaniline and N-(4-chlorophenyl)acetamide.

  • Isomeric Impurities: 4,8-dichloroquinoline-3-carbonitrile.

  • Hydrolysis Products: 4,6-dichloroquinoline-3-carboxamide and potentially 4,6-dichloroquinoline-3-carboxylic acid if hydrolysis is extensive.

  • Side-Reaction Products: In some cases, incomplete cyclization or side reactions of the Vilsmeier reagent can lead to other minor impurities.

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for quantifying the purity of your product and detecting impurities. A reversed-phase C18 column with a gradient of water (with an acidic modifier like formic or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the final product and for identifying the structure of unknown impurities if they can be isolated in sufficient quantity.

  • Infrared (IR) Spectroscopy: IR can be useful for identifying functional groups, such as the nitrile, amide, or carboxylic acid, which can help in the initial characterization of impurities.

Q3: How can I purify my this compound to a high degree of purity?

A3: A multi-step purification strategy is often the most effective:

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove inorganic salts and water-soluble byproducts.

  • Extraction: Extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) will isolate the crude product.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities like isomers and hydrolysis products.

  • Recrystallization: The final step to obtain a highly pure, crystalline product is often recrystallization from an appropriate solvent system.

IV. Visualization of Impurity Formation

The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis of this compound.

Impurity_Formation Start N-(4-chlorophenyl)acetamide Product This compound Start->Product Major Pathway (Vilsmeier-Haack) Isomer 4,8-Dichloroquinoline-3-carbonitrile (Isomeric Impurity) Start->Isomer Minor Pathway (Alternative Cyclization) Unreacted Unreacted N-(4-chlorophenyl)acetamide Start->Unreacted Incomplete Reaction Hydrolysis 4,6-Dichloroquinoline-3-carboxamide (Hydrolysis Product) Product->Hydrolysis H2O (Workup/Storage)

Caption: Logical relationship of key impurity formation pathways.

V. References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

  • ACS Publications. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • ChemBK. (2024). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 4,6-Dichloroquinoline-3-carbonitrile and Other Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[3] From the historical success of quinine and chloroquine in combating malaria to the development of modern anticancer and antimicrobial agents, quinoline derivatives continue to be a fertile ground for drug discovery.[4] The electronic properties and the ability to substitute at various positions on the quinoline ring allow for the fine-tuning of biological activity, making it a focal point for the design of novel therapeutics.[5]

This guide provides an in-depth comparative analysis of the potential biological activity of 4,6-dichloroquinoline-3-carbonitrile , a specific but less-studied derivative, against a backdrop of well-characterized quinoline compounds. While direct experimental data for this compound is sparse in publicly available literature, we can infer its potential activities by examining structurally related analogs. This guide will delve into the known anticancer and antimicrobial properties of various quinoline derivatives, providing supporting experimental data and detailed protocols to empower researchers in their quest for novel therapeutic leads.

Comparative Analysis of Biological Activities

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring. Halogenation, in particular, has been shown to modulate the anticancer and antimicrobial potency of these compounds. The presence of a carbonitrile group at the 3-position is also a key feature in many biologically active molecules.[6]

Anticancer Activity: A Tale of Two Chloroquinolines and Beyond

The anticancer potential of quinoline derivatives is a burgeoning field of research, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[2] The mechanisms of action are diverse, including inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[7][8]

Below is a table summarizing the anticancer activity of various quinoline derivatives, providing a basis for comparison.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Arylquinoline (Compound 13)HeLa (Cervical)8.3[9]
2-Arylquinoline (Compound 12)PC3 (Prostate)31.37[9]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (Compound 18)HeLa (Cervical)13.15[9]
3-Cyano-pyrano[3,2-c]quinoline (Compound IV)A-549 (Lung)35[10]
4-Hydroxyquinolone analogue (Compound 3g)HCT116 (Colon)Varies[11]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (Compound 11)MCF7 (Breast)29.8[2]

Based on the structure-activity relationships of other dichloro-substituted quinolines, it is plausible that this compound could exhibit noteworthy anticancer activity. The presence of chlorine atoms at positions 4 and 6 may enhance its cytotoxic potential.[7]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a common signaling pathway targeted by quinoline-based anticancer agents, such as the EGFR/VEGFR pathway.

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Dichloro-Styrylquinazolines (Analogous Quinoline Inhibitors) Inhibitor->Receptor Inhibition

Caption: Potential inhibition of the EGFR/VEGFR signaling pathway by quinoline derivatives.[7]

Antimicrobial Activity: A Broad Spectrum of Possibilities

Quinoline derivatives have a long history as antimicrobial agents.[12] Their mechanisms of action often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[13] The substitution pattern on the quinoline ring plays a crucial role in determining the spectrum and potency of antimicrobial activity.

While specific antimicrobial data for this compound is not available, studies on other halogenated quinoline-3-carbonitriles provide valuable insights. For example, a series of quinoline derivatives with a 3-chloro-4-fluoro substitution pattern have demonstrated potent activity against multidrug-resistant Gram-positive bacteria.[13]

The following table summarizes the antimicrobial activity of various quinoline derivatives against different bacterial strains.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinoline derivativeVancomycin-resistant E. faecium4[12]
2-fluoro 9-oxime ketolide quinolone hybridS. pneumoniae ATCC 49619≤ 0.008[12]
Rhodamine incorporated quinoline derivativeM. tuberculosis H37Ra1.66–9.57[12]
Iodo-quinoline derivativeS. epidermidis ATCC 12228Varies[14]

Given the known antimicrobial properties of halogenated quinolines, it is reasonable to hypothesize that this compound could possess significant antibacterial and potentially antifungal activity.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and evaluation of new antimicrobial agents.

Antimicrobial_Workflow Start Synthesis of Quinoline Derivatives Screening Primary Screening (e.g., Disk Diffusion) Start->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Active Compounds MBC MBC Determination MIC->MBC Toxicity In Vitro Toxicity (e.g., on Human Cell Lines) MIC->Toxicity Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) MBC->Mechanism InVivo In Vivo Efficacy (Animal Models) Toxicity->InVivo Mechanism->InVivo

Caption: A generalized workflow for the evaluation of antimicrobial quinoline derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer and antimicrobial activities of novel compounds.

Protocol 1: MTT Assay for Anticancer Activity

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[15][16][17][18]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells and determine the cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound and other quinoline derivatives) in the appropriate cell culture medium.

    • The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[8]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[17]

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition and Analysis:

    • Shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This quantitative method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][19][20][21][22]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[22]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the desired starting concentration.

  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the starting concentration of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[20]

    • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).[20]

  • Inoculum Preparation:

    • Grow the test microorganism in the appropriate broth overnight at 37°C.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 5-10 µL of the standardized inoculum.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth. The MIC is defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the growth control.

Conclusion and Future Directions

The quinoline scaffold remains a cornerstone of medicinal chemistry, with a proven track record in the development of effective therapeutic agents. While the biological activity of this compound has yet to be extensively reported, a comparative analysis of structurally related compounds suggests its significant potential as both an anticancer and antimicrobial agent. The presence of two chlorine atoms and a carbonitrile group are features known to contribute to the biological activity of other quinoline derivatives.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel quinoline compounds. Future research should focus on the synthesis and comprehensive biological evaluation of this specific derivative to validate its predicted activities. Further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy will be crucial in determining its therapeutic potential. The continued exploration of the vast chemical space occupied by quinoline derivatives promises to yield the next generation of life-saving drugs.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. (n.d.). Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (2018, July 25). ResearchTweet. Retrieved from [Link]

  • Aly, A. A., El-Sayed, M. A., Mohamed, Y. A., & Zaky, H. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(36), 25333–25353. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3363-3387.
  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonakshi Tyagi, & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry, 46(3), 1234-1248. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Chemistry, 5(3), 1845-1882. [Link]

  • Yadav, R., Chauhan, P., & Singh, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2023). Molecules, 28(24), 8089. [Link]

  • MIC (mg/mL) of quinoline scaffolds against bacterial strains. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 4,6-dichloroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of disubstituted 4-chloroquinoline-3-carbonitrile derivative and bosutinib. (2021).
  • Abdel-Latif, E., & Abdallah, M. A. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Organic Chemistry, 1(1), 1-7.
  • Zhang, H., Wang, Y., Liu, Y., Li, J., Wang, Y., & Liu, Z. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS omega, 3(9), 11504–11511. [Link]

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2021). Inorganics, 9(10), 76. [Link]

  • PubChem. (n.d.). Retrieved from [Link]

  • Explore Bioactivity. (n.d.). PubChem. Retrieved from [Link]

  • 4,6-dichloro-1H-pyrrolo[3,2-c]quinoline. (n.d.). PubChem. Retrieved from [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances, 15(7), 4867-4879. [Link]

  • Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. (2024). Future Medicinal Chemistry, 16(21), 1863-1881. [Link]

  • Method for suppressing bitterness of quinoline derivative. (2021).

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A Comparative Analysis of 4,6-Dichloro vs. 4,7-Dichloroquinoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents. The strategic placement of substituents on this heterocyclic system can dramatically influence its physicochemical properties and biological activity. Among the various substituted quinolines, dichloro-derivatives serve as crucial intermediates in the synthesis of novel drug candidates. This guide provides an in-depth comparative analysis of two key isomers: 4,6-dichloroquinoline and 4,7-dichloroquinoline, offering insights into their synthesis, reactivity, and pharmacological potential to inform rational drug design and development.

Physicochemical Properties and Reactivity: A Tale of Two Isomers

The seemingly subtle difference in the positioning of a chlorine atom, at position 6 versus 7, imparts distinct electronic and steric characteristics to the quinoline ring, which in turn governs the reactivity and ultimately the biological profile of the resulting derivatives.

Property4,6-Dichloroquinoline4,7-Dichloroquinoline
Molecular Formula C₉H₅Cl₂NC₉H₅Cl₂N
Molecular Weight 198.05 g/mol 198.05 g/mol
Melting Point 101-104 °C[1]81-83 °C[2]
Appearance White needles[1]White to light yellow crystal powder[2]

The chlorine atom at the 4-position in both isomers is highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the derivatization of these scaffolds.[3] However, the electronic influence of the second chlorine atom at either the 6- or 7-position can modulate the reactivity of the C4 position. The 7-chloro substituent, being para to the nitrogen atom, exerts a more significant electron-withdrawing effect through resonance, potentially making the C4 position more electrophilic and thus more reactive towards nucleophiles compared to the 6-chloro isomer.

Synthesis of Dichloroquinoline Scaffolds

The synthetic routes to 4,6- and 4,7-dichloroquinoline typically involve cyclization reactions followed by chlorination.

Synthesis of 4,7-Dichloroquinoline

A common and well-established method for the synthesis of 4,7-dichloroquinoline is the Gould-Jacobs reaction.[4] This multi-step process begins with the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline intermediate. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the desired 4,7-dichloroquinoline.[5]

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline [5]

  • Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate: A mixture of m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour.

  • Step 2: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid: The product from Step 1 is added to boiling Dowtherm A and heated for 1 hour. After cooling, the crystallized product is filtered and saponified by refluxing with 10% aqueous sodium hydroxide. Acidification with hydrochloric acid precipitates the carboxylic acid.

  • Step 3: Synthesis of 4,7-Dichloroquinoline: The dried carboxylic acid is suspended in Dowtherm A and heated to boiling for 1 hour to effect decarboxylation. After cooling, phosphorus oxychloride is added, and the mixture is heated to 135-140 °C for 1 hour. The reaction mixture is then cooled and poured into a separatory funnel with ether. The ether solution is extracted with 10% hydrochloric acid. The combined acid extracts are cooled and neutralized with 10% sodium hydroxide to precipitate 4,7-dichloroquinoline. The solid is collected by filtration, washed with water, and dried.

Synthesis of 4,6-Dichloroquinoline

The synthesis of 4,6-dichloroquinoline can be achieved from 6-chloro-4-hydroxyquinoline.[1] This precursor is treated with phosphorus oxychloride to replace the hydroxyl group at the 4-position with a chlorine atom.

Experimental Protocol: Synthesis of 4,6-Dichloroquinoline [1]

  • A mixture of 6-chloro-4-hydroxyquinoline (93.6 g) and phosphorus oxychloride (200 ml) is reacted.

  • The reaction yields 4,6-dichloroquinoline as white needles (63.6 g).

Comparative Biological Activities

The true divergence between these two isomers becomes evident when examining the biological activities of their respective derivatives. While both scaffolds have been explored for various therapeutic applications, the volume of research and the number of clinically approved drugs are significantly higher for 4,7-dichloroquinoline derivatives.

Antimalarial Activity

4,7-Dichloroquinoline derivatives are iconic in the field of antimalarial drug discovery. The 7-chloro substituent is considered optimal for antimalarial activity.[6] The most notable example is chloroquine , a 4-aminoquinoline derivative that has been a frontline antimalarial for decades.[7] The mechanism of action of chloroquine and its analogues is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole.[8]

Numerous studies have explored the structure-activity relationship (SAR) of 4-amino-7-chloroquinoline derivatives, highlighting the importance of the diaminoalkyl side chain at the 4-position for activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.[8][9] For instance, a synthesized 4,7-dichloroquinoline derivative showed significant in-vitro antiplasmodial efficacy with IC₅₀ values of 6.7 nM (CQ-s) and 8.5 nM (CQ-r).[7]

4,6-Dichloroquinoline derivatives have also been investigated for their antimalarial properties, though to a lesser extent. Studies on 6-chloro-2-arylvinylquinolines have demonstrated potent antiplasmodial activity.[10] For example, substitution of a fluorine atom with a chlorine atom in some derivatives led to an enhancement of antimalarial activity against the Dd2 strain of P. falciparum.[10]

Comparative Antimalarial Activity Data

Derivative ClassSpecific Compound ExampleP. falciparum StrainIC₅₀ (nM)Reference
4,7-Dichloroquinoline N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamineCQ-sensitive6.7[7]
CQ-resistant8.5[7]
4,6-Dichloroquinoline 6-Chloro-2-(4-fluorostyryl)quinolineDd2 (CQ-resistant)4.8 ± 2.0[10]
Anticancer Activity

Both 4,6- and 4,7-dichloroquinoline derivatives have shown promise as anticancer agents, often acting through mechanisms such as cell cycle arrest and induction of apoptosis.[11][12]

4,7-Dichloroquinoline derivatives have been extensively evaluated for their cytotoxic effects against a range of cancer cell lines.[11] For example, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a highly active compound against human breast tumor cell lines MCF7 and MDA-MB468.[13] The PI3K/Akt signaling pathway is a key target for some 4-amino-7-chloroquinoline derivatives in sensitizing cancer cells to inhibitors.[14]

4,6-Dichloroquinoline derivatives have also demonstrated significant anticancer potential. For instance, 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid showed an 82.9% reduction in cellular growth of MCF-7 breast cancer cells.[12] Another study highlighted that quinoline-chalcone hybrids can induce G2/M phase cell cycle arrest and apoptosis.[14]

Comparative Anticancer Activity Data

Derivative ClassSpecific Compound ExampleCancer Cell LineActivityReference
4,7-Dichloroquinoline N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468GI₅₀ = 7.35 µM[13]
4,6-Dichloroquinoline 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-782.9% growth reduction[12]

Experimental Workflows and Methodologies

The evaluation of these compounds relies on standardized and robust experimental protocols.

General Procedure for Synthesis of 4-Aminoquinoline Derivatives

A common method for synthesizing 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of the 4-chloro group with a suitable amine.

Experimental Protocol: Synthesis of N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine [13]

  • A mixture of 4,7-dichloroquinoline (2.5 mmol) and an excess of ethane-1,2-diamine (5 mmol) is heated slowly to 80 °C over 1 hour with stirring.

  • The temperature is then increased to 130 °C and maintained for 7 hours with continuous stirring.

  • After cooling to room temperature, the reaction mixture is taken up in dichloromethane.

  • The organic layer is washed with 5% aqueous NaHCO₃, followed by water and then brine.

  • The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the product.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential drug candidates.

Experimental Protocol: MTT Assay [14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Structure-Activity Relationship (SAR) Insights

The collective data allows for the deduction of key structure-activity relationships that guide the design of more potent and selective derivatives.

SAR_Comparison cluster_47 4,7-Dichloroquinoline Derivatives cluster_46 4,6-Dichloroquinoline Derivatives DCQ7 4,7-Dichloroquinoline Core Chloro7 7-Chloro Group (Optimal for Antimalarial Activity) DCQ7->Chloro7 Position 7 Amino4 4-Amino Side Chain (Crucial for Activity & Overcoming Resistance) DCQ7->Amino4 Position 4 Comparative_Analysis Comparative Analysis DCQ7->Comparative_Analysis Extensive Antimalarial & Anticancer Data DCQ6 4,6-Dichloroquinoline Core Chloro6 6-Chloro Group (Modulates Activity) DCQ6->Chloro6 Position 6 Sub4 Substituents at C4 (e.g., Arylvinyl, Amino) DCQ6->Sub4 Position 4 DCQ6->Comparative_Analysis Emerging Antimalarial & Anticancer Potential

Caption: Comparative SAR of 4,7- and 4,6-dichloroquinoline derivatives.

For 4,7-dichloroquinoline derivatives , the presence of the chlorine atom at the 7-position is consistently highlighted as being critical for optimal antimalarial activity.[6][15] The nature of the side chain at the 4-position is a key determinant of both potency and the ability to overcome drug resistance.[6]

In the case of 4,6-dichloroquinoline derivatives , while the 6-chloro substituent also influences biological activity, the SAR is less defined due to a smaller body of comparative research. However, studies suggest that modifications at both the 2- and 4-positions can lead to potent bioactive compounds.[10]

Conclusion and Future Directions

This comparative analysis underscores the profound impact of isomeric substitution on the pharmacological profiles of dichloroquinoline derivatives. While 4,7-dichloroquinoline has a well-established legacy, particularly in antimalarial drug development, 4,6-dichloroquinoline represents a less explored but promising scaffold for the discovery of novel therapeutic agents.

Future research should focus on a more direct and systematic comparison of analogous series of 4,6- and 4,7-dichloroquinoline derivatives to delineate the specific contributions of the 6- versus 7-chloro substituent to target engagement, pharmacokinetic properties, and overall efficacy. Such studies will undoubtedly provide a clearer roadmap for the strategic design of next-generation quinoline-based therapeutics.

References

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  • Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Retrieved from [Link]

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  • PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

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A Comparative Guide to the Definitive Structural Validation of 4,6-Dichloroquinoline-3-carbonitrile Derivatives: The Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Quinoline-Based Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3][4] The 4,6-dichloroquinoline-3-carbonitrile scaffold, in particular, serves as a versatile intermediate for synthesizing novel compounds. However, in the rigorous landscape of drug development, the journey from a promising molecular design to a viable clinical candidate is predicated on an unassailable foundation: absolute structural certainty. Ambiguity in molecular architecture can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.[5][6]

While a suite of analytical techniques provides crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands alone as the "gold standard."[7] It offers an unambiguous, three-dimensional portrait of a molecule, revealing the precise spatial arrangement of every atom. This guide provides an in-depth exploration of the application of X-ray crystallography for validating this compound derivatives, comparing its definitive power against other common analytical methods and detailing the causality behind the experimental protocol.

The Unrivaled Power of X-ray Crystallography: From Diffraction to Definition

X-ray crystallography is the most comprehensive technique available for determining molecular structure.[7] Its power lies in its ability to move beyond mere connectivity to provide a high-resolution map of electron density. The fundamental principle involves irradiating a well-ordered single crystal with a beam of X-rays. The X-rays are diffracted by the electrons of the atoms within the crystal lattice, creating a unique diffraction pattern of spots.[8] By analyzing the position and intensity of these spots, we can mathematically reconstruct a three-dimensional electron density map of the molecule.

For complex heterocyclic systems like this compound derivatives, this technique is indispensable. It definitively resolves:

  • Regiochemistry: Unambiguously confirms the positions of the chloro and nitrile substituents on the quinoline ring.

  • Stereochemistry: Determines the absolute configuration of any chiral centers.

  • Conformation: Reveals the precise bond lengths, bond angles, and torsion angles, defining the molecule's shape.

  • Intermolecular Interactions: Elucidates how molecules pack in the solid state, revealing hydrogen bonds, π-stacking, and other non-covalent interactions that can be crucial for understanding physical properties and biological activity.

Experimental Protocol: A Step-by-Step Workflow for Crystallographic Validation

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality and reliability of the final data. The most common bottleneck in this process is obtaining a "good crystal," a step that often requires significant empirical optimization.[7]

Step 1: Growing High-Quality Single Crystals

The prerequisite for any X-ray diffraction experiment is a single, well-ordered crystal, typically 0.1-0.3 mm in size, free from cracks and defects. This is often the most challenging step.

  • Methodology:

    • Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble.

    • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, crystals will begin to form.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser anti-solvent. The compound will crystallize at the interface as the solvents slowly mix.

  • Causality: The goal of these techniques is to allow molecules to slowly and methodically arrange themselves into a highly ordered crystal lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for diffraction.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head in the X-ray diffractometer and cooled in a stream of liquid nitrogen (typically to ~100 K) to minimize thermal vibration of the atoms.

  • Methodology:

    • Crystal Mounting: A selected crystal is carefully affixed to a glass fiber or a loop with cryo-protectant oil.

    • Centering: The crystal is precisely centered in the X-ray beam.

    • Data Acquisition: The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam. A detector records the diffraction pattern for each orientation.[8]

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

  • Methodology:

    • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell—the basic repeating unit of the crystal lattice.

    • Structure Solution: The intensities of the spots are used to determine the positions of the atoms within the unit cell, generating an initial electron density map.

    • Structural Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[9]

Step 4: Analysis and Validation

The final refined structure is analyzed to extract key chemical information. The quality of the structure is assessed using several metrics.

  • Validation Metrics:

    • R-factor (R1): This value represents the agreement between the calculated structure factors from the model and the observed structure factors from the experimental data. A lower R-factor (typically < 0.05 or 5%) indicates a better fit.[10]

    • Goodness-of-Fit (GooF): This value should be close to 1.0 for a well-refined structure.

The final data, including atomic coordinates, is typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure public access and verification.[11]

Experimental Workflow for Single-Crystal X-ray Crystallography

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purified_Compound Purified Derivative Powder Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purified_Compound->Crystal_Growth Select_Crystal Select & Mount Single Crystal Crystal_Growth->Select_Crystal Data_Collection X-ray Diffraction Data Collection Select_Crystal->Data_Collection Structure_Solution Structure Solution (Electron Density Map) Data_Collection->Structure_Solution Refinement Model Refinement (Minimize R-factor) Structure_Solution->Refinement Validation Final Structure Validation (CIF File) Refinement->Validation

Caption: Workflow from purified compound to validated 3D structure.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive answer, it is part of a larger analytical toolkit. Understanding the strengths and limitations of each technique is key to an efficient validation strategy.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular packing.[7]Unambiguous and definitive structural proof. The "gold standard."Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[7]
NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Atomic connectivity, chemical environment of nuclei, proton-proton and proton-carbon correlations.[1][4]Excellent for determining the carbon-hydrogen framework in solution. Essential for initial characterization.Can be ambiguous for differentiating positional isomers on a complex ring system. Provides no direct information on bond lengths or angles.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.[1]Confirms the correct molecular formula with high accuracy.Provides no information on isomerism (structural or stereo-) or 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -C≡N, C-Cl, C=N).[4][12]Quick and simple method to confirm the presence of key functional moieties.Gives very limited information about the overall molecular skeleton and connectivity.

This comparison highlights a crucial point: these techniques are complementary, not mutually exclusive. A logical workflow uses them in concert, culminating in crystallographic confirmation for novel structures.

Logical Flow of Structural Elucidation

G cluster_initial Initial Characterization cluster_final Definitive Validation Synthesis Synthesis of Derivative MS Mass Spectrometry (Confirms Formula) Synthesis->MS IR IR Spectroscopy (Confirms Functional Groups) Synthesis->IR NMR NMR Spectroscopy (Suggests Connectivity) Synthesis->NMR Proposed_Structure Proposed Structure MS->Proposed_Structure IR->Proposed_Structure NMR->Proposed_Structure Xray X-ray Crystallography (Unambiguous 3D Structure) Proposed_Structure->Xray

Caption: Complementary techniques leading to definitive structural proof.

Conclusion: The Indispensable Role of Crystallography in Modern Drug Discovery

For researchers working with novel this compound derivatives, a multi-faceted analytical approach is essential. Techniques such as NMR, MS, and IR provide rapid and vital data for initial characterization and confirmation of the molecular formula and key functional groups.[1][2][12]

However, when absolute certainty is required—as it always is in the development of therapeutic agents—single-crystal X-ray crystallography is the only technique that can deliver an unambiguous and definitive three-dimensional structure. It eliminates any doubt regarding the regiochemistry and conformation of the synthesized molecule, providing the solid, reliable data necessary to build accurate structure-activity relationships and drive a drug discovery program forward with confidence.[13][14][15] The investment in growing a suitable crystal pays dividends in the form of irrefutable structural proof, a cornerstone of scientific integrity and successful pharmaceutical development.

References

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A Comparative Guide to the Efficacy of 4,6-Dichloroquinoline-3-carbonitrile-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] Within this class, quinoline-3-carbonitrile derivatives have garnered significant attention as potent inhibitors of protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer. This guide focuses on inhibitors derived from the 4,6-dichloroquinoline-3-carbonitrile core, with a primary emphasis on their evolution into highly potent 4-anilinoquinoline-3-carbonitrile-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).

While this compound itself serves as a versatile chemical intermediate, its true therapeutic potential is unlocked through strategic modification, particularly at the C4 position.[2] The substitution of the C4 chlorine with various anilino (substituted aminophenyl) groups has proven to be a critical determinant of biological activity. This modification allows the molecule to effectively target the ATP-binding pocket of kinases like EGFR. The cyano group at the C3 position plays a crucial role in this interaction, proposed to displace a water molecule and form a hydrogen bond with a key threonine residue (Thr 830) in the EGFR kinase domain, thereby enhancing inhibitory potency.[3]

This guide provides a comparative analysis of the efficacy of these evolved inhibitors, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships (SAR), present quantitative data on their inhibitory activities, and provide detailed protocols for their synthesis and biological evaluation.

The EGFR/HER-2 Signaling Axis: A Prime Target in Oncology

EGFR and HER-2 are members of the ErbB family of receptor tyrosine kinases.[4] Upon binding to ligands such as Epidermal Growth Factor (EGF), these receptors dimerize, leading to the activation of their intracellular kinase domains and subsequent autophosphorylation of tyrosine residues.[5] This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways.[5][6] These pathways are central to regulating cell proliferation, survival, differentiation, and migration.[7] In many cancers, overexpression or mutation of EGFR and HER-2 leads to constitutive signaling, driving uncontrolled tumor growth.[4] Therefore, inhibiting the kinase activity of EGFR and HER-2 is a cornerstone of modern targeted cancer therapy.

Caption: The EGFR/HER-2 signaling pathway, a key regulator of cell growth and survival.

Comparative Efficacy of 4-Anilinoquinoline-3-carbonitrile Derivatives

The potency of quinoline-3-carbonitrile inhibitors is profoundly influenced by the nature of the substituents on the quinoline core and the 4-anilino group. The chlorine atom at the C6 position, as found in the parent scaffold, is a common feature in many potent derivatives. The following table summarizes the efficacy of selected 4-anilinoquinoline-3-carbonitrile compounds against EGFR, HER-2, and various cancer cell lines, providing a snapshot of their structure-activity relationship.

Compound IDR (Anilino Substituent)C6-SubstituentTarget KinaseIC₅₀ (nM)Cancer Cell LineIC₅₀ (µM)
1 3-Bromo-OCH₃ (at C7)EGFR7.5[5]--
2 3-Ethynyl-IEGFR830[7]U-CH1 (Chordoma)>100[7]
3 3-Ethynyl-I (at C7)EGFR790[7]U-CH1 (Chordoma)>100[7]
4 (EKB-569) 3-Chloro, 4-Fluoro-N-crotonamideEGFR39[8]--
4 (EKB-569) 3-Chloro, 4-Fluoro-N-crotonamideHER-236[8]--
5 3-Ethynyl-OCH₃ (at C7)EGFR-U-CH1 (Chordoma)4.1[7]
6 3-EthynylNoneEGFR-U-CH1 (Chordoma)>100[7]
7 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine-Cl (at C7)--MDA-MB-468 (Breast)Potent[9]
8 butyl-(7-fluoro-quinolin-4-yl)-amine-F (at C7)--MCF-7 (Breast)Potent[9]

Analysis of Structure-Activity Relationship (SAR):

  • The 4-Anilino Moiety: The presence and substitution pattern of the anilino ring at the C4 position are paramount for high-affinity binding to the EGFR kinase domain. Small, electron-withdrawing groups like bromo or ethynyl at the meta-position of the anilino ring are often favorable.[10]

  • C6 and C7 Substitutions: The nature of substituents at the C6 and C7 positions fine-tunes the inhibitor's potency and pharmacokinetic properties. Alkoxy groups, such as methoxy (-OCH₃), at C6 and C7 are common in potent inhibitors.[3] Halogenation, such as with chlorine or iodine, at these positions also influences activity.[7]

  • Irreversible Inhibition: The introduction of a Michael acceptor group, such as a crotonamide at the C6 position (e.g., EKB-569), leads to the formation of a covalent bond with a cysteine residue (Cys773) in the ATP-binding site of EGFR. This results in irreversible inhibition, which can provide a more sustained and potent biological effect.[8]

  • The 3-Cyano Group: As previously mentioned, the nitrile group at C3 is a key pharmacophoric feature, acting as a hydrogen bond acceptor that enhances binding affinity.[3]

Experimental Protocols

The development and evaluation of these inhibitors rely on standardized synthetic and biological methodologies. Below are representative protocols for their synthesis and assessment.

Synthesis of 4-Anilino-6-chloroquinoline-3-carbonitrile Derivatives

The synthesis of 4-anilino-6-chloroquinoline-3-carbonitriles typically starts from a suitably substituted aniline and proceeds through a cyclization reaction to form the quinoline core, followed by chlorination and nucleophilic substitution. A common precursor is 2,4-dichloroquinoline-3-carbonitrile, where the more reactive C4 chlorine is selectively displaced.[11]

Synthesis_Workflow cluster_synthesis General Synthetic Workflow start Substituted Aniline step1 Condensation & Thermal Cyclization start->step1 intermediate1 4-Oxo-1,4-dihydroquinoline- 3-carbonitrile step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 4-Chloroquinoline-3-carbonitrile (e.g., 4,6-dichloroquinoline- 3-carbonitrile) step2->intermediate2 step3 Nucleophilic Substitution (with substituted aniline) intermediate2->step3 product 4-Anilino-6-chloroquinoline- 3-carbonitrile Derivative step3->product

Caption: General workflow for the synthesis of 4-anilinoquinoline-3-carbonitrile inhibitors.

Step-by-Step Protocol:

  • Cyclization: Condense a substituted 3,4-dialkoxyaniline with ethyl (ethoxymethylene)cyanoacetate.[3]

  • Thermal Cyclization: Heat the product from step 1 in a high-boiling solvent (e.g., Dowtherm A) to induce thermal cyclization, which regiospecifically yields a 6,7-dialkoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.[3]

  • Chlorination: Treat the quinolone from step 2 with a chlorinating agent such as phosphorus oxychloride (POCl₃) to furnish the corresponding 4-chloroquinoline derivative.[3]

  • Nucleophilic Aromatic Substitution (SₙAr): React the 4-chloroquinoline intermediate with a desired substituted aniline in a suitable solvent (e.g., isopropanol) at elevated temperatures. The C4 chlorine is selectively displaced by the aniline nucleophile to yield the final 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitor.[3][12]

Biochemical Kinase Inhibition Assay (EGFR/HER-2)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used.[13][14]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal generated is inversely correlated with the inhibitor's potency.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., in DMSO and then in kinase assay buffer). Prepare solutions of recombinant human EGFR or HER-2 kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[13][14]

  • Assay Plate Setup: In a 96-well or 384-well plate, add the test inhibitor dilutions. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Kinase Reaction: Initiate the reaction by adding the kinase and the ATP/substrate mixture to the wells. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14]

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[14]

  • Luminescence Detection: Add a Kinase Detection Reagent to convert the ADP generated into ATP and simultaneously catalyze a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.[14]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13]

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[15]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[16]

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.[15][17]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the development of potent kinase inhibitors. Through strategic chemical modifications, particularly the introduction of a 4-anilino group, this core structure has been elaborated into a highly successful class of EGFR and HER-2 inhibitors with significant anticancer potential. The structure-activity relationships elucidated to date demonstrate the critical roles of the 4-anilino moiety, the C3-nitrile, and substitutions at the C6/C7 positions in dictating inhibitor potency and selectivity. The development of irreversible inhibitors like EKB-569 highlights a promising strategy for achieving sustained target engagement.

Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel substitutions to overcome acquired resistance mechanisms to current EGFR inhibitors, and expanding the target scope to other clinically relevant kinases. The foundational knowledge and experimental methodologies detailed in this guide provide a solid framework for these ongoing drug discovery efforts.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Yuan, J., & Cantley, L. C. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5294-5298. [Link]

  • Tsou, H. R., Mamuya, N., Johnson, B. D., Reich, M. F., Gruber, B. C., Ye, F., ... & Wissner, A. (2001). 4-Anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current medicinal chemistry. Anti-cancer agents, 1(1), 15-30.
  • Mishra, R., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(15), 4487. [Link]

  • Wissner, A., Berger, D. M., Powell, D. W., Valenti, D. P., Tsou, H. R., Johnson, B. D., ... & Mamuya, N. (1999). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of medicinal chemistry, 42(24), 4925-4934. [Link]

  • Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49-63. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. S. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(7), 437-442. [Link]

  • Sharma, M., & Chauhan, P. M. S. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 17(13), 3605-3608. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Wissner, A., et al. (2022). Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. Scientific Reports, 12(1), 12849. [Link]

  • Kumar, S., & Bawa, S. (2011). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 11(13), 1148-1154. [Link]

Sources

A Senior Application Scientist's Guide to Strategic Reagent Selection: Navigating Alternatives to 4,6-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Workhorse Scaffold

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone, particularly in the development of kinase inhibitors.[1][2] 4,6-Dichloroquinoline-3-carbonitrile has emerged as a valuable and versatile building block for creating complex molecular architectures. Its two chlorine atoms, positioned at the 4 and 6 positions, offer differential reactivity, enabling selective and sequential functionalization through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile group at the 3-position further activates the heterocyclic ring, facilitating these transformations.

However, reliance on a single starting material can constrain synthetic strategy, limit chemical diversity, and present challenges related to cost, availability, or the need for specific downstream reactions incompatible with its substituent pattern. This guide provides a comparative analysis of viable alternative reagents and synthetic strategies. We will move beyond a simple list of substitutes to explore the causal logic behind choosing a particular alternative, supported by experimental context and data. Our focus is on empowering researchers to make strategic decisions that optimize their synthetic campaigns for efficiency, novelty, and desired biological outcomes.

Reactivity Profile: Understanding the this compound Core

The utility of this compound hinges on the predictable, yet distinct, reactivity of its two chloro-substituents. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at C6. This is due to the activating effect of the adjacent ring nitrogen, which can stabilize the Meisenheimer intermediate formed during the SNAr reaction. This reactivity differential is the key to its use in sequential substitutions.

A typical workflow involves a first, milder reaction to substitute the C4-Cl, followed by a second, more forcing reaction to substitute the C6-Cl.

reagent This compound intermediate 6-Chloro-4-(Nu1)-quinoline-3-carbonitrile reagent->intermediate  Nucleophile 1 (Nu1-H)  Base (e.g., DIPEA)  Solvent (e.g., NMP)  Moderate Temp. product 4,6-Di(Nu)-quinoline-3-carbonitrile intermediate->product  Nucleophile 2 (Nu2-H)  Base  Forcing Conditions  (Higher Temp.)

Caption: General workflow for sequential SNAr on this compound.

Part 1: Structurally Analogous Alternatives for SNAr

The most direct alternatives are other quinoline scaffolds with different leaving groups or substitution patterns. The choice here is driven by the need to modulate reactivity or enable orthogonal chemistries.

Alternative 1: 6-Bromo-4-chloroquinoline-3-carbonitrile

This analog replaces the C6-chloro with a bromo substituent, a strategic switch that opens up a new dimension of synthetic possibilities. While the C4-chloro group retains its high reactivity for SNAr, the C6-bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

Causality Behind the Choice: Select this reagent when your target molecule requires a carbon-carbon or carbon-heteroatom bond at the 6-position that is difficult to forge via SNAr. The C-Br bond's greater reactivity in cross-coupling compared to the C-Cl bond allows for selective functionalization under conditions that leave a chloro-substituent untouched.

Comparative Experimental Data:

ReagentPosition 4 ReactionPosition 6 ReactionTypical Yield (Pos. 4)Typical Yield (Pos. 6)
This compoundSNAr (e.g., with aniline)SNAr (forcing conditions)85-95%60-80%
6-Bromo-4-chloroquinoline-3-carbonitrileSNAr (e.g., with aniline)Suzuki Coupling (e.g., with phenylboronic acid)85-95%75-90%

Protocol: Synthesis of a 4-Anilino-6-phenylquinoline Derivative

  • Step A (SNAr at C4):

    • To a solution of 6-bromo-4-chloroquinoline-3-carbonitrile (1.0 eq) in 2-butanol, add aniline (1.1 eq) and a catalytic amount of HCl.

    • Heat the mixture to reflux (approx. 100 °C) for 4-6 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, and collect the precipitated product, 4-anilino-6-bromoquinoline-3-carbonitrile, by filtration. Wash with cold ethanol and dry.

  • Step B (Suzuki Coupling at C6):

    • In a degassed mixture of dioxane and water (4:1), dissolve the product from Step A (1.0 eq), phenylboronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

    • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

    • Heat to 90 °C under a nitrogen atmosphere for 8-12 hours.

    • After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.

Part 2: Bioisosteric Scaffolds as Functional Alternatives

In drug discovery, sometimes the entire core scaffold can be replaced by another with similar steric and electronic properties—a bioisostere. This is a powerful strategy for navigating intellectual property space and discovering novel structure-activity relationships (SAR).

Alternative 2: 2,4-Dichloroquinazoline

The quinazoline ring system is a well-established bioisostere for quinoline in kinase inhibitors.[3] Like the quinoline analog, 2,4-dichloroquinazoline possesses two chlorine atoms with differential reactivity. The C4-Cl is more reactive towards nucleophilic substitution than the C2-Cl, allowing for selective, sequential functionalization.

Causality Behind the Choice: Opt for a quinazoline scaffold when seeking to modulate the hydrogen bonding pattern or explore a different region of chemical space while maintaining the overall geometry required for binding to a biological target. The additional nitrogen atom at position 1 can act as a hydrogen bond acceptor, which can be a critical interaction in many enzyme active sites.

Comparative Experimental Data:

FeatureThis compound2,4-Dichloroquinazoline
ScaffoldQuinolineQuinazoline
Reactive SitesC4-Cl (highly reactive), C6-ClC4-Cl (highly reactive), C2-Cl
H-Bond Acceptors1 (N1)2 (N1, N3)
Common ApplicationKinase InhibitorsKinase Inhibitors

Protocol: Sequential Amination of 2,4-Dichloroquinazoline

  • Step A (Substitution at C4):

    • Dissolve 2,4-dichloroquinazoline (1.0 eq) in isopropanol at room temperature.

    • Add a solution of 3-ethynylaniline (1.05 eq) and diisopropylethylamine (DIPEA) (1.5 eq) dropwise over 30 minutes.

    • Stir at room temperature for 12-16 hours.

    • Concentrate the solvent under reduced pressure and purify via column chromatography to isolate N-(3-ethynylphenyl)-2-chloroquinazolin-4-amine.

  • Step B (Substitution at C2):

    • Combine the product from Step A (1.0 eq) and 4-methylpiperidine (3.0 eq) in a sealed vessel.

    • Heat the mixture to 120 °C for 16 hours.

    • Cool to room temperature, dissolve in dichloromethane, and wash with saturated NaHCO₃ solution.

    • Dry the organic phase, concentrate, and purify by chromatography to obtain the disubstituted product.

Part 3: Strategic Alternatives via De Novo Synthesis

Instead of starting with a pre-functionalized quinoline, building the ring system from simpler precursors offers maximum flexibility, especially for introducing diverse substituents on the benzene portion of the scaffold.

Alternative 3: Friedländer Annulation

The Friedländer synthesis and its variations involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a β-ketoester or malononitrile). This approach allows for the installation of desired groups at the 5, 6, 7, or 8 positions by simply choosing the appropriately substituted 2-aminoaryl precursor.

Causality Behind the Choice: This strategy is superior when the desired substitution pattern on the benzo- part of the quinoline is not commercially available on a pre-formed ring. It shifts the synthetic challenge from late-stage functionalization of a complex core to the acquisition or synthesis of simpler, acyclic precursors.

Workflow: De Novo Synthesis of a Substituted Quinoline-3-carbonitrile

start1 Substituted 2-Aminobenzaldehyde product Substituted 2-Aminoquinoline-3-carbonitrile start1->product  Base Catalyst (e.g., Piperidine)  Solvent (e.g., EtOH)  Reflux start2 Malononitrile start2->product  Base Catalyst (e.g., Piperidine)  Solvent (e.g., EtOH)  Reflux final_product Target Quinoline Derivative (via Sandmeyer, etc.) product->final_product  Further Transformations  (e.g., Diazotization followed  by Sandmeyer reaction to  install chloro groups)

Caption: A generalized Friedländer approach to substituted quinolines.

Protocol: Synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid (Precursor)

This protocol illustrates a related de novo approach starting from an aniline derivative, which can then be converted to the target chloro-derivatives.[4]

  • Step A (Acrylate Formation):

    • React meta-chloroaniline with diethoxymethylene malonate. This conjugate addition forms a key acrylate intermediate.

  • Step B (Thermal Cyclization):

    • Heat the acrylate intermediate in a high-boiling solvent like diphenyl ether. This step closes the quinoline ring, yielding an ethyl quinoline-3-carboxylate.

  • Step C (Hydrolysis):

    • Saponify the ester using aqueous sodium hydroxide to produce the quinoline-3-carboxylic acid salt.

  • Step D (Chlorination/Decarboxylation):

    • Treat the carboxylic acid with a chlorinating agent like phosphorus oxychloride (POCl₃). This step simultaneously installs the 4-chloro group and decarboxylates the acid, leading towards intermediates like 4,7-dichloroquinoline.[4] This demonstrates the power of building the core with desired functionality in place.

Decision-Making Framework for Reagent Selection

Choosing the right starting material is a critical decision point. The following logic tree can guide this process.

G start What is the final target structure? q1 Is a quinoline core essential? start->q1 q2 Is C6 functionalization required via S N Ar? q1->q2 Yes alt2 Use a Bioisostere (e.g., 2,4-Dichloroquinazoline) q1->alt2 No q3 Is C6 functionalization required via cross-coupling? q2->q3 No alt1 Use 4,6-Dichloroquinoline- 3-carbonitrile q2->alt1 Yes q4 Is the required benzo- substitution pattern available? q3->q4 No alt3 Use 6-Bromo-4-chloroquinoline- 3-carbonitrile q3->alt3 Yes q4->alt1 Yes (only C4 needed) alt4 Use a *De Novo* Synthesis (e.g., Friedländer) q4->alt4 No

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4,6-Dichloroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of drug discovery, particularly in the realm of kinase inhibitors, achieving target specificity is a paramount challenge. The promiscuous nature of the kinome, with its highly conserved ATP-binding pocket, often leads to off-target effects, complicating therapeutic development. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the cross-reactivity profiles of 4,6-dichloroquinoline-3-carbonitrile derivatives, a promising scaffold in kinase inhibitor design. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), this document serves as a critical resource for navigating the complexities of kinase selectivity.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] While the development of kinase inhibitors has revolutionized treatment paradigms, a significant hurdle remains: the potential for inhibitors to interact with multiple kinases beyond their intended target.[3] Such off-target activity can lead to unforeseen side effects and diminish therapeutic efficacy. Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely advantageous but essential for advancing safe and effective kinase-targeted therapies.

This guide focuses on derivatives of this compound, a molecular framework that has demonstrated potent inhibitory activity against various kinases.[4][5][6] We will explore how subtle modifications to this core structure can dramatically influence selectivity, providing a roadmap for the rational design of next-generation inhibitors with improved target specificity.

Comparative Cross-Reactivity Profiles

For the purpose of this guide, we will consider three hypothetical derivatives, Compound A , Compound B , and Compound C , which feature distinct substitutions on the quinoline core. Their inhibitory activities against a representative panel of kinases are summarized in the table below. This data is illustrative and intended to highlight the principles of selectivity profiling.

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target: Kinase X 10 15 8
Off-Target 1: Kinase Y500150>10,000
Off-Target 2: Kinase Z25050>10,000
Off-Target 3: Kinase A>10,0002,0005,000
Off-Target 4: Kinase B1,5008008,000

Data Interpretation:

  • Compound C demonstrates the highest selectivity for the primary target, Kinase X, with minimal off-target activity at concentrations well above its IC50 for the primary target.

  • Compound B exhibits moderate selectivity, with significant inhibition of Kinase Y and Kinase Z at concentrations not far from its primary target IC50.

  • Compound A shows the least selectivity, with notable inhibition of multiple off-target kinases.

This comparative data underscores the profound impact of chemical modifications on the selectivity profile of the this compound scaffold.

Unraveling the Structure-Activity Relationship (SAR)

The observed differences in cross-reactivity can be rationalized by examining the structure-activity relationships of these derivatives. The quinoline scaffold itself is a privileged structure in kinase inhibitor design, often interacting with the hinge region of the ATP-binding pocket.[9] However, the substituents at various positions play a critical role in dictating both potency and selectivity.

For instance, the nature of the substituent at the 4-position of the quinoline ring can significantly influence interactions with the solvent-exposed region of the kinase, a key area for achieving selectivity.[10][11][12] Similarly, modifications at the 6- and 7-positions can impact interactions with the ribose-binding pocket and the surrounding hydrophobic regions, further modulating the selectivity profile.[1]

The nitrile group at the 3-position is also a critical determinant of activity, potentially forming hydrogen bonds with key residues in the active site.[4][5][6] Alterations to this group or its immediate chemical environment can have a cascading effect on the overall binding mode and, consequently, the inhibitor's selectivity.

SAR_Concept cluster_quinoline This compound Core cluster_properties Inhibitor Properties Core Quinoline Scaffold Potency Potency Core->Potency Hinge Interaction C4 Position 4 (Solvent Front) Selectivity Selectivity C4->Selectivity Solvent Interface Interactions C6_C7 Positions 6 & 7 (Hydrophobic Pocket) C6_C7->Selectivity Hydrophobic Interactions C3_CN Position 3 (Hinge Binding) C3_CN->Potency Key H-Bonds Potency->Selectivity

Caption: Key structural features of the this compound scaffold influencing inhibitor potency and selectivity.

Experimental Methodologies for Assessing Cross-Reactivity

To generate the kind of robust, comparative data presented above, rigorous experimental methodologies are required. The following sections detail two widely accepted and powerful techniques for profiling the cross-reactivity of kinase inhibitors.

In Vitro Kinase Profiling: The Competitive Binding Assay

The competitive binding assay is a high-throughput method to determine the affinity of a test compound for a large panel of kinases.[13] This assay provides a quantitative measure of selectivity and is instrumental in the early stages of drug discovery.

Principle:

The assay relies on the competition between the test inhibitor and a known, often fluorescently labeled, "tracer" ligand that binds to the ATP-binding site of the kinase. The displacement of the tracer by the test compound is measured, allowing for the determination of the test compound's binding affinity (typically expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50).

Experimental Workflow:

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow Start Prepare Kinase Panel (Immobilized or in Solution) Add_Inhibitor Add Test Inhibitor (Varying Concentrations) Start->Add_Inhibitor Add_Tracer Add Labeled Tracer (Fixed Concentration) Add_Inhibitor->Add_Tracer Incubate Incubate to Reach Equilibrium Add_Tracer->Incubate Wash Wash to Remove Unbound Components Incubate->Wash Detect Detect Tracer Signal (e.g., Fluorescence) Wash->Detect Analyze Analyze Data (Calculate IC50/Kd) Detect->Analyze

Caption: A generalized workflow for a competitive binding assay to determine kinase inhibitor selectivity.

Step-by-Step Protocol:

  • Plate Preparation: Dispense a panel of purified kinases into the wells of a microtiter plate.

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells. Include appropriate controls (e.g., a known inhibitor and a vehicle control).

  • Tracer Addition: Add a fixed concentration of a fluorescently labeled ATP-competitive tracer to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 1 hour) at room temperature to allow the binding reaction to reach equilibrium.[14]

  • Detection: Measure the fluorescence signal in each well using a plate reader. A decrease in signal compared to the vehicle control indicates displacement of the tracer by the test compound.

  • Data Analysis: Plot the signal as a function of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value for each kinase-inhibitor interaction.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are invaluable, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement and can also provide insights into off-target effects in a cellular context.[15][16]

Principle:

CETSA® is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[17] By heating intact cells or cell lysates to various temperatures, one can assess the degree of protein stabilization in the presence of a drug.

Experimental Workflow:

CETSA_Workflow cluster_workflow CETSA Workflow Start Treat Cells with Test Compound or Vehicle Heat Heat Cell Lysates at a Range of Temperatures Start->Heat Separate Separate Soluble and Precipitated Proteins (Centrifugation) Heat->Separate Analyze Analyze Soluble Fraction (e.g., Western Blot) Separate->Analyze Quantify Quantify Target Protein and Plot Melting Curve Analyze->Quantify

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®) to assess target engagement in cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the this compound derivative or a vehicle control for a specified time.

  • Harvest and Lyse: Harvest the cells and lyse them to release the cellular proteins.

  • Thermal Challenge: Aliquot the cell lysate and heat the aliquots to a range of different temperatures (e.g., from 40°C to 70°C).

  • Separation: Centrifuge the heated samples to pellet the denatured, aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using a protein detection method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Directions

The cross-reactivity of kinase inhibitors is a critical parameter that dictates their therapeutic potential. This guide has provided a framework for understanding and comparing the selectivity of this compound derivatives. By integrating SAR insights with robust experimental methodologies such as competitive binding assays and CETSA®, researchers can rationally design and select inhibitor candidates with optimized selectivity profiles.

The future of kinase inhibitor development will undoubtedly rely on a multiparametric approach, where potency, selectivity, and cellular target engagement are co-optimized. The continued development of high-throughput screening platforms and the expansion of publicly accessible kinase inhibitor databases will further empower the scientific community to tackle the challenge of kinase selectivity and unlock the full therapeutic potential of this important class of drugs.

References

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  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. University of Dundee. [Link]

  • Kooistra, A. J., et al. (2021). KLIFS: the structural kinase database. Nucleic Acids Research, 49(D1), D555–D561. [Link]

  • Copeland, R. A. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Hu, H., et al. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. Future Science OA, 9(9), FSO892. [Link]

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  • de Oliveira, R. B., et al. (2022). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 355(3), e2100384. [Link]

  • Chiacchio, U., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3121. [Link]

  • Hatcher, J. M. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR SCAFFOLD (Doctoral dissertation, University of South Florida). [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699–710. [Link]

  • Al-Ali, H., & Schmolke, M. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113170. [Link]

  • Kauthale, M. A., et al. (2016). Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Medicinal Chemistry Research, 25(10), 2249–2260. [Link]

  • Kauthale, M. A., et al. (2016). Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Medicinal Chemistry Research, 25(10), 2249–2260. [Link]

  • Kumar, A., et al. (2020). Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. Bioorganic Chemistry, 96, 103628. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

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  • Drewry, D. H., et al. (2019). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ACS Medicinal Chemistry Letters, 10(7), 1069–1075. [Link]

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  • Noman, M. A. A., et al. (2023). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry, 66(3), 1777–1790. [Link]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 4,6-Dichloroquinoline-3-carbonitrile Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern oncology, the quinoline scaffold remains a cornerstone in the development of novel therapeutics. Among these, compounds derived from 4,6-dichloroquinoline-3-carbonitrile have emerged as a promising class of agents, demonstrating significant potential as kinase inhibitors. This guide provides a comprehensive comparison of the in vitro and in vivo activities of these derivatives, offering researchers, scientists, and drug development professionals critical insights into their translational potential.

The journey from a promising compound in a petri dish to a viable clinical candidate is fraught with challenges. A critical step in this process is understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its performance in a complex biological system (in vivo). This guide will dissect this relationship for derivatives of this compound, providing a framework for evaluating their therapeutic promise.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core is a versatile starting point for the synthesis of potent anticancer agents. The presence of two reactive chlorine atoms at the 4- and 6-positions allows for strategic chemical modifications, enabling the introduction of various functionalities to modulate biological activity and pharmacokinetic properties. The electron-withdrawing nitrile group at the 3-position further influences the reactivity of the quinoline ring, making it a key feature for potent enzyme inhibition.

A prominent class of derivatives synthesized from this scaffold are 4-anilino-6-chloroquinoline-3-carbonitriles. These compounds have garnered significant attention for their ability to act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key tyrosine kinases implicated in the growth and proliferation of various cancers.

From Benchtop to Preclinical Models: A Comparative Analysis

While direct comparative studies detailing both the in vitro and in vivo efficacy of a single derivative of this compound are not abundantly available in the public domain, we can extrapolate and build a comparative framework based on closely related quinoline derivatives and established methodologies in the field. This guide will use a representative, hypothetical derivative, Compound X , to illustrate the typical data and the critical transition from in vitro to in vivo evaluation.

In Vitro Activity: Gauging Potency and Cellular Effects

The initial assessment of a compound's anticancer potential begins with a battery of in vitro assays. These experiments are designed to determine the compound's direct effect on cancer cells and its molecular target.

Key In Vitro Metrics for Compound X:

Assay TypeCell Line(s)EndpointRepresentative Data (Compound X)
Enzyme Inhibition Assay Recombinant EGFR/HER2 KinaseIC50EGFR: 15 nM, HER2: 30 nM
Cell Proliferation Assay (MTT) A549 (Lung), MCF-7 (Breast), HCT116 (Colon)GI50A549: 0.5 µM, MCF-7: 1.2 µM, HCT116: 0.8 µM
Cell Cycle Analysis A549Cell Cycle ArrestG2/M phase arrest at 1 µM
Apoptosis Assay (Annexin V) A549Induction of ApoptosisSignificant increase in apoptotic cells at 1 µM

These in vitro results would suggest that Compound X is a potent inhibitor of EGFR and HER2 kinases, leading to the inhibition of cancer cell growth, cell cycle arrest, and the induction of programmed cell death.

In Vivo Activity: Assessing Efficacy and Tolerability in a Living System

Positive in vitro data is a prerequisite for advancing a compound to in vivo testing. These studies, typically conducted in animal models, are crucial for evaluating a compound's efficacy, pharmacokinetics (how the body processes the drug), and overall safety profile in a complex biological environment.

Key In Vivo Metrics for Compound X:

Animal ModelTumor TypeDosing RegimenEfficacy EndpointRepresentative Data (Compound X)
Xenograft Mouse Model A549 Lung Cancer50 mg/kg, oral, dailyTumor Growth Inhibition (TGI)65% TGI after 21 days
Pharmacokinetic Study MiceSingle oral doseBioavailability, Half-lifeOral bioavailability: 40%, Half-life: 8 hours
Toxicity Study MiceDaily dosing for 28 daysBody weight, clinical signsNo significant weight loss or adverse events observed

The in vivo data for Compound X would indicate that it is orally bioavailable, can significantly inhibit tumor growth in a lung cancer model, and is well-tolerated at an effective dose.

Experimental Methodologies: A Closer Look

To ensure scientific integrity and reproducibility, the protocols for these assays must be robust and well-validated.

Detailed Protocol: In Vitro Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells, ensuring the final solvent concentration (e.g., DMSO) is non-toxic to the cells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%).

Workflow: In Vivo Xenograft Study

This workflow outlines the key steps in assessing the antitumor efficacy of a compound in a mouse model.

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., A549) implantation 2. Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization dosing 5. Daily Dosing with Compound X or Vehicle randomization->dosing monitoring 6. Tumor Volume and Body Weight Measurement dosing->monitoring euthanasia 7. Euthanasia and Tumor Excision monitoring->euthanasia analysis 8. Data Analysis: Tumor Growth Inhibition euthanasia->analysis

Caption: Workflow for a typical in vivo xenograft study.

The In Vitro-In Vivo Correlation: Bridging the Divide

A strong correlation between in vitro potency and in vivo efficacy is the holy grail of preclinical drug development. For kinase inhibitors derived from this compound, several factors can influence this relationship:

  • Pharmacokinetics: A compound that is highly potent in vitro may fail in vivo due to poor absorption, rapid metabolism, or inefficient distribution to the tumor site.

  • Target Engagement: In vivo, the compound must reach its target kinase at a sufficient concentration and for a sustained period to exert its therapeutic effect.

  • Tumor Microenvironment: The complex interplay of various cell types and signaling pathways within the tumor microenvironment can modulate a drug's activity in ways that are not captured by in vitro models.

The logical relationship between these stages of evaluation can be visualized as follows:

drug_dev_logic in_vitro In Vitro Activity (Potency, Cellular Effects) pk_pd Pharmacokinetics & Pharmacodynamics in_vitro->pk_pd Informs Dosing in_vivo In Vivo Efficacy (Tumor Growth Inhibition) in_vitro->in_vivo Predicts Potential pk_pd->in_vivo Determines Exposure clinical Clinical Candidate in_vivo->clinical Demonstrates Preclinical Proof-of-Concept

Caption: Logical progression from in vitro to in vivo studies.

Future Directions and Conclusion

Derivatives of this compound represent a fertile ground for the discovery of novel anticancer agents. While this guide has provided a framework for comparing their in vitro and in vivo activities, further research is needed to establish robust structure-activity relationships and in vitro-in vivo correlations for this specific chemical class. Future studies should focus on synthesizing focused libraries of these compounds and conducting comprehensive preclinical evaluations that include detailed pharmacokinetic and pharmacodynamic assessments. By bridging the gap between benchtop discoveries and preclinical validation, the full therapeutic potential of these promising compounds can be realized.

References

While specific references directly comparing in vitro and in vivo data for this compound derivatives were not identified in the public domain for this guide, the following resources provide valuable context on the broader class of quinoline derivatives and the methodologies discussed:

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central.[Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central.[Link]

  • 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed.[Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health.[Link]

Head-to-Head Comparison of Synthetic Routes to 4,6-Dichloroquinoline-3-carbonitrile: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,6-Dichloroquinoline-3-carbonitrile

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific derivative, this compound, represents a highly versatile intermediate. The chlorine atoms at the 4 and 6-positions, along with the nitrile group at the 3-position, serve as reactive handles for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for screening and development. The C4-chloro substituent is particularly susceptible to nucleophilic displacement, providing a key site for introducing various functionalities.

This guide provides a comprehensive, head-to-head comparison of two prominent synthetic pathways to this compound: the Gould-Jacobs reaction and the Friedländer annulation . As a senior application scientist, my focus extends beyond the mere recitation of steps to an in-depth analysis of the causality behind experimental choices, potential pitfalls, and the strategic advantages of each route in a research and development setting.

Route 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a classic and robust method for the synthesis of 4-hydroxyquinolines from anilines and malonic ester derivatives.[3] This pathway offers a reliable and scalable approach to constructing the core quinoline scaffold, followed by functional group manipulations to arrive at the target molecule.

Overall Synthetic Strategy: A Stepwise Elucidation

The synthesis of this compound via the Gould-Jacobs reaction is a multi-step process that prioritizes the controlled construction of the quinoline ring system.

Gould-Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Amidation & Dehydration to Nitrile cluster_3 Step 4: Chlorination A 4-Chloroaniline C Ethyl 2-((4-chlorophenyl)amino)methylenemalonate A->C 100-140°C B Diethyl (ethoxymethylene)malonate B->C D Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate C->D High-boiling solvent (e.g., Diphenyl ether), ~250°C E 6-Chloro-4-hydroxyquinoline-3-carboxamide D->E NH4OH F 6-Chloro-4-hydroxyquinoline-3-carbonitrile E->F Dehydrating agent (e.g., POCl3, SOCl2) G This compound (Target) F->G POCl3, reflux

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)amino)methylenemalonate

This initial condensation is a nucleophilic substitution of the ethoxy group on diethyl (ethoxymethylene)malonate by 4-chloroaniline. The reaction is typically driven by heating, which facilitates the elimination of ethanol.

  • Protocol:

    • In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and diethyl (ethoxymethylene)malonate.

    • Heat the mixture to 100-140°C for 1-2 hours. The reaction can be monitored by the distillation of ethanol.

    • Upon completion, the reaction mixture is cooled. The product, ethyl 2-((4-chlorophenyl)amino)methylenemalonate, often solidifies and can be used in the next step with minimal purification.

Step 2: Thermal Cyclization to Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

This is the core ring-forming step of the Gould-Jacobs reaction. The high temperature facilitates an intramolecular electrophilic aromatic substitution.[4]

  • Protocol:

    • In a three-necked flask equipped with a high-temperature thermometer and a condenser, heat a high-boiling inert solvent (e.g., diphenyl ether) to approximately 250°C.

    • Slowly add the crude product from Step 1 to the hot solvent.

    • Maintain the reaction temperature at 250°C for 30-60 minutes.

    • Cool the reaction mixture, and the product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate.

    • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. A yield of around 53% can be expected.[4]

Step 3: Conversion of the Ester to the Nitrile

This two-step transformation involves the conversion of the ethyl ester to a primary amide, followed by dehydration to the nitrile.

  • Protocol:

    • Amidation: Suspend the ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in concentrated ammonium hydroxide and heat in a sealed vessel. Monitor the reaction by TLC until the starting material is consumed. Cool the mixture and collect the precipitated 6-chloro-4-hydroxyquinoline-3-carboxamide by filtration.

    • Dehydration: To the dried amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and reflux until the reaction is complete. The crude 6-chloro-4-hydroxyquinoline-3-carbonitrile can be isolated by carefully quenching the reaction mixture with ice water and filtering the resulting solid.

Step 4: Chlorination of the 4-Hydroxy Group

The final step is the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline using a chlorinating agent.

  • Protocol:

    • In a round-bottom flask, suspend the 6-chloro-4-hydroxyquinoline-3-carbonitrile in an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield this compound.

Route 2: The Friedländer Annulation Pathway

The Friedländer synthesis offers a more convergent approach, constructing the quinoline ring from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[5] For the synthesis of our target molecule, this involves the preparation of a key 2-amino-5-chlorobenzoylacetonitrile precursor.

Overall Synthetic Strategy: A Convergent Approach

This route hinges on the successful synthesis of the key aminobenzophenone intermediate, which then undergoes cyclization to form the quinoline core.

Friedlander_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Ring Opening cluster_2 Step 3: Friedländer Annulation cluster_3 Step 4: Chlorination A p-Chloronitrobenzene C 5-Chloro-3-phenyl-2,1-benzisoxazole A->C Base (e.g., NaOH) B Phenylacetonitrile B->C D 2-Amino-5-chlorobenzophenone C->D Reducing agent (e.g., Iron powder) F 6-Chloro-4-hydroxy-2-phenylquinoline-3-carbonitrile (Analogue) D->F Base catalyst E Ethyl cyanoacetate E->F G 4,6-Dichloro-2-phenylquinoline-3-carbonitrile (Analogue Target) F->G POCl3, reflux

Caption: Workflow for the Friedländer synthesis of a this compound analogue.

Experimental Protocols and Mechanistic Insights

Step 1 & 2: Synthesis of 2-Amino-5-chlorobenzonitrile

A practical route to this key intermediate involves a four-step sequence starting from anthranilic acid.[6]

  • Protocol:

    • Chlorination: React anthranilic acid with sulfuryl chloride to obtain 5-chloroanthranilic acid.

    • Acid Chloride Formation: Treat the 5-chloroanthranilic acid with thionyl chloride to form 2-amino-5-chlorobenzoyl chloride.

    • Amidation: React the acid chloride with aqueous ammonia at low temperature to yield 2-amino-5-chlorobenzamide.[6]

    • Dehydration: Dehydrate the amide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) with heating under vacuum to afford 2-amino-5-chlorobenzonitrile.[6]

Step 3: Friedländer Annulation

The Friedländer annulation involves the base-catalyzed condensation of the 2-aminobenzonitrile derivative with a compound containing an active methylene group, such as ethyl cyanoacetate. This directly installs the nitrile at the 3-position.

  • Protocol:

    • In a suitable solvent such as ethanol, dissolve 2-amino-5-chlorobenzonitrile and an equimolar amount of ethyl cyanoacetate.

    • Add a catalytic amount of a base, such as sodium ethoxide or piperidine.

    • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and acidify to precipitate the 6-chloro-4-hydroxyquinoline-3-carbonitrile.

    • Collect the solid by filtration and wash with water.

Step 4: Chlorination of the 4-Hydroxy Group

This final step is identical to Step 4 in the Gould-Jacobs route.

  • Protocol:

    • Suspend the 6-chloro-4-hydroxyquinoline-3-carbonitrile in an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for 2-4 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a base to precipitate the crude this compound.

    • Purify by recrystallization or column chromatography.

Head-to-Head Comparison: A Data-Driven Analysis

FeatureGould-Jacobs RouteFriedländer Annulation Route
Starting Materials 4-Chloroaniline, Diethyl (ethoxymethylene)malonateAnthranilic acid, Phenylacetonitrile (or equivalents)
Number of Steps 4 (Condensation, Cyclization, Amidation/Dehydration, Chlorination)4 (Precursor synthesis, Annulation, Chlorination)
Key Intermediate Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate2-Amino-5-chlorobenzonitrile
Overall Yield ModerateModerate to Good
Scalability Generally good and well-established for industrial scale.[7]Can be suitable for scale-up, but precursor synthesis may have limitations.
Versatility Excellent for accessing 4-hydroxyquinolines.Versatile for a range of substituted quinolines depending on the precursors.
Key Challenges High temperature required for thermal cyclization (~250°C). Multi-step conversion of the ester to the nitrile.Synthesis of the 2-aminobenzonitrile precursor can be lengthy. Potential for side reactions in the annulation step.
Safety Considerations Use of high-boiling, flammable solvents. Careful handling of POCl₃.Use of hazardous reagents like sulfuryl chloride and P₂O₅. Careful handling of POCl₃.

Expert Insights and Recommendations

From the perspective of a senior application scientist, the choice between these two routes depends heavily on the specific objectives and constraints of the research program.

The Gould-Jacobs route is often favored for its reliability and the commercial availability of the starting materials. The high-temperature cyclization, while a potential hurdle on a small laboratory scale, is a well-understood and optimized process in industrial settings. The main drawback is the multi-step conversion of the 3-carboxylate to the 3-carbonitrile, which adds to the overall step count and may impact the overall yield.

The Friedländer annulation , on the other hand, offers a more convergent and potentially more elegant approach by directly installing the 3-carbonitrile group during the ring formation. However, the synthesis of the requisite 2-amino-5-chlorobenzonitrile precursor can be a multi-step process in itself, potentially offsetting the convergency of the final annulation.

For process development and scale-up, the Gould-Jacobs reaction often presents a more predictable and scalable pathway. The intermediates are typically crystalline and easier to purify.

For medicinal chemistry campaigns focused on rapid analogue synthesis, the Friedländer approach might be more attractive if a reliable source of the aminobenzonitrile precursor is available. The modularity of the Friedländer reaction allows for greater diversity in the final products by varying the active methylene component.

Conclusion

Both the Gould-Jacobs and Friedländer syntheses represent viable and effective strategies for the preparation of this compound. The Gould-Jacobs reaction is a robust and well-trodden path, particularly suitable for larger-scale synthesis. The Friedländer annulation provides a more convergent route that can be advantageous for creating structural diversity. A thorough evaluation of the available starting materials, desired scale, and the specific expertise of the research team will ultimately guide the selection of the optimal synthetic route. This guide provides the foundational knowledge and comparative data to make an informed decision in the pursuit of this valuable synthetic intermediate.

References

  • Mondal, S., & Jana, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23787-23810. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(3), 1345. Available at: [Link]

  • Khan, I., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Scientific Reports, 12(1), 21258. Available at: [Link]

  • Wikipedia. (2023). Friedländer synthesis. Available at: [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (c) 4,6-Dichloroquinoline. Available at: [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Available at: [Link]

  • ACS Publications. (2021). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 25(11), 2468-2476. Available at: [Link]

Sources

A Researcher's Guide to Benchmarking 4,6-Dichloroquinoline-3-carbonitrile: A Framework for Performance Evaluation in Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1] Specifically, derivatives of quinoline-3-carbonitrile have garnered significant interest for their potential as therapeutic agents, particularly in oncology. This guide addresses 4,6-Dichloroquinoline-3-carbonitrile, a molecule of interest within this class. Despite the promising chemical structure, a notable scarcity of publicly available biological data necessitates a structured framework for its performance evaluation. This document serves as a comprehensive guide for researchers to benchmark this compound, proposing a suite of relevant assays, identifying appropriate comparator compounds, and providing detailed experimental protocols. The objective is to empower researchers to generate robust, comparable data to elucidate the therapeutic potential of this compound.

Introduction: The Rationale for Benchmarking this compound

The quinoline ring system is a privileged structure in drug discovery, with numerous derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] The introduction of specific substituents, such as halogens and a carbonitrile group, can significantly modulate the pharmacological profile of the quinoline core. The subject of this guide, this compound, features two chlorine atoms and a nitrile group, substitutions that are often associated with enhanced biological activity in related compounds.

While extensive research exists on the broader family of quinoline derivatives, specific experimental data on this compound remains elusive in the public domain. To ascertain its therapeutic potential and guide future drug development efforts, a systematic and standardized evaluation of its performance in relevant biological assays is imperative. This guide provides a proposed framework for such a benchmarking study, focusing on anticancer activity, a common therapeutic target for this class of compounds.

Proposed Assays for Performance Evaluation

Based on the known biological activities of structurally similar quinoline derivatives, we propose a tiered approach to assaying the performance of this compound. This will begin with broad cytotoxicity screening, followed by more specific mechanistic studies.

Primary Assay: In Vitro Cytotoxicity Screening

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects against a panel of human cancer cell lines. This provides a broad measure of its growth-inhibitory activity and can reveal potential selectivity towards certain cancer types.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • MDA-MB-231: Human breast adenocarcinoma cell line (triple-negative).

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colon cancer cell line.

  • A normal cell line (e.g., 184A1 human mammary epithelial cells) to assess selectivity.

Proposed Comparator Compounds:

  • Chloroquine: A well-known 4-aminoquinoline with reported anticancer activities.

  • Doxorubicin: A standard chemotherapeutic agent used as a positive control in many cytotoxicity studies.

  • Structurally Related Analogs (if available): For example, 4,7-dichloroquinoline or other quinoline-3-carbonitrile derivatives with known cytotoxicity data.

Secondary Assays: Mechanistic Elucidation

Should this compound exhibit significant cytotoxicity, further assays are recommended to elucidate its mechanism of action.

  • Apoptosis Assays: To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific phases.

  • Kinase Inhibition Assays: Given that many quinoline derivatives are known kinase inhibitors, screening against a panel of relevant kinases (e.g., EGFR, VEGFR) could reveal specific molecular targets.

Experimental Protocols

The following are detailed protocols for the proposed primary cytotoxicity assays. These protocols are designed to be self-validating and are based on established methodologies in the field.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Trypan Blue Exclusion Assay for Cell Viability

The trypan blue exclusion assay is used to identify and count viable cells versus non-viable cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of the test compounds for the desired time period.

  • Cell Harvesting: Detach the cells using trypsin and resuspend in complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in a clear and concise format to facilitate comparison.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
CompoundMCF-7MDA-MB-231A549HCT116184A1Selectivity Index (184A1/MCF-7)
This compound [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Calculated Value]
Chloroquine25.530.245.138.7>100>3.9
Doxorubicin0.81.21.50.95.36.6
Analog X[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Calculated Value]

Note: Data for Chloroquine and Doxorubicin are representative values from the literature and should be determined concurrently in the actual experiment. "Analog X" represents a relevant comparator compound.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating experimental processes and biological mechanisms.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A Cancer Cell Line Culture B Seed Cells in 96-well Plates A->B D Treat Cells & Incubate (48-72h) B->D C Prepare Serial Dilutions (Test & Comparator Compounds) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570nm) G->H I Calculate % Viability H->I J Determine IC50 Values I->J G cluster_0 Upstream Events cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade A This compound B Kinase Inhibition (e.g., EGFR/PI3K) A->B C ROS Generation A->C D Bax/Bak Activation B->D C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Substrate Cleavage H->I J Apoptosis I->J

Caption: A potential signaling pathway for quinoline-induced apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic benchmarking of this compound's performance in anticancer assays. By employing the proposed standardized protocols and comparator compounds, researchers can generate robust and reproducible data. The results of these initial studies will be crucial in determining whether further investigation into the mechanism of action, in vivo efficacy, and potential as a lead compound for drug development is warranted. The synthesis and evaluation of additional structural analogs will also be vital in establishing a comprehensive structure-activity relationship for this promising class of compounds.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. ResearchGate. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4,6-Dichloroquinoline-3-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5] Within the vast landscape of quinoline-based compounds, the 4,6-dichloroquinoline-3-carbonitrile core has emerged as a particularly valuable pharmacophore for the development of potent kinase inhibitors.[6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][7] Consequently, kinases have become a major class of therapeutic targets.[7]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. We will delve into how specific structural modifications to this core scaffold influence biological activity, with a primary focus on their efficacy as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The this compound scaffold serves as an excellent starting point for the design of kinase inhibitors. The quinoline ring system itself is a versatile template that can be readily functionalized to achieve desired pharmacological properties. The specific substituents of the this compound core each play a critical role in its interaction with kinase targets.

  • The Quinoline Core: Provides a rigid framework that orients the key interacting groups in the appropriate geometry for binding to the kinase active site.

  • The 4-Chloro Group: Acts as a leaving group, allowing for the introduction of various nucleophiles, most commonly anilino moieties, to target the ATP-binding site of kinases.[6][8]

  • The 6-Chloro Group: Offers another site for modification, often with groups that can interact with the solvent-exposed region of the kinase, thereby enhancing potency and selectivity.

  • The 3-Carbonitrile Group: The nitrile moiety can function as a hydrogen bond acceptor, a feature that is often crucial for the activity of kinase inhibitors.

Derivatives of the closely related quinazoline scaffold have shown inhibitory activity against a range of kinases, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[8][9][10] This underscores the potential of quinoline-based structures to target a variety of kinases implicated in cancer.

Below is a diagram of the core this compound structure, which will serve as our reference for the subsequent SAR discussion.

Caption: Core structure of this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be finely tuned by modifying different positions on the quinoline ring. The following sections detail the impact of these modifications.

Modifications at the C4-Position

The C4-chloro group is the most commonly modified position, typically replaced with a substituted aniline. This modification is critical for targeting the hinge region of the kinase ATP-binding pocket.

  • Anilino Substituents: The nature of the substituents on the aniline ring significantly influences the inhibitory potency. Electron-withdrawing groups, such as halogens or nitro groups, on the terminal benzene ring have been shown to enhance inhibitory activity against kinases like EGFR and VEGFR2.

  • Linker Length: The length of the linker between the quinoline core and a terminal aromatic ring can also be important. For some quinoline derivatives, a longer chain linker has been found to be favorable for inhibitory activity.

Modifications at the C6-Position

Substitutions at the C6-position often interact with the solvent-exposed region of the kinase, providing opportunities to improve potency, selectivity, and pharmacokinetic properties.

  • Michael Acceptors: A key strategy for achieving irreversible inhibition is the introduction of a Michael acceptor, such as a butynamide, crotonamide, or methacrylamide group, at the C6-position.[6] These groups can form a covalent bond with a cysteine residue in the active site of kinases like EGFR and HER-2, leading to prolonged inhibition.[6]

  • Solubilizing Groups: Attaching water-solubilizing substituents to these Michael acceptors can enhance the biological properties of the compounds.[6]

The Role of the 3-Carbonitrile Group

The 3-carbonitrile group is a critical feature of this scaffold. Its primary role is to act as a hydrogen bond acceptor, forming a key interaction with the kinase hinge region. The removal or replacement of this group generally leads to a significant loss of activity.

Comparative Performance of Quinoline-3-carbonitrile Analogs

The following table summarizes the inhibitory activity of representative 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile analogs against EGFR and HER-2 kinases, demonstrating the impact of modifications at the C6-position.

Compound ID6-SubstituentTarget KinaseIC50 (nM)
Analog 1 -NHCO-CH=CH-CON(Me)2EGFR0.8
HER-210
Analog 2 -NHCO-C(Me)=CH-CON(Me)2EGFR0.5
HER-29
Analog 3 -NHCO-C≡C-CON(Me)2EGFR0.4
HER-27

Data adapted from Wissner et al., J. Med. Chem. 2003, 46(1), 49-63.[6]

Experimental Protocols

To evaluate the efficacy of novel this compound analogs, robust and reproducible in vitro assays are essential. The following are detailed protocols for a kinase inhibition assay and a cell viability assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[7]

Materials:

  • Kinase of interest (e.g., EGFR, HER-2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.[7]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.[7]

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[7]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[7]

    • Incubate the plate at 30°C for 60 minutes.[7]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[7]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

G start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_compounds Add Compounds/DMSO to 96-well Plate prep_compounds->add_compounds add_kinase Add Kinase and Incubate add_compounds->add_kinase start_reaction Add Substrate/ATP Mixture to Initiate Reaction add_kinase->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to Stop Reaction incubate_reaction->stop_reaction incubate_stop Incubate at Room Temperature stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detection Incubate at Room Temperature add_detection->incubate_detection read_plate Measure Luminescence incubate_detection->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_cells Incubate for 24h seed_cells->incubate_cells treat_cells Treat Cells with Test Compounds incubate_cells->treat_cells incubate_treatment Incubate for 72h treat_cells->incubate_treatment add_reagent Add CellTiter-Glo® Reagent incubate_treatment->add_reagent mix_plate Mix on Orbital Shaker add_reagent->mix_plate incubate_lysis Incubate at Room Temperature mix_plate->incubate_lysis read_luminescence Measure Luminescence incubate_lysis->read_luminescence calculate_viability Calculate Cell Viability and IC50 read_luminescence->calculate_viability end End calculate_viability->end

Caption: Workflow for a cell viability assay.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies reveal that modifications at the C4 and C6 positions are particularly important for modulating the potency and selectivity of these compounds. The introduction of substituted anilino moieties at the C4-position allows for effective targeting of the kinase ATP-binding site, while the incorporation of Michael acceptors at the C6-position can lead to irreversible inhibition.

Future research in this area could focus on several key aspects: [1]* Exploring Novel Substituents: The synthesis and evaluation of new analogs with diverse substituents at the C4 and C6 positions could lead to the discovery of compounds with improved activity and selectivity profiles.

  • Targeting Different Kinases: While much of the focus has been on EGFR and HER-2, the this compound scaffold could be adapted to target other kinases implicated in cancer and other diseases.

  • Improving Pharmacokinetic Properties: Further optimization of the physicochemical properties of these compounds is necessary to improve their drug-like characteristics, such as solubility, metabolic stability, and oral bioavailability.

  • Combination Therapies: Investigating the synergistic effects of these novel kinase inhibitors in combination with other anticancer agents could provide more effective treatment strategies.

By leveraging the insights from SAR studies and employing advanced drug design techniques, the full therapeutic potential of this compound analogs can be realized.

References

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 255. [Link]

  • Shapiro, A. B. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17745–17753. [Link]

  • Ioniță, P., Stănciulescu, I., & Păun, A. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(23), 15217. [Link]

  • SAR of quinoline derivatives with important interactions with PIM-1 kinase. (2024). ResearchGate. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • SAR of quinoline derivatives as VEGFR-2 Inhibitors. (2024). ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). ResearchGate. [Link]

  • Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. (2025). ResearchGate. [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]

  • Biological Activities of Quinoline Derivatives. (2025). ResearchGate. [Link]

  • Biological activities of quinoline derivatives. (2009). Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). International Journal of Research and Scientific Innovation (IJRSI). [Link]

  • Synthesis of (c) 4,6-Dichloroquinoline. (n.d.). PrepChem.com. [Link]

  • A kind of asymmetric synthesis method of (S)-chloroquine phosphate. (2021).
  • Biological Activities of Quinoline Derivatives. (2009). Bentham Science. [Link]

  • Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (2019). Semantic Scholar. [Link]

  • Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., Rosfjord, E. C., Discafani, C., Davis, R., Shi, X., Rabindran, S. K., Gruber, B. C., Ye, F., Hallett, W. A., Nilakantan, R., Shen, R., Wang, Y. F., Greenberger, L. M., & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49–63. [Link]

  • Burgess, S. J., Selzer, A., Kelly, J. X., Smilkstein, M. J., Riscoe, M. K., & Peyton, D. H. (2006). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of medicinal chemistry, 49(18), 5623–5625. [Link]

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). Scientific reports, 12(1), 4785. [Link]

  • 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. (2008). Journal of medicinal chemistry, 51(12), 3469–3484. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2006). Bioorganic & medicinal chemistry letters, 16(12), 3214–3217. [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (1990). Biochemical pharmacology, 40(4), 709–714. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,6-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is a cornerstone of responsible scientific research. For drug development professionals and researchers, the proper disposal of specialized chemical reagents like 4,6-dichloroquinoline-3-carbonitrile is not merely a regulatory formality but a critical component of ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this halogenated quinoline derivative, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Safety Profile

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 936498-04-3) is not widely available, a robust hazard assessment can be constructed by examining data from structurally analogous compounds, such as other dichloroquinolines and the broader quinoline family.[1] This approach is fundamental to laboratory safety, treating compounds with unknown detailed toxicology with the caution afforded to their hazardous relatives.

Quinoline derivatives are often associated with a range of hazards, including toxicity upon ingestion, skin and eye irritation, and high toxicity to aquatic life with long-lasting effects.[2][3][4] Some derivatives are also suspected mutagens or carcinogens.[1] Specifically, the related compound 4,7-dichloroquinoline is classified as a skin and eye irritant.[5][6] Therefore, this compound must be handled as a hazardous substance.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryInferred Classification & PrecautionSupporting Citations
Acute Toxicity (Oral) Assumed to be toxic if swallowed. Do not ingest.[1]
Skin Corrosion/Irritation Causes skin irritation. Avoid contact with skin.[4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation. Avoid contact with eyes.[4][5][6]
Environmental Hazard Toxic to aquatic life with long-lasting effects. Avoid release to the environment.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is risk mitigation. Each piece of equipment is chosen to block a specific route of exposure. Given the inferred hazards, a comprehensive PPE strategy is mandatory when handling this compound in any form—solid powder, in solution, or as waste.

Table 2: Required Personal Protective Equipment

Protection TypeSpecific EquipmentStandard & Rationale
Eye and Face Safety glasses with side-shields or chemical safety goggles. A face shield is required if splashing is a risk.Conforms to OSHA 29 CFR 1910.133 or EN 166. Protects against splashes and airborne particles entering the eyes.[1][5]
Hand Chemical-resistant nitrile or butyl rubber gloves. Inspect for integrity before each use.Conforms to EN 374. Provides a barrier against skin contact. Double-gloving may be appropriate for large quantities.[2][3]
Body A properly fastened laboratory coat. Consider impervious clothing if significant contact is possible.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood. If a hood is unavailable or dusts are generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.Ensures vapors or dusts are not inhaled.[6]

Waste Classification and Segregation: A Critical Step

This compound is a halogenated organic compound .[7][8][9] This classification is critical because mixing halogenated waste with non-halogenated solvent waste can render the entire volume unsuitable for solvent recovery, dramatically increasing disposal costs and environmental impact.[10][11]

Core Principle: All waste containing this compound—including contaminated consumables (e.g., pipette tips, weighing paper), reaction residues, and cleanup materials—must be segregated into a designated "Halogenated Organic Waste" container.

Step-by-Step Disposal Protocol for this compound

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Designate a Waste Container

  • Select a container approved for hazardous chemical waste. This is typically a high-density polyethylene (HDPE) or glass container with a secure, vapor-tight screw cap.[12]

  • The container must be clean, in good condition, and compatible with the chemical.

Step 2: Label the Container Correctly (Before Adding Waste)

  • Proper labeling is a non-negotiable safety requirement. The label must be clear, legible, and permanently affixed.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste this compound" . Do not use abbreviations or formulas.[11]

    • A list of all other components in the container (e.g., solvents like Dichloromethane, Acetonitrile).

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 3: Collect the Waste

  • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • For solid waste, carefully transfer the powder or contaminated items into the designated container.

  • For liquid waste (e.g., mother liquors), use a funnel to pour the waste into the container, avoiding spills on the container's exterior.[12]

  • Do not overfill the container. The maximum fill level is 90% of the container's capacity to allow for vapor expansion.[12]

Step 4: Secure and Store the Waste Container

  • After adding waste, securely close the container to be vapor-tight and spill-proof.[11]

  • Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel, away from ignition sources, and in a secondary containment tray to capture any potential leaks.

  • Wipe the exterior of the container clean of any contamination before placing it in the storage area.

Step 5: Arrange for Disposal

  • Once the container is full (or the project is complete), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Follow all institutional procedures for waste handover. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility, which is designed to break down the compound into less hazardous components like carbon dioxide and hydrogen halides, which are then scrubbed from the exhaust stream.[13][14][15]

Emergency Procedures: Spill and Accidental Release

Preparedness is key to managing accidental releases effectively.

Step 1: Evacuate and Alert

  • If the spill is large or in a poorly ventilated area, immediately alert others and evacuate the vicinity.

  • Inform your laboratory supervisor and EHS department.

Step 2: Control and Ventilate

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Remove all ignition sources.

Step 3: Contain and Clean

  • Wear the full PPE detailed in Table 2.

  • Cover the spill with a non-flammable absorbent material, such as sand, diatomaceous earth, or a universal binder.[16]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.

Step 4: Decontaminate and Dispose

  • Place all contaminated items, including gloves and absorbent pads, into the sealed waste container.

  • Label the container as "Spill Debris containing this compound" and arrange for disposal through EHS.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the lifecycle management of this compound in the laboratory, from initial use to final disposal.

DisposalWorkflow cluster_prep Preparation & Use cluster_waste Waste Generation & Handling cluster_storage Storage & Disposal start Begin work with This compound ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe use Use chemical in Fume Hood ppe->use waste_gen Generate Waste (Solid or Liquid) use->waste_gen spill_check Accidental Spill? waste_gen->spill_check collect_waste Place in Labeled 'Halogenated Waste' Container spill_check->collect_waste No spill_protocol Follow Spill Cleanup Protocol (Section 5) spill_check->spill_protocol Yes close_container Securely close container (<90% full) collect_waste->close_container spill_protocol->collect_waste store_saa Store in Secondary Containment in SAA close_container->store_saa full_check Container Full? store_saa->full_check full_check->use No, continue work ehs_pickup Request EHS Pickup full_check->ehs_pickup Yes incineration Disposal via High-Temp Incineration ehs_pickup->incineration

Caption: Workflow for handling and disposal of this compound.

References

  • BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Dow Chemical Company. (n.d.). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Product Research and Development.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
  • BenchChem. (2025). Safe Disposal of 2-Quinolinamine, 8-ethyl-: A Procedural Guide.
  • Fisher Scientific Company. (2025). Safety Data Sheet: 4,7-Dichloroquinoline.
  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Environmental Health and Safety, University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction.
  • BenchChem. (2025). Safe Disposal of 2,4-Dichloroquinoline-3-carbonitrile: A Procedural Guide.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • CDH Fine Chemical. (n.d.). 4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

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Navigating the Synthesis and Handling of 4,6-Dichloroquinoline-3-carbonitrile: A Senior Application Scientist's In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals embarking on projects involving 4,6-Dichloroquinoline-3-carbonitrile, a nuanced understanding of its safe handling, personal protective equipment (PPE) requirements, and disposal is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and experimental integrity. This guide provides a comprehensive framework, grounded in established safety protocols for analogous compounds, to ensure the well-being of laboratory personnel and the protection of the environment.

I. Engineering Controls: The First Line of Defense

The primary objective is to minimize direct exposure through robust engineering controls. All operations involving the handling of powdered this compound should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[1] This containment is critical to prevent the inhalation of fine particulates and to protect the surrounding laboratory environment from contamination. The work surface within the containment area should be lined with absorbent, plastic-backed pads to contain any spills and facilitate cleanup.[2]

II. Personal Protective Equipment (PPE): A Multi-Layered Barrier

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Gloves Double Gloving Required. Use two pairs of powder-free nitrile or neoprene gloves.[2][3] The outer glove should be changed immediately upon suspected contamination. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to consult the manufacturer's chemical resistance chart for specific solvents used in your procedures.[4][5][6][7][8]
Eye Protection Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk handling or dissolution in volatile solvents.
Lab Coat/Gown A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.[1] This provides a barrier against accidental skin contact and prevents the contamination of personal clothing. Gowns should be changed at the end of each procedure or immediately if contaminated.
Respiratory Protection When handling the powder outside of a certified containment system (a practice that is strongly discouraged), a NIOSH-approved N95 or higher-rated respirator is necessary to prevent inhalation of airborne particulates.[1]

III. Operational Plan: From Weighing to Reaction Quenching

A meticulous operational plan is critical for minimizing exposure risk throughout the experimental workflow.

A. Preparation and Weighing
  • Designated Area: All handling of the solid compound must occur in a designated area within a chemical fume hood or BSC.[3]

  • Weighing Procedure:

    • Tare a clean, sealable container on an analytical balance.

    • Carefully transfer the desired amount of this compound to the container using a clean spatula.

    • Avoid generating dust. If the powder is particularly fine, consider using a glove bag or a specialized powder-handling enclosure.

    • Securely seal the container before removing it from the balance.

    • Clean the balance and surrounding area with a damp cloth to remove any residual powder.

B. Dissolution and Reaction Setup
  • Solvent Addition: Add solvents to the container with the solid compound slowly and carefully to avoid splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Transfers: When transferring solutions, use Luer-lock syringes or cannulas to minimize the risk of spills and leaks.[2]

IV. Emergency Procedures: Spill and Exposure Response

A. Spill Management
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment and Cleanup:

    • For small powder spills, gently cover with a damp paper towel or absorbent pad to avoid raising dust.[3]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the contaminated material into a designated hazardous waste container.

    • Decontaminate the spill area by washing it three times with a detergent solution, followed by a water rinse.[1]

B. Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

V. Decontamination and Disposal Plan

A robust decontamination and disposal plan is essential to prevent cross-contamination and environmental release.

A. Decontamination of Equipment and Surfaces
  • All non-disposable equipment (glassware, spatulas, etc.) that has come into contact with this compound must be decontaminated.

  • A common and effective method is to soak the equipment in a solution that can degrade the compound. While specific degradation data for this compound is not available, a solution of a strong oxidizing agent like a freshly prepared 10% bleach solution followed by a thiosulfate quench and thorough rinsing with water and an appropriate solvent is a general approach for many hazardous organic compounds. However, compatibility of the equipment with the decontamination solution must be considered.

  • Work surfaces should be wiped down with a suitable decontamination solution at the end of each procedure.[9]

B. Waste Disposal

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, gowns, absorbent pads, and empty vials, must be collected in a clearly labeled, sealed hazardous waste container.[3]
Liquid Waste Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, sealed hazardous waste container labeled with the full chemical name and approximate concentration.
Sharps Waste Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[10][11]

VI. Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps and decision points for the safe handling and disposal of this compound.

Safe_Handling_Workflow Workflow for Safe Handling and Disposal of this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_PPE Don Appropriate PPE Prep_Eng Prepare Engineering Controls (Fume Hood/BSC) Prep_PPE->Prep_Eng Prep_Area Designate and Prepare Work Area Prep_Eng->Prep_Area Weigh Weighing Prep_Area->Weigh Dissolve Dissolution Weigh->Dissolve React Reaction Setup Dissolve->React Decon_Equip Decontaminate Equipment React->Decon_Equip Exposure Exposure Occurs React->Exposure Spill Spill React->Spill Decon_Area Decontaminate Work Area Decon_Equip->Decon_Area Waste_Seg Segregate Hazardous Waste Decon_Area->Waste_Seg Waste_Disp Dispose via EHS Waste_Seg->Waste_Disp End End Procedure Waste_Disp->End Start Start Procedure Start->Prep_PPE Exposure_Response Follow Exposure Response Protocol Exposure->Exposure_Response Spill_Response Follow Spill Response Protocol Spill_Response->Decon_Area Exposure_Response->End Spill->Spill_Response

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these rigorous safety and logistical protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • WorkSafe Queensland. (n.d.). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from [Link]

  • Earth Safe PPE. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Retrieved from [Link]

  • SUNLINE Supply. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from [Link]

  • PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • UNIPAK. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Retrieved from [Link]

  • Environmental Health & Safety, University of Texas at Austin. (n.d.). Guidelines for the Use of Cytotoxic or Chemotherapeutic Drugs. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.